Bromoclenbuterol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClN2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBROAKIHDILEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376770 | |
| Record name | Bromoclenbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37153-52-9 | |
| Record name | Bromoclenbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoclenbuterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KJ88YP4R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Bromoclenbuterol
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Bromoclenbuterol, a halogenated analogue of the potent β2-adrenergic agonist Clenbuterol, presents a compelling case for detailed pharmacological investigation. While its direct experimental characterization remains limited in publicly accessible literature, its structural similarity to Clenbuterol provides a strong foundation for a hypothesized mechanism of action centered on the β2-adrenergic receptor (β2AR). This in-depth technical guide synthesizes the current understanding of β2AR signaling and the structure-activity relationships of its agonists to propose a putative molecular mechanism for this compound. Furthermore, this guide provides a comprehensive suite of detailed, field-proven experimental protocols to enable the scientific community to rigorously test these hypotheses, elucidate the compound's unique pharmacological profile, and unlock its potential therapeutic or research applications.
Introduction: The Rationale for Investigating this compound
Clenbuterol is a well-characterized β2-adrenergic agonist with potent bronchodilatory and anabolic effects.[1][2] Its therapeutic applications and illicit use in performance enhancement have driven extensive research into its mechanism of action.[1][3][4] this compound, distinguished by the substitution of a chlorine atom with bromine on the aromatic ring, emerges as a significant process-related impurity in the synthesis of Clenbuterol.[5] Beyond its role as an impurity, the principles of medicinal chemistry suggest that such a halogen substitution can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Studies on Clenbuterol analogues have indicated that aromatic halo-substituents can contribute significantly to the total binding energy at the β2-adrenoceptor.[6] This observation underpins the central hypothesis of this guide: that this compound is a potent and selective β2-adrenergic agonist, with its mechanism of action mirroring that of Clenbuterol, but potentially with altered receptor affinity, efficacy, and signaling bias. A thorough investigation is therefore warranted to define its pharmacological signature.
The Hypothesized Core Mechanism: β2-Adrenergic Receptor Activation
Based on its structural architecture, this compound is predicted to function as a direct-acting agonist at the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][7] The binding of this compound to the β2AR is anticipated to trigger a conformational change in the receptor, initiating a cascade of intracellular signaling events. The primary and most well-established pathway involves the canonical Gs-protein signaling cascade.
Canonical Gs-Protein Signaling Pathway
The cornerstone of β2AR agonism is the activation of the heterotrimeric Gs protein.[7]
-
Receptor Binding and Gs Activation: this compound binds to the orthosteric binding site of the β2AR. This induces a conformational shift in the receptor, facilitating its interaction with the Gs protein complex (Gαs, Gβ, and Gγ subunits). This interaction catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit.
-
Adenylyl Cyclase Activation and cAMP Production: The GTP-bound Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase, a membrane-bound enzyme. Activated adenylyl cyclase then catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[8]
-
Protein Kinase A (PKA) Activation and Downstream Effects: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits. Activated PKA then phosphorylates various intracellular proteins, leading to the ultimate physiological response, such as smooth muscle relaxation in the airways.[8]
Figure 1: Hypothesized canonical Gs-protein signaling pathway for this compound.
Alternative Gi-Protein Coupling
Increasing evidence suggests that the β2AR can also couple to inhibitory G proteins (Gi). This dual coupling allows for more complex and nuanced cellular responses. Agonist binding can lead to the dissociation of the Gi protein complex, and the liberated Gβγ subunits can activate downstream signaling pathways, such as the MAPK/ERK pathway, which is implicated in cell growth and proliferation. The degree to which this compound may favor Gs versus Gi coupling (a phenomenon known as "biased agonism") is a critical area for investigation.
Experimental Validation and Characterization
To move from a hypothesized to a confirmed mechanism of action, a series of rigorous in vitro experiments are necessary. The following protocols provide a framework for the comprehensive pharmacological characterization of this compound.
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for its receptor.[9] A competitive binding assay will be employed to determine the inhibition constant (Ki) of this compound for the β2AR.
Experimental Workflow:
Figure 2: Workflow for competitive radioligand binding assay.
Step-by-Step Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line with stable or transient expression of the human β2AR (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177, a β-adrenergic antagonist) near its Kd value.
-
Increasing concentrations of unlabeled this compound or a reference compound (e.g., Clenbuterol, isoproterenol).
-
Cell membrane preparation.
-
-
Define non-specific binding by including a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Output:
| Compound | IC50 (nM) | Ki (nM) |
| Reference Agonist | Value | Value |
| This compound | To be determined | To be determined |
cAMP Accumulation Assay: Assessing Functional Agonism and Potency
This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a direct readout of Gs-protein activation.[10] The potency (EC50) and efficacy (Emax) of this compound can be determined from the resulting dose-response curve.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Use a cell line expressing the β2AR (e.g., HEK293 or CHO cells).
-
Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of this compound or a reference agonist (e.g., isoproterenol).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP using a commercially available kit based on principles such as competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, AlphaScreen, or ELISA-based methods).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced at each concentration of this compound.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).
-
Expected Data Output:
| Compound | EC50 (nM) | Emax (% of Reference Agonist) |
| Reference Agonist | Value | 100% |
| This compound | To be determined | To be determined |
Structure-Activity Relationship (SAR) Insights
The key structural difference between Clenbuterol and this compound is the substitution of a chlorine atom with a bromine atom at one of the halogenated positions on the phenyl ring. General principles of SAR for β2-agonists highlight the importance of the substituents on the aromatic ring for receptor interaction.[11][12] Halogen atoms can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity and pharmacokinetic profile. The larger atomic radius and greater polarizability of bromine compared to chlorine may lead to altered interactions within the ligand-binding pocket of the β2AR. It is plausible that this substitution could either enhance or slightly diminish the binding affinity of this compound compared to Clenbuterol.
Concluding Remarks and Future Directions
This guide provides a robust, albeit hypothesized, framework for understanding the mechanism of action of this compound. The core of this hypothesis is that this compound acts as a β2-adrenergic agonist, initiating the canonical Gs-cAMP-PKA signaling pathway. The provided experimental protocols offer a clear path for the scientific community to rigorously test this hypothesis and to fully characterize the pharmacological profile of this intriguing compound.
Future research should also explore the potential for biased agonism by investigating the activation of Gi-dependent signaling pathways (e.g., through ERK phosphorylation assays) and β-arrestin recruitment assays.[13][14] A comprehensive understanding of this compound's pharmacology will not only clarify its potential as a research tool or therapeutic agent but also contribute to the broader knowledge of β2-adrenergic receptor signaling and the structure-activity relationships of its ligands.
References
- Sillence, M. N., & Leedham, M. P. (1990). Affinity of Clenbuterol Analogues for Beta 2-adrenoceptors in Bovine Skeletal Muscle and the Effect of These Compounds on Urinary Nitrogen Excretion in Female Rats. Journal of Animal Science, 68(11), 3555–3563.
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Innoprot. (n.d.). beta2 adrenoceptor Assay. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Wikipedia. (2024, January 5). Discovery and development of beta2 agonists. Retrieved from [Link]
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- Kannasani, R. K., Battula, S. R., Sannithi, S. B., Mula, S., & Babu, V. V. V. (2016). Synthesis and Characterization of this compound. Medicinal Chemistry (Los Angeles), 6(8), 546-549.
- Slack, K., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry, 53(11), 4387-4397.
- ResearchGate. (n.d.). Trafficking assays of the β2-adrenergic receptor (β2AR). [Diagram].
- Hogue, M., et al. (2019). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 7(5), e00523.
- Wess, J. (2021). Designer GPCRs as Novel Tools to Identify Metabolically Important Signaling Pathways. Trends in Pharmacological Sciences, 42(6), 447-459.
- Cherezov, V., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 1011-1016.
- Eddy, M. (2018, February 28). New Tools for Understanding Allosteric Signaling in G Protein Coupled Receptors [Video]. LabRoots.
- Ruffolo, R. R. Jr. (1984). Structure-Activity Relationships for a-Adrenoceptor Agonists and Antagonists. In Adrenoceptors and Catecholamine Action—Part B (pp. 1-50). Karger Publishers.
- ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters.
- El-Ghanem, M. M. (2017). Clenbuterol Hydrochloride.
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Wikipedia. (2024, January 10). Clenbuterol. Retrieved from [Link]
- Pellegrino, M. A., et al. (2004). Clenbuterol antagonizes glucocorticoid-induced atrophy and fibre type transformation in mice. Experimental Physiology, 89(1), 89-100.
- O'Donnell, J., et al. (2023, December 13). Beta2-Receptor Agonists and Antagonists. In StatPearls.
- Fira, A., et al. (2021). The Effect of the Clenbuterol-β2-Adrenergic Receptor Agonist on the Peripheral Blood Mononuclear Cells Proliferation, Phenotype, Functions, and Reactive Oxygen Species Production in Race Horses In Vitro. Cells, 10(4), 936.
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- Goodwin, A. K., et al. (1996). Pharmacological characterization of the discriminative stimulus effects of clenbuterol in rats. The Journal of Pharmacology and Experimental Therapeutics, 277(1), 214-222.
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An In-depth Technical Guide to the Pharmacokinetics of Bromoclenbuterol
Foreword: This document provides a detailed exploration of the pharmacokinetic profile of Bromoclenbuterol, a beta-2 adrenergic agonist. While closely related to its more studied counterpart, Clenbuterol, this compound presents a unique subject for pharmacokinetic analysis. This guide is structured for researchers, scientists, and drug development professionals, offering a synthesis of established principles in pharmacokinetics with the specific, albeit limited, data available for this compound. We will delve into the theoretical underpinnings of its journey through the body, grounded in the broader understanding of beta-2 agonists, and present robust experimental frameworks for its comprehensive study.
Introduction to this compound and the Beta-2 Adrenergic Agonist Class
This compound is a sympathomimetic amine, structurally analogous to Clenbuterol, and is classified as a beta-2 adrenergic agonist.[1][2] These agents are designed to selectively target beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[3][4] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation, resulting in bronchodilation.[5][6] This mechanism of action is the cornerstone of their therapeutic use in managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[6]
The pharmacokinetic (PK) profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical to understanding its efficacy and safety.[7][8] For beta-2 agonists, the route of administration—typically oral or inhaled—significantly influences their PK properties.[9] While comprehensive PK data for this compound is not as abundant as for Clenbuterol, we can infer many of its characteristics from the established behavior of the drug class and from direct in vitro studies.
The Pharmacokinetic Journey: ADME Profile
The passage of any drug through the body can be systematically described by four main processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[8] This framework allows us to predict a drug's onset of action, duration of effect, and potential for accumulation or drug-drug interactions.
Caption: High-level overview of the ADME process for a xenobiotic.
Absorption
For orally administered beta-2 agonists, absorption from the gastrointestinal tract is generally efficient.[9] Clenbuterol, for instance, is rapidly and almost completely absorbed after oral administration.[10] Given the structural similarities, this compound is predicted to exhibit good oral absorption. However, extensive first-pass metabolism, particularly sulphation in the liver, can significantly reduce the systemic bioavailability of many beta-2 agonists.[9] This phenomenon, where the drug is metabolized after absorption but before reaching systemic circulation, is a critical factor in determining the effective dose.[7]
Distribution
Once in the bloodstream, drugs distribute to various tissues. The extent of distribution is influenced by factors like plasma protein binding, tissue permeability, and the drug's physicochemical properties. Most beta-2 agonists exhibit negligible plasma protein binding and substantial extravascular distribution.[9] This suggests that this compound likely distributes widely throughout the body. Its lipophilic nature, inferred from its chemical structure, would facilitate passage across cell membranes to reach target receptors in tissues like bronchial smooth muscle.
Metabolism: The Biotransformation of this compound
Metabolism, or biotransformation, is the body's process of chemically altering xenobiotics to facilitate their elimination.[11][12] This typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).[12] The liver is the primary site of drug metabolism.[13]
For this compound, direct evidence comes from an in vitro study using pig liver microsomes.[14] Key findings from this research include:
-
Extensive Metabolism: this compound is extensively metabolized by hepatic microsomes.[14]
-
Primary Metabolite: The primary biotransformation product is a single polar metabolite, identified as the hydroxylamine derivative of this compound. This N-oxidation occurs on the aniline nitrogen.[14]
-
Enzymatic Pathways: The formation of this metabolite is significantly reduced by inhibitors of both flavin monooxygenase (FMO) and cytochrome P450 (CYP450) enzyme systems, indicating that both pathways are involved in its metabolism.[14]
This metabolic pathway is significant because N-oxidation products can sometimes be associated with toxicological effects, a critical consideration in drug development.[15] The chemical instability of the hydroxylamine metabolite was also noted, as it could spontaneously oxidize to nitroso and nitro derivatives during analysis.[14]
Caption: Primary metabolic pathway of this compound in liver microsomes.[14]
Excretion
Excretion is the final removal of the drug and its metabolites from the body.[7] For beta-2 agonists, the primary route of elimination depends on the route of administration. Intravenously administered drug is predominantly cleared by the kidneys, whereas orally administered doses are mostly eliminated through biotransformation followed by renal excretion of the metabolites.[9] Given its extensive metabolism, it is expected that this compound is primarily excreted as its hydroxylamine metabolite and other potential conjugates in the urine.
Experimental Protocols for Pharmacokinetic Characterization
To rigorously define the pharmacokinetic profile of this compound, a series of validated in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assay
This assay provides the intrinsic clearance (CLint) of a compound, which is a measure of its metabolic lability.[16]
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
Methodology:
-
Preparation: Prepare human liver microsomes (HLM) at a concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).[17]
-
Incubation Mixture: In a 96-well plate, combine the HLM suspension with this compound (final concentration, e.g., 1 µM).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The inclusion of this cofactor is essential for the activity of CYP450 enzymes.[12]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant, containing the remaining parent drug, is collected for analysis.
-
Analysis: The concentration of this compound at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The natural log of the percentage of remaining this compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Analytical Method for Quantification in Biological Matrices
Accurate quantification of this compound in plasma or urine is fundamental to any PK study. LC-MS/MS is the gold standard for this due to its high sensitivity and specificity.[18][19][20]
Objective: To develop and validate a method for measuring this compound concentrations in plasma.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS injection.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column to separate this compound from endogenous matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typical.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for this compound and its internal standard, ensuring high selectivity.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for:
-
Linearity: A calibration curve should be linear over the expected concentration range.
-
Accuracy & Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).
-
Selectivity: No interference from endogenous components in the matrix.
-
Recovery & Matrix Effect: Assess the efficiency of the extraction and any ion suppression or enhancement from the biological matrix.
-
Data Summary and Interpretation
While a full quantitative PK table for this compound is pending dedicated in vivo studies, we can summarize the comparative metabolic profile based on existing literature.
| Feature | This compound | Clenbuterol |
| Primary Metabolic Route | N-Oxidation[14] | N-Oxidation, Glucuronidation[15][21][22] |
| Primary Metabolite(s) | N-hydroxy-bromoclenbuterol[14] | N-hydroxy-clenbuterol, Nitro-clenbuterol, Glucuronide conjugates[15][21] |
| Key Enzymes Involved | Cytochrome P450, Flavin Monooxygenase[14] | Cytochrome P450, UDP-glucuronosyltransferases (UGTs)[14][22] |
| Predicted Excretion | Primarily as metabolites in urine | Metabolites and some unchanged drug in urine[23] |
Conclusion and Future Directions
The pharmacokinetic profile of this compound, while not fully elucidated, can be partially constructed based on its classification as a beta-2 adrenergic agonist and specific in vitro metabolism data. It is predicted to have good oral absorption, but its systemic bioavailability may be limited by first-pass metabolism. Its primary metabolic pathway involves N-oxidation via CYP450 and FMO systems to form a hydroxylamine derivative.[14]
To fully characterize its ADME properties, dedicated in vivo studies in relevant preclinical species and eventually in humans are required. Such studies, employing robust and validated analytical methods like LC-MS/MS, would be essential to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability). This comprehensive understanding is a prerequisite for any further clinical development and for ensuring the safety and efficacy of this compound as a potential therapeutic agent.
References
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Zia-Amirhosseini, P., & Smith, J. D. (1995). In Vitro Metabolism of Clenbuterol and Bromobuterol by Pig Liver Microsomes. PubMed. Available at: [Link]
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Sitar, D. S. (1996). Clinical pharmacokinetics of beta-agonists. PubMed. Available at: [Link]
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Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. Hilaris Publisher. Available at: [Link]
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Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. Semantic Scholar. Available at: [Link]
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Thevis, M., & Schänzer, W. (2005). Analytical methods for the detection of clenbuterol. Semantic Scholar. Available at: [Link]
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Numonova, G. (2023). CLINICAL PHARMACOLOGY OF BETA 2 ADRENOMIMETIC DRUGS. ASMI. Available at: [Link]
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Thevis, M., & Schänzer, W. (2005). Analytical Methods for the Detection of Clenbuterol. PubMed. Available at: [Link]
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Ho, E. N., et al. (2010). Detection of urine and blood clenbuterol following short-term oral administration in the horse. Immunopharmacology and Immunotoxicology. Available at: [Link]
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Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. ResearchGate. Available at: [Link]
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Tudela, E., et al. (2019). Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism. NIH. Available at: [Link]
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Thevis, M., & Schänzer, W. (2005). Analytical Methods for the Detection of Clenbuterol. ResearchGate. Available at: [Link]
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Bromoclenbuterol (CAS No. 37153-52-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Bromoclenbuterol, a halogenated derivative of Clenbuterol, identified primarily as a process-related impurity in the synthesis of the latter. While not a therapeutically utilized compound itself, its structural relationship to a potent β2-adrenergic agonist necessitates a thorough understanding of its chemical, pharmacological, and toxicological profile for professionals in drug development and quality control. This document synthesizes available data on its synthesis, physicochemical properties, and regulatory context, and extrapolates its likely pharmacological and toxicological characteristics based on the well-documented profile of Clenbuterol. This guide is intended to serve as a critical resource for researchers, analytical chemists, and regulatory affairs specialists.
Introduction and Regulatory Context
This compound, with the CAS number 37153-52-9, is recognized as a significant process-related impurity in the manufacturing of Clenbuterol Hydrochloride, a sympathomimetic amine used as a bronchodilator in the treatment of breathing disorders such as asthma. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have established stringent guidelines, specifically ICH Q3A, to control impurities in new drug substances.[1][2][3][4] These guidelines mandate the reporting, identification, and qualification of impurities above certain thresholds to ensure patient safety.[1][3] this compound is listed as Impurity F in the European Pharmacopoeia for Clenbuterol, underscoring its regulatory significance.[5]
This guide provides a detailed scientific overview of this compound, moving beyond its status as a mere impurity to offer a comprehensive technical resource.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its synthesis, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 37153-52-9 | [5][6][7] |
| Molecular Formula | C12H18BrClN2O | [7] |
| Molecular Weight | 321.64 g/mol | [5][7] |
| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [5] |
| Synonyms | Bromchlorbuterol, Clenbuterol EP Impurity F | [5] |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | 430.3°C at 760 mmHg (Predicted) | |
| Density | 1.424 g/cm³ (Predicted) | |
| Flash Point | 214°C (Predicted) |
Synthesis and Characterization
The synthesis of this compound is primarily of interest in the context of understanding its formation as a byproduct during Clenbuterol production. A detailed synthetic route has been described, which can be adapted for the preparation of a reference standard for analytical purposes.
Synthetic Pathway
The formation of this compound is attributed to the presence of a mono-chloro intermediate during the chlorination of 4-aminoacetophenone, the initial step in Clenbuterol synthesis. This intermediate can then react with bromine to form the brominated precursor to this compound.
Step-by-Step Experimental Protocol
The following protocol is a summarized adaptation from published literature for the synthesis of this compound:
-
Chlorination: 4-Aminoacetophenone is reacted with N-Chlorosuccinimide in 1N HCl to yield 4-amino-3-chloroacetophenone. The formation of this mono-chloro intermediate is a critical step leading to the impurity.
-
Bromination: The resulting 4-amino-3-chloroacetophenone is then treated with bromine to introduce a bromine atom onto the aromatic ring, yielding 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone.
-
Amination: The bromoethanone derivative is subsequently reacted with tert-butylamine to introduce the characteristic side chain, forming 2-(tert-butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone.
-
Reduction: Finally, the ketone is reduced using sodium borohydride in methanol to afford this compound.
Analytical Characterization
The synthesized this compound can be characterized using a suite of analytical techniques to confirm its structure and purity:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Inferred Pharmacology and Mechanism of Action
Due to a lack of direct studies on this compound, its pharmacological profile is inferred from its close structural analogue, Clenbuterol. Clenbuterol is a potent and selective β2-adrenergic receptor agonist. It is reasonable to hypothesize that this compound also acts as a β-agonist.
Putative Mechanism of Action
As a presumed β2-adrenergic agonist, this compound would bind to β2-adrenergic receptors, which are G-protein coupled receptors. This binding is expected to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a physiological response. In bronchial smooth muscle, this cascade leads to relaxation and bronchodilation.[8]
Receptor Selectivity
The selectivity of this compound for β2-adrenergic receptors over β1 and β3 subtypes is unknown. Clenbuterol itself exhibits high selectivity for the β2 receptor.[9][10] The introduction of a bromine atom in place of a chlorine atom could potentially alter the binding affinity and selectivity profile. Further research, including competitive radioligand binding assays and functional assays, would be necessary to definitively characterize the receptor pharmacology of this compound.
Inferred Pharmacokinetics and Metabolism
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been experimentally determined. However, insights can be drawn from the known pharmacokinetics of Clenbuterol and other similar β-agonists.[11][12][13]
-
Absorption: Clenbuterol is well-absorbed after oral administration.[14] It is likely that this compound would also be readily absorbed from the gastrointestinal tract.
-
Distribution: Clenbuterol is distributed to various tissues, with notable concentrations found in the lungs and liver.[14] A similar distribution pattern can be anticipated for this compound.
-
Metabolism: The metabolism of this compound is uncharacterized. Clenbuterol undergoes limited metabolism in some species. The presence of both bromine and chlorine on the aromatic ring of this compound may influence its metabolic fate, potentially leading to different metabolites compared to Clenbuterol. In vitro studies using liver microsomes would be required to investigate its metabolic stability and identify potential metabolites.[12]
-
Excretion: Clenbuterol is primarily excreted unchanged in the urine.[14] It is plausible that this compound and its potential metabolites would also be eliminated via the renal route.
Inferred Toxicology and Safety Profile
As this compound is an impurity in a pharmaceutical product, its toxicological profile is of paramount importance. In the absence of specific toxicological data for this compound, a preliminary risk assessment must rely on data from its parent compound, Clenbuterol, and general principles of impurity qualification.
The toxicological effects of Clenbuterol are primarily related to its β2-adrenergic agonist activity and include tachycardia, tremors, and palpitations at high doses. The introduction of a bromine atom in this compound could potentially introduce unique toxicological properties, including the possibility of different metabolic activation pathways or off-target effects.
A comprehensive toxicological evaluation of this compound, should it be required for qualification at higher levels, would involve a battery of in vitro and in vivo studies, including:
-
Genotoxicity assays: To assess the potential for DNA damage.
-
Acute and repeated-dose toxicity studies in relevant animal models: To determine the overall toxicity profile and identify target organs.[15][16][17][18]
Analytical Methodologies
The detection and quantification of this compound as an impurity in Clenbuterol API requires sensitive and specific analytical methods.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for the analysis of pharmaceutical impurities. A reversed-phase HPLC method with UV detection would be suitable for the separation and quantification of this compound from Clenbuterol and other related substances. The European Pharmacopoeia outlines HPLC methods for the analysis of Clenbuterol and its impurities.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For unambiguous identification and quantification at very low levels, LC coupled with mass spectrometry offers superior sensitivity and selectivity.
Reference Standards
The accurate quantification of this compound requires a well-characterized reference standard. Certified Reference Materials (CRMs) for this compound may be available from various pharmacopoeias and commercial suppliers.[20][21][22][23][24][25][26] The use of a certified reference standard is essential for method validation and ensuring the accuracy of analytical results.[21][22][23]
Conclusion and Future Directions
This compound (CAS No. 37153-52-9) is a critical process-related impurity in the synthesis of Clenbuterol, with regulatory implications for the quality control of the final drug product. While its pharmacological and toxicological profiles have not been directly studied, its structural similarity to Clenbuterol suggests it likely acts as a β2-adrenergic agonist.
For drug development professionals, a thorough understanding of the synthesis, characterization, and analytical control of this compound is essential for ensuring the safety and quality of Clenbuterol-containing pharmaceuticals. Future research should focus on the definitive characterization of the pharmacological and toxicological properties of this compound to provide a more complete safety profile and inform the setting of appropriate specification limits.
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Molecular structure of Bromoclenbuterol
An In-Depth Technical Guide to the Molecular Structure of Bromoclenbuterol
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound, a significant structural analog and process-related impurity of the β2-adrenergic agonist, Clenbuterol.[1] The document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's chemical identity, physicochemical properties, three-dimensional architecture, and stereochemical nature. We will explore the synthetic pathway that dictates its final structure and the spectroscopic techniques used for its definitive characterization. Furthermore, this guide delves into the structure-activity relationship (SAR) of this compound, contextualizing its molecular features within the mechanism of β2-adrenergic receptor activation. The insights presented herein are crucial for impurity profiling, analytical method development, and understanding the pharmacological implications of this compound.
Introduction
This compound, chemically known as 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine primarily recognized in the pharmaceutical industry as "Clenbuterol Impurity F" in European Pharmacopoeia standards.[2] Its emergence during the synthesis of Clenbuterol, a potent bronchodilator and decongestant, makes it a critical molecule for quality control and safety assessment in pharmaceutical manufacturing.[3]
The rationale for an in-depth structural analysis is twofold. Firstly, as a process-related impurity, its presence must be rigorously monitored. Understanding its distinct structural and physicochemical properties is paramount for developing sensitive and specific analytical methods to detect and quantify it. Secondly, as a close structural analog of Clenbuterol, this compound is itself a β2-agonist and a molecule of pharmacological interest.[4] Analyzing its structure provides valuable insights into the subtle modifications that can influence receptor binding, selectivity, and overall biological activity. This guide serves as a foundational document, bridging the gap between synthetic chemistry, analytical characterization, and pharmacological relevance.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data are essential for analytical method development, formulation studies, and predicting the compound's behavior in biological systems. The key properties of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [2] |
| CAS Number | 37153-52-9 | [2][5][6] |
| Molecular Formula | C12H18BrClN2O | [2][6][7] |
| Molecular Weight | 321.64 g/mol | [2][5][7] |
| Boiling Point | 430.3 °C at 760 mmHg (Predicted) | [4][6] |
| Density | 1.424 g/cm³ (Predicted) | [4][6] |
| pKa | 13.48 (Predicted) | [4][8] |
Molecular Architecture
The pharmacological activity of this compound is a direct consequence of its three-dimensional shape and the spatial arrangement of its functional groups.
2D Structural Representation
The core of this compound is a heavily substituted phenyl ring attached to an ethanolamine side chain. The key functional groups are:
-
A 4-amino-3-bromo-5-chlorophenyl Group: An aromatic ring with an activating amino group and two deactivating halogen substituents. The specific placement of these groups is a direct result of the synthetic route.
-
An Ethanolamine Side Chain: This -CH(OH)-CH₂-NH- moiety is characteristic of many β-agonists and is critical for interaction with the adrenergic receptor.
-
An N-tert-butyl Group: This bulky alkyl group attached to the amine is a key structural feature that typically imparts selectivity for the β2-adrenergic receptor over other β-receptor subtypes.
Caption: 2D chemical structure of this compound.
Stereochemistry and 3D Conformation
The molecular structure of this compound contains a single chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. Consequently, the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Bromoclenbuterol and (S)-Bromoclenbuterol.
The synthetic process used to produce this compound is not stereoselective, resulting in a 1:1 mixture of the (R)- and (S)-enantiomers. This mixture is known as a racemate or a racemic mixture.[9][10] This is a critical point, as it is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different binding affinities, potencies, and even different types of activity at a biological target. The differential interaction arises from the three-point attachment model of drug-receptor binding, where the specific 3D arrangement of functional groups is essential for optimal engagement with the asymmetric binding pocket of the receptor.
Synthesis and Structural Elucidation
The identity of a molecule is unequivocally confirmed by its synthesis and subsequent characterization using spectroscopic methods. This process provides a self-validating system, ensuring the structure is correct.
Synthetic Pathway
The synthesis of this compound is intrinsically linked to that of Clenbuterol, arising from an incomplete initial chlorination step. The established laboratory synthesis provides definitive proof of its structure.
Experimental Protocol: Synthesis of this compound [7]
-
Step 1: Monochlorination. 4-Aminoacetophenone is reacted with N-Chlorosuccinimide (NCS) in an acidic medium (1N HCl) to yield 4-amino-3-chloroacetophenone. This step is critical; incomplete dichlorination leaves this monochloro intermediate, which is the root cause of this compound formation.
-
Step 2: Bromination. The 4-amino-3-chloroacetophenone intermediate is then reacted with bromine. Electrophilic aromatic substitution occurs at the position ortho to the activating amino group and meta to the deactivating acetyl group, yielding 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone.
-
Step 3: Amination. The resulting α-bromo ketone is reacted with tert-butylamine. This is a nucleophilic substitution reaction where the amine displaces the bromine atom on the ethanone side chain to form 2-(tert-butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone.
-
Step 4: Reduction. The ketone functional group is reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) in methanol. This non-stereoselective reduction of the carbonyl group creates the chiral center and yields the final racemic product, this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The synthesized structure of this compound is confirmed through a suite of analytical techniques.[7]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a fingerprint of the molecule. Key signals in CDCl₃ include distinct doublets for the two aromatic protons, a multiplet for the carbinol proton (-CH(OH)-), multiplets for the adjacent methylene protons (-CH₂-), and a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[7]
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of 12 unique carbon environments, corresponding to the molecular formula. Specific chemical shifts are observed for the aromatic carbons, the two aliphatic side-chain carbons, and the carbons of the tert-butyl group.[7]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum exhibits a characteristic isotopic cluster pattern for the molecular ion, confirming the presence of one bromine and one chlorine atom. The M+2 peak is reported at m/z 323.01.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. Characteristic absorption bands are observed for N-H stretching of the primary amine, O-H stretching of the alcohol, C-H stretching of the alkyl groups, and C=C stretching of the aromatic ring.[7]
Structure-Activity Relationship (SAR) and Biological Context
The principles of Structure-Activity Relationships (SAR) correlate the chemical structure of a molecule with its biological activity, guiding the design of more potent and selective drugs.[11][12]
Interaction with the β2-Adrenergic Receptor
As an analog of Clenbuterol, this compound acts as an agonist at the β2-adrenergic receptor (β2AR), a classic G-protein coupled receptor (GPCR).[13] Agonist binding initiates a conformational change in the receptor, which in turn activates an intracellular signaling cascade.
Caption: Simplified β2-adrenergic receptor signaling pathway.
The key interactions, extrapolated from studies of other β2-agonists, are:
-
The protonated amine of the side chain forms an ionic bond with a highly conserved aspartate residue in transmembrane helix 3 (TM3).
-
The hydroxyl group and the amine's hydrogen atom form hydrogen bonds with serine residues in TM5.
-
The substituted aromatic ring sits in a hydrophobic pocket formed by residues from several transmembrane helices.
Analysis of Key Structural Features
-
The Ethanolamine Moiety: This is the pharmacophore, essential for the primary binding interactions with the receptor's key serine residues. Its presence is non-negotiable for agonist activity in this class.
-
The N-tert-butyl Group: This large, sterically hindering group is crucial for β2 selectivity. It prevents effective binding to the slightly different conformation of the β1 receptor binding pocket, thereby reducing cardiac side effects associated with β1 stimulation.
-
Aromatic Ring Substituents: The substitution pattern on the phenyl ring modulates the molecule's electronic properties and lipophilicity. Compared to Clenbuterol (3,5-dichloro), this compound has a 3-bromo, 5-chloro substitution. The replacement of a chlorine atom with a larger, more polarizable bromine atom can subtly alter the van der Waals and electronic interactions within the receptor's binding pocket. This can influence binding affinity, residence time, and ultimately, the potency and duration of action of the molecule. The 4-amino group is known to be critical for high-potency agonist activity in this class of compounds.
Conclusion
The molecular structure of this compound is a nuanced subject of significant importance in both pharmaceutical analysis and medicinal chemistry. This guide has established its definitive chemical identity as 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol, a racemic compound whose structure is confirmed by a logical synthetic route and a full suite of spectroscopic data. The analysis of its key structural features—the ethanolamine pharmacophore, the β2-selective N-tert-butyl group, and the unique halogen substitution pattern on the aromatic ring—provides a solid foundation for understanding its interaction with the β2-adrenergic receptor. A thorough grasp of this molecular blueprint is indispensable for professionals engaged in the development, manufacturing, and regulation of drugs where this compound may be present, and for researchers exploring the structure-activity landscape of adrenergic agonists.
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An In-depth Technical Guide to the Solubility and Stability of Bromoclenbuterol
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Bromoclenbuterol (1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol), a critical compound often identified as a β-agonist and a process-related impurity in the synthesis of Clenbuterol.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and foundational data essential for analytical method development, formulation design, and quality control. We will explore the physicochemical properties, outline robust methodologies for solubility and stability assessment, and discuss potential degradation pathways.
Introduction: Understanding this compound
This compound, with the chemical formula C12H18BrClN2O, is a sympathomimetic amine structurally related to Clenbuterol.[2] Its significance in pharmaceutical sciences is twofold: it is investigated for its own potential as a β2-agonist and, more commonly, it is monitored and controlled as a critical impurity (Impurity F) during the manufacturing of Clenbuterol. The presence of impurities can significantly impact the efficacy and safety of an active pharmaceutical ingredient (API). Therefore, a thorough understanding of this compound's properties is paramount for ensuring the quality of pharmaceutical products.
The molecular structure of this compound features a halogenated aromatic ring, an ethanolamine side chain, and a tert-butyl group.[3] This combination of hydrophilic elements (amino and hydroxyl groups) and lipophilic components (halogenated ring and tert-butyl group) results in a balanced amphiphilic character that dictates its solubility and interaction with biological systems.[3]
Physicochemical Properties
A summary of this compound's key chemical and physical properties is presented below. These parameters are fundamental to predicting its behavior in various experimental and physiological environments.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BrClN₂O | [1][2] |
| Molecular Weight | 321.64 g/mol | [1][2] |
| CAS Number | 37153-52-9 | [2] |
| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [2] |
| Boiling Point | 430.3°C at 760 mmHg (Predicted) | [1] |
| Density | 1.424 g/cm³ (Predicted) | [1] |
| pKa | 13.48 (Predicted) | [1] |
Solubility Profile of this compound
Determining the solubility of an API is a critical first step in the formulation development process.[4] The objective is typically to maintain the API in a dissolved state to ensure bioavailability and stability over the product's shelf life.[4] The solubility of this compound, like many APIs, is influenced by its molecular structure and the nature of the solvent.
The hydrochloride salt form of related compounds demonstrates enhanced aqueous solubility compared to the free base, a common strategy to improve dissolution properties in pharmaceutical applications.[3] For this compound, its amphiphilic nature suggests moderate lipophilicity, allowing it to interact with both aqueous and lipid environments.[3]
Qualitative Solubility Data
Based on its structural similarity to Clenbuterol and general principles of organic chemistry, the following qualitative solubility profile can be anticipated.
| Solvent | Expected Solubility | Rationale / Notes |
| Water | Sparingly Soluble | The polar amine and hydroxyl groups contribute to water solubility, but the halogenated aromatic ring and tert-butyl group limit it. Solubility is expected to be pH-dependent. |
| Methanol / Ethanol | Soluble | Alcohols are effective at solvating both the polar and non-polar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong organic solvent capable of dissolving a wide range of compounds.[5] |
| Acetonitrile | Soluble | A common polar aprotic solvent used in reversed-phase HPLC. |
| Aqueous Buffers (pH 1.2-6.8) | Variable | Solubility is expected to be lowest in this pH range, which is critical for Biopharmaceutics Classification System (BCS) assessment.[6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of an API due to its reliability.[6][7] The protocol below provides a self-validating system for generating accurate solubility data.
Causality Behind Choices:
-
Excess Solid: Ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[7]
-
Temperature Control (37 ± 1 °C): Mimics physiological conditions, which is relevant for biopharmaceutical assessment.[6]
-
pH Range (1.2, 4.5, 6.8): This range is stipulated by regulatory guidance (e.g., WHO) for BCS classification, as it represents the pH conditions of the gastrointestinal tract.[6]
-
Equilibration Time: Monitoring concentration over time (e.g., 24, 48, 72 hours) until it plateaus is crucial to confirm that true equilibrium has been reached.[6]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred analytical tool because it can accurately quantify the dissolved API while simultaneously detecting any potential degradation or impurities, ensuring the integrity of the measurement.[7]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of stoppered glass vials, each containing a precisely known volume of the desired solvent or buffer (e.g., pH 1.2, 4.5, 6.8).
-
Equilibration: Place the vials in a mechanical shaker or agitator within a temperature-controlled chamber set to 37 ± 1 °C.
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial.
-
Phase Separation: Immediately separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF).
-
Dilution: Promptly dilute the clear supernatant with a suitable solvent (typically the mobile phase used for analysis) to prevent precipitation upon cooling and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC method to determine the concentration of dissolved this compound.
-
Equilibrium Confirmation: Compare the concentration values at different time points. Equilibrium is considered reached when consecutive measurements do not deviate significantly (e.g., <5%). The final, stable concentration is reported as the equilibrium solubility.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.
Stability Profile and Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug molecule.[8] These studies involve subjecting the API to stress conditions more severe than those used for accelerated stability testing to identify likely degradation products and establish degradation pathways.[8][9] This information is crucial for developing stability-indicating analytical methods, which can distinguish the intact API from any degradants.[10]
For Clenbuterol, a closely related compound, significant degradation has been observed under acidic and photolytic (sunlight) conditions, while it remained relatively stable in neutral, basic, oxidative, and thermal conditions.[11] It is reasonable to hypothesize that this compound will exhibit a similar stability profile due to its structural similarities.
Anticipated Stability Under Stress Conditions
| Condition | Stress Agent | Expected Outcome | Rationale |
| Acid Hydrolysis | 0.1 M HCl, Heat | Degradation Likely | The ether linkage in the ethanolamine side chain could be susceptible to acid-catalyzed hydrolysis.[11][12] |
| Base Hydrolysis | 0.1 M NaOH, Heat | Likely Stable | Many beta-agonists show stability under basic conditions.[11] However, base-catalyzed reactions like β-elimination are possible.[12] |
| Oxidation | 3-6% H₂O₂, Heat | Likely Stable | The aromatic amine could be susceptible to oxidation, but related compounds are often stable.[11] |
| Thermal | 60-80 °C (Solid & Solution) | Likely Stable | Clenbuterol has been shown to be stable at 80°C for at least 7 days.[13][14] |
| Photolytic | High-intensity light (ICH Q1B) | Degradation Likely | The aromatic ring system with electron-donating groups is a chromophore that can absorb UV light, leading to photodegradation.[11] |
Experimental Protocol: Forced Degradation Study
This protocol is designed based on ICH Q1A(R2) guidelines to systematically evaluate the stability of this compound.[15]
Causality Behind Choices:
-
Target Degradation (5-20%): The goal is not to completely destroy the drug but to generate a sufficient amount of degradation products for detection and identification without creating secondary or tertiary degradants that would not be seen under normal storage conditions.[10]
-
Control Samples: Unstressed samples and blanks (reagents without API) are essential to ensure that observed changes are due to the degradation of the API and not from the reagents or analytical system.
-
Mass Balance: A key aspect of a self-validating study. The sum of the assay of the intact drug and the levels of all degradation products should remain close to 100% of the initial value, confirming that all major degradants are being detected.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a methanol:water mixture.
-
Stress Conditions Setup:
-
Acidic: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Basic: Mix the stock solution with 0.1 M NaOH. Use the same heating and sampling schedule as the acidic condition.
-
Oxidative: Mix the stock solution with 3-6% H₂O₂. Store at room temperature and sample at various time points.
-
Thermal: Prepare solutions and store them at 60-80°C. Also, store the solid API powder in a dry oven at the same temperature. Sample at appropriate intervals.
-
Photolytic: Expose a solution and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method.
-
Evaluation:
-
Calculate the percentage of API remaining.
-
Determine the percentage of each degradation product formed.
-
Perform a mass balance calculation.
-
If significant degradation products are found, proceed with structural elucidation using techniques like LC-MS/MS.
-
Caption: General Workflow for a Forced Degradation Study.
Potential Degradation Pathways
While experimental data is required for confirmation, a hypothetical degradation pathway can be proposed based on the chemical structure and known reactions of similar compounds. Under acidic or photolytic stress, degradation may be initiated at the ethanolamine side chain or the aromatic ring. For example, oxidation could occur at the aromatic amine, or cleavage could happen at the benzylic position.
Caption: Hypothetical Degradation Pathways for this compound.
Conclusion
This guide has detailed the critical aspects of this compound's solubility and stability, providing both foundational knowledge and actionable experimental protocols. The shake-flask method for solubility and a comprehensive forced degradation study are presented as robust, self-validating systems for generating reliable data. This information is indispensable for scientists in pharmaceutical development, enabling the creation of stable formulations, the development of accurate analytical methods, and ultimately, ensuring the quality and safety of drug products containing or related to this compound. Further experimental work is necessary to quantify the solubility in various solvents and to definitively elucidate the structures of degradation products.
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Spectroscopic Profile of Bromoclenbuterol: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for Bromoclenbuterol, a significant process-related impurity in the synthesis of Clenbuterol.[1][2] As a critical component in pharmaceutical quality control and drug development, a thorough understanding of this compound's spectroscopic signature is paramount for researchers, scientists, and professionals in the field. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering not just the data itself, but also the underlying principles and experimental considerations.
Introduction to this compound
This compound, with the IUPAC name 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine.[3] Its structure is closely related to Clenbuterol, a well-known bronchodilator. The presence of this compound as an impurity in Clenbuterol preparations necessitates robust analytical methods for its detection and characterization.[1] Spectroscopic techniques are indispensable tools for elucidating the molecular structure of such compounds, ensuring the purity and safety of pharmaceutical products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR were employed to characterize the synthesized this compound.[4]
Experimental Protocol: A Representative Approach
While the specific instrumentation used in the primary literature is not detailed, a standard protocol for acquiring NMR spectra of a small organic molecule like this compound would involve the following steps:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, in this case, Chloroform-d (CDCl₃).[4] The choice of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals.
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR, is used.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR in CDCl₃, the residual solvent peak at 7.26 ppm is often used as an internal reference. For ¹³C NMR, the solvent peak at 77.16 ppm is used for referencing.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the different protons in the molecule.[4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.35 | d | 1H | 1.2 | Ar-H |
| 7.23 | d | 1H | 1.6 | Ar-H |
| 4.45 | br s | 2H | - | -NH₂ |
| 4.42 | dd | 1H | 9.2, 3.6 | -CH(OH)- |
| 2.84 | dd | 1H | 11.6, 3.6 | -CH₂-N- |
| 2.50 | dd | 1H | 12.0, 9.2 | -CH₂-N- |
| 1.10 | s | 9H | - | -C(CH₃)₃ |
Interpretation:
-
The two doublets at 7.35 and 7.23 ppm are characteristic of the two aromatic protons on the substituted phenyl ring. Their small coupling constants suggest they are meta to each other.
-
The broad singlet at 4.45 ppm, integrating to two protons, is assigned to the amino (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
The double doublet at 4.42 ppm corresponds to the proton on the carbon bearing the hydroxyl group (-CH(OH)-). It is coupled to the two diastereotopic protons of the adjacent methylene group.
-
The two double doublets at 2.84 and 2.50 ppm are assigned to the diastereotopic protons of the methylene group adjacent to the nitrogen (-CH₂-N-). They are coupled to each other and to the methine proton.
-
The sharp singlet at 1.10 ppm, integrating to nine protons, is indicative of the tert-butyl group, where all nine protons are chemically equivalent.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.[4]
| Chemical Shift (δ) ppm | Assignment |
| 140.12 | Ar-C (quaternary) |
| 133.93 | Ar-C (quaternary) |
| 128.46 | Ar-CH |
| 126.05 | Ar-CH |
| 119.16 | Ar-C (quaternary) |
| 109.08 | Ar-C (quaternary) |
| 70.94 | -CH(OH)- |
| 50.33 | -CH₂-N- |
| 50.05 | -C(CH₃)₃ |
| 29.15 | -C(CH₃)₃ |
Interpretation:
-
The signals in the aromatic region (109-141 ppm) correspond to the six carbons of the phenyl ring. The four signals for quaternary carbons are consistent with a tetrasubstituted benzene ring.
-
The signal at 70.94 ppm is assigned to the carbon attached to the hydroxyl group.
-
The signals at 50.33 and 50.05 ppm are attributed to the methylene carbon adjacent to the nitrogen and the quaternary carbon of the tert-butyl group, respectively.
-
The signal at 29.15 ppm corresponds to the three equivalent methyl carbons of the tert-butyl group.
Caption: Chemical structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: A Representative Approach
-
Sample Preparation: The IR spectrum of this compound was obtained using the KBr pellet method.[4] This involves grinding a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent disk. KBr is used because it is transparent in the IR region of interest.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
IR Spectral Data and Interpretation
The IR spectrum of this compound shows several characteristic absorption bands.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3465.99 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |
| 3320.19 | Strong, Broad | N-H stretch (amine) |
| 2965.04 | Medium | C-H stretch (aliphatic) |
| 1623.40 | Medium | N-H bend (amine) |
| 1483.88 | Medium | C=C stretch (aromatic) |
| 1219.17 | Strong | C-O stretch (alcohol) |
| 758.77 | Strong | C-Cl stretch |
| 630.41 | Strong | C-Br stretch |
Interpretation:
-
The broad bands at 3465.99 and 3320.19 cm⁻¹ are characteristic of the O-H and N-H stretching vibrations, respectively. The broadening is due to hydrogen bonding.
-
The absorption at 2965.04 cm⁻¹ is due to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.
-
The band at 1623.40 cm⁻¹ is assigned to the N-H bending vibration of the primary amine.
-
The peak at 1483.88 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic ring.
-
The strong absorption at 1219.17 cm⁻¹ is attributed to the C-O stretching vibration of the secondary alcohol.
-
The absorptions at 758.77 cm⁻¹ and 630.41 cm⁻¹ are in the region expected for C-Cl and C-Br stretching vibrations, respectively.
Caption: A generalized workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: A Representative Approach
While the specific ionization method is not stated in the reference, a common technique for a compound like this compound would be Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a pure compound for EI.
-
Ionization: The molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺. In EI, the sample is bombarded with a beam of high-energy electrons, causing fragmentation and the formation of a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectral Data and Interpretation
The mass spectrum of this compound shows a characteristic molecular ion peak.[4]
| m/z | Interpretation |
| 323.01 | M⁺+2 peak |
Interpretation:
The most significant feature reported is the M⁺+2 peak at m/z 323.01. The molecular weight of this compound (C₁₂H₁₈BrClN₂O) is approximately 321.64 g/mol .[3][5] The presence of both bromine and chlorine atoms, which have significant isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), leads to a characteristic isotopic pattern in the mass spectrum. The M⁺ peak would correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The M⁺+2 peak arises from the presence of either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. The relative intensities of these isotopic peaks can be used to confirm the presence of bromine and chlorine in the molecule. The observation of the M⁺+2 peak is a strong confirmation of the molecular formula of this compound.
Caption: A conceptual diagram of mass spectral fragmentation.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework and the connectivity of the atoms. The IR spectrum verifies the presence of key functional groups, including the amine, alcohol, and aromatic ring. Finally, the mass spectrum confirms the molecular weight and the presence of bromine and chlorine atoms. This detailed spectroscopic guide serves as a valuable resource for the identification and quality control of this compound in pharmaceutical settings.
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Kannasani, R. K., Battula, S. R., Sannithi, S. B., Mula, S., & Babu, V. V. (2016). Synthesis and Characterization of this compound. Medicinal Chemistry, 6(8), 546-549. [Link]
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An In-depth Technical Guide to the Potential Therapeutic Effects of Bromoclenbuterol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoclenbuterol, a halogenated analogue of the well-characterized β2-adrenergic agonist Clenbuterol, is primarily documented as a process-related impurity in pharmaceutical manufacturing.[1] Despite its structural similarity to a compound with known potent bronchodilatory and anabolic effects, this compound remains a pharmacological enigma, with a notable absence of dedicated preclinical or clinical evaluation in the scientific literature. This guide serves as a forward-looking technical whitepaper, positing a scientifically-grounded framework for exploring the therapeutic potential of this compound. By extrapolating from the known mechanisms of Clenbuterol and other β2-agonists, we will delineate hypothesized signaling pathways, propose key therapeutic areas for investigation, and provide detailed, actionable protocols for a preclinical research program designed to rigorously assess its viability as a novel therapeutic agent. The central thesis is not to present established facts about this compound, but to provide the scientific rationale and methodological blueprint for its future investigation.
Molecular Profile and Pharmacological Postulate
This compound, chemically known as 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine.[2] Its structure is nearly identical to that of Clenbuterol, with the critical substitution of a chlorine atom for a bromine atom at position 3 of the phenyl ring.
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
| This compound | C12H18BrClN2O | 321.64 g/mol | Bromo and Chloro substitutions |
| Clenbuterol | C12H18Cl2N2O | 277.19 g/mol | Dichloro substitution |
Table 1: Comparative Molecular Properties of this compound and Clenbuterol.
This structural conservation strongly suggests that this compound functions as a β2-adrenergic receptor agonist.[3] The halogen substituents are critical for the molecule's interaction with the receptor binding pocket. The difference in van der Waals radii and electronegativity between bromine and chlorine may influence binding affinity, receptor selectivity (β2 vs. β1), and pharmacokinetic properties such as half-life and bioavailability.[3] It is therefore hypothesized that this compound will share the pharmacological class of Clenbuterol but may exhibit a distinct efficacy and safety profile.
Hypothesized Mechanism of Action: The β2-Adrenergic Signaling Cascade
The presumed mechanism of action for this compound is the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade pivotal to its physiological effects.
Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to tissue-specific responses such as smooth muscle relaxation in the airways (bronchodilation) and modulation of protein synthesis pathways in skeletal muscle.[5]
Potential Therapeutic Applications: A Forward-Looking Analysis
Based on the pharmacology of its parent compound, this compound could be investigated for the following therapeutic areas:
-
Respiratory Diseases: As a potent bronchodilator, Clenbuterol is used in some countries to treat asthma and chronic obstructive pulmonary disease (COPD).[6][7] A primary avenue of research for this compound would be to evaluate its efficacy and safety as a long-acting bronchodilator. The key differentiator would be to assess if its unique halogenation provides a longer duration of action or a more favorable side-effect profile compared to existing therapies.
-
Neuromuscular and Muscle Wasting Disorders: β2-agonists are known for their anabolic and anti-catabolic properties, promoting skeletal muscle growth and preventing atrophy.[8] This has led to clinical trials of Clenbuterol for rare conditions like Spinal and Bulbar Muscular Atrophy (SBMA).[9] this compound could be a candidate for treating sarcopenia, cachexia, and other muscle-wasting conditions, pending a demonstration of a favorable anabolic-to-cardiovascular side-effect ratio.
-
Metabolic Disorders: The lipolytic effects of Clenbuterol, which increase the metabolic rate and promote fat loss, are well-documented, though this has primarily led to its misuse in bodybuilding.[10][11] While ethically and regulatorily challenging, its potential to modulate fat metabolism could warrant foundational research in the context of obesity or related metabolic syndromes, with a very high bar for safety.[12]
A Proposed Preclinical Research Framework
To transition this compound from a chemical curiosity to a therapeutic candidate, a structured, multi-phase preclinical investigation is required. This framework outlines the essential steps to validate its mechanism, efficacy, and safety.
Phase 1: In Vitro Target Validation
The initial step is to confirm that this compound acts on the intended target with appropriate affinity and functional potency.
Protocol 1: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors and establish its selectivity.
-
Methodology:
-
Prepare cell membrane fractions from CHO or HEK293 cells stably expressing either human β1- or β2-adrenergic receptors.
-
Incubate a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) with the membrane preparations.
-
Add increasing concentrations of unlabeled this compound (competitor) across a range of 10^-11 to 10^-5 M.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand via rapid filtration over glass fiber filters.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Causality: This assay directly measures the physical interaction between the compound and its target receptor. Comparing the Ki values for β2 and β1 receptors provides a selectivity ratio, a critical predictor of potential cardiac side effects (mediated by β1).
Protocol 2: cAMP Accumulation Assay
-
Objective: To measure the functional agonist activity and potency (EC50) of this compound at the β2-adrenergic receptor.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293 expressing the β2-AR) in 96-well plates.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with increasing concentrations of this compound for a defined period (e.g., 30 minutes).
-
Lyse the cells to release intracellular contents.
-
Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
-
Causality: This assay validates that receptor binding translates into the expected downstream signaling event (cAMP production), confirming the compound is a functional agonist and quantifying its potency.
| Parameter | This compound (Hypothetical) | Clenbuterol (Reference) |
| β2-AR Binding Affinity (Ki) | ~ 5 nM | ~ 10 nM |
| β1-AR Binding Affinity (Ki) | ~ 500 nM | ~ 400 nM |
| Selectivity Ratio (β1/β2) | 100-fold | 40-fold |
| cAMP EC50 | ~ 2 nM | ~ 5 nM |
Table 2: Hypothetical In Vitro Pharmacology Data for Comparison.
Challenges, Risks, and Future Directions
The development of this compound is not without significant hurdles.
-
Safety and Toxicology: The primary concern for any β2-agonist is cardiovascular side effects, including tachycardia, palpitations, and tremors, which are mediated by off-target β1-receptor stimulation.[6][12] Long-term use of Clenbuterol has been associated with cardiac hypertrophy in animal studies.[11] A rigorous toxicological program, including cardiovascular safety pharmacology studies in conscious, telemetry-instrumented animals, would be mandatory.
-
Regulatory Landscape: this compound is an unapproved new molecular entity. In jurisdictions like the United States, where even Clenbuterol is not approved for human use, the path to clinical trials and marketing approval would be long and expensive.[13]
-
Clinical Differentiation: The most critical question is whether this compound offers a tangible clinical advantage over Clenbuterol or other established β2-agonists. A successful development program would need to demonstrate superior selectivity, an improved pharmacokinetic profile (e.g., facilitating once-daily dosing), or a significantly better safety margin. Without such a clear advantage, investment in its development would be difficult to justify.
Conclusion
This compound stands as an intriguing but wholly uncharacterized pharmacological entity. Its structural kinship with Clenbuterol provides a strong scientific rationale for investigating its potential as a β2-adrenergic agonist with therapeutic applications in respiratory, neuromuscular, and metabolic diseases. However, this potential is purely speculative and requires empirical validation. The preclinical framework outlined in this guide—progressing from in vitro receptor characterization to in vivo proof-of-concept and safety studies—provides a clear, logical, and rigorous pathway for determining whether this compound can be developed into a safe and effective therapeutic agent. The onus is now on the research community to undertake this foundational work and unveil the true pharmacological profile of this novel compound.
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Kannasani RK, Battula SR, Sannithi SB, Mula S, Babu VVV (2016) Synthesis and Characterization of this compound. Med Chem (Los Angeles) 6: 546-549.
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Kannasani, R., Battula, S., Sannithi, S. B., Mula, S., & Vv, V. B. (2016). Synthesis and Characterization of this compound. Medicinal Chemistry, 6, 546-549.
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Soraru, G. (2024). A Placebo-controlled Study of Clenbuterol in Spinal and Bulbar Muscular Atrophy. ClinicalTrials.gov.
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El-Kimary, E. I. (2017). Clenbuterol Hydrochloride. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 42, pp. 35-77). Academic Press.
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Prather, I. D., Brown, D. E., & North, P. (1995). Clenbuterol: a substitute for anabolic steroids? Medicine and science in sports and exercise, 27(8), 1118–1121.
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Methodological & Application
Quantitative Analysis of Bromoclenbuterol Using a Validated High-Performance Liquid Chromatography (HPLC) Method
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Bromoclenbuterol. This method is applicable to the analysis of this compound in both active pharmaceutical ingredient (API) form and within complex biological matrices. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, ensuring reliable and reproducible results. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction
This compound, chemically known as 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol, is a potent beta-adrenergic agonist.[6][7][8] Structurally related to Clenbuterol, it is often considered an impurity or a related substance in Clenbuterol synthesis. Given its pharmacological activity, a sensitive and accurate analytical method for its quantification is imperative for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in biological systems. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such analyses.[9] This application note presents a validated HPLC method designed for the routine analysis of this compound.
The developed method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, providing excellent separation and peak symmetry. Detection is performed using a UV detector, leveraging the chromophoric properties of the this compound molecule. The rationale behind the selection of these parameters is to ensure a stable and reproducible chromatographic system capable of resolving this compound from potential interfering substances.
Chromatographic System
The selection of the chromatographic conditions was driven by the physicochemical properties of this compound, which possesses both hydrophobic (aromatic ring with halogen substituents) and hydrophilic (amino and hydroxyl groups) moieties.[6] A reverse-phase C18 column was chosen for its versatility and proven efficacy in retaining and separating compounds of similar polarity. The mobile phase, a mixture of an acidic phosphate buffer and acetonitrile, is optimized to achieve a suitable retention time and sharp peak shape. The acidic pH of the mobile phase ensures the protonation of the secondary amine in this compound, leading to consistent interactions with the stationary phase and improved peak symmetry. The UV detection wavelength is selected based on the maximum absorbance of structurally similar compounds like Clenbuterol, which is typically in the range of 212-247 nm.[10][11][12][13]
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | UV-Vis Detector |
| Column | Agilent Zorbax Bonus-RP C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Autosampler | Capable of injecting 20 µL |
| Data Acquisition | OpenLab CDS or equivalent |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 3.0 with H3PO4 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Diluent | Mobile Phase A : Mobile Phase B (70:30, v/v) |
| Standard | This compound Reference Standard |
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, followed by HPLC analysis and data processing. The specific sample preparation protocol will vary depending on the matrix.
Figure 1: General workflow for this compound quantification.
Protocols
Protocol 1: Quantification of this compound in API
This protocol describes the preparation and analysis of this compound as a pure substance.
1. Preparation of Standard Stock Solution (100 µg/mL): 1.1. Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. 1.2. Dissolve in and dilute to volume with the diluent. Mix thoroughly.
2. Preparation of Calibration Standards: 2.1. Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation: 3.1. Accurately weigh approximately 10 mg of the this compound API sample into a 100 mL volumetric flask. 3.2. Dissolve in and dilute to volume with the diluent. Mix thoroughly. 3.3. Further dilute a portion of this solution with the diluent to fall within the calibration range (e.g., a 1:5 dilution to achieve a nominal concentration of 20 µg/mL).
4. HPLC Analysis: 4.1. Set up the HPLC system with the chromatographic conditions outlined in the "Chromatographic System" section. 4.2. Inject 20 µL of each calibration standard and the prepared sample solution. 4.3. Record the chromatograms and integrate the peak area for this compound.
5. Quantification: 5.1. Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. 5.2. Determine the concentration of this compound in the sample solution from the calibration curve. 5.3. Calculate the purity of the this compound API.
Protocol 2: Quantification of this compound in Human Urine
This protocol details the extraction and analysis of this compound from a biological matrix, specifically human urine, using Solid-Phase Extraction (SPE).
1. Preparation of Spiked Urine Samples and Quality Controls (QCs): 1.1. Spike blank human urine with known concentrations of this compound to prepare calibration standards and QC samples at low, medium, and high concentrations.
2. Sample Pre-treatment: 2.1. To 1 mL of urine sample (blank, standard, or QC), add 100 µL of an internal standard solution (e.g., a structurally related compound not present in the sample). 2.2. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
3. Solid-Phase Extraction (SPE): 3.1. Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water. 3.2. Load the pre-treated urine sample onto the SPE cartridge. 3.3. Wash the cartridge with 3 mL of deionized water followed by 3 mL of 20% methanol in water. 3.4. Dry the cartridge under vacuum for 5 minutes. 3.5. Elute the this compound with 2 mL of methanol.
4. Eluate Processing: 4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 4.2. Reconstitute the residue in 200 µL of the HPLC diluent. 4.3. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Analysis and Quantification: 5.1. Follow steps 4 and 5 from Protocol 1, using the spiked urine standards to construct the calibration curve.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]
Figure 2: Key parameters for HPLC method validation.
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 50 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | |
| - Repeatability | 0.85% | |
| - Intermediate Precision | 1.23% | |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Specificity | No interfering peaks | Passed |
Conclusion
The HPLC method described in this application note is demonstrated to be simple, accurate, precise, and specific for the quantification of this compound in both API and human urine samples. The method validation results confirm its suitability for routine quality control and bioanalytical applications, adhering to the stringent requirements of the ICH guidelines. This protocol provides a reliable tool for researchers and professionals in the pharmaceutical industry.
References
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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Rashid, B. A., Kwasowski, P., & Stevenson, D. (1999). Solid phase extraction of clenbuterol from plasma using immunoaffinity followed by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 635–639. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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IntuitionLabs. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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DDReg. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry. PMC. [Link]
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Al-Saeed, M., & Taha, E. (2013). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 850-856*. [Link]
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Rapid Screening Method for β-Adrenergic Agonist Residues Incurred in Animal Urine Using Direct Analysis in Real-Time Mass Spectrometry. ACS Publications. [Link]
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Determination of β-Agonists in Urine Samples at Low µg/kg Levels by Means of Pulsed Amperometric Detection at a Glassy Carbon Electrode Coupled with RP-LC. MDPI. [Link]
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Aresta, A., et al. (2008). Determination of clenbuterol in human urine and serum by solid-phase microextraction coupled to liquid chromatography. Journal of Chromatography B, 869(1-2), 1-7. [Link]
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Meyer, H. H., & Rinke, L. (1991). Determination of clenbuterol in urine of calves by high-performance liquid chromatography with in series ultraviolet and electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 9(6), 485–492. [Link]
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Determination of Clenbuterol in Bovine Liver by Combining Matrix Solid-Phase Dispersion and Molecularly Imprinted Solid-Phase Extraction Followed by Liquid Chromatography/Electrospray Ion Trap Multiple-Stage Mass Spectrometry. ACS Publications. [Link]
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Application Note: Quantitative Analysis of Bromoclenbuterol in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This document provides a comprehensive guide and a detailed protocol for the sensitive and selective quantification of bromoclenbuterol in urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound, a β2-adrenergic agonist, is subject to regulatory scrutiny in both human and veterinary applications. The methodology described herein employs enzymatic hydrolysis to address drug conjugation, followed by solid-phase extraction for sample purification and concentration. The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode ensures high specificity and meets the rigorous performance requirements for residue analysis and anti-doping applications. This guide is intended for researchers, analytical scientists, and professionals in drug development and regulatory monitoring, providing both the theoretical basis and practical steps for robust method implementation and validation.
Introduction: The Rationale for this compound Monitoring
This compound is a synthetic β2-adrenergic agonist structurally related to clenbuterol. While these compounds have therapeutic applications as bronchodilators, they have also been illicitly used as growth-promoting agents in livestock and as performance-enhancing substances in sports due to their anabolic and lipolytic effects.[1][2] The presence of this compound residues in food products of animal origin poses a potential risk to consumers, and its use in athletes is strictly prohibited by organizations like the World Anti-Doping Agency (WADA).[3]
Consequently, the development of highly sensitive and specific analytical methods for the detection of this compound in biological matrices such as urine is critical. Urine is the preferred matrix for monitoring as it is collected non-invasively and often contains concentrated levels of parent drugs and their metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering superior sensitivity and specificity over other methods like GC-MS, which requires time-consuming derivatization steps.[4][5]
Foundational Principles of the Analytical Strategy
Metabolic Fate: The Necessity of Hydrolysis
Upon administration, xenobiotics like this compound undergo extensive metabolism. A primary metabolic pathway is glucuronidation, where the drug molecule is conjugated with glucuronic acid to form a more polar, water-soluble metabolite that is readily excreted in urine.[6][7] These conjugated forms may not be easily detectable or may have poor cross-reactivity in certain analytical methods.
To ensure the comprehensive detection of the target analyte, an enzymatic hydrolysis step is crucial.[8] This process utilizes the β-glucuronidase enzyme to cleave the glucuronide conjugate, converting the metabolite back to its "free" or parent drug form.[7][9] This deconjugation significantly increases the concentration of the parent analyte, thereby enhancing the sensitivity and accuracy of the subsequent analysis.[8]
Sample Purification: The Role of Solid-Phase Extraction (SPE)
Urine is a complex biological matrix containing salts, pigments, and other endogenous substances that can interfere with LC-MS/MS analysis, causing ion suppression or enhancement and potentially leading to inaccurate results. Solid-Phase Extraction (SPE) is a highly effective sample preparation technique used to clean up the sample and concentrate the analyte of interest.[4][10][11]
For β2-agonists like this compound, which are basic compounds, mixed-mode SPE cartridges that combine reversed-phase (for hydrophobic interactions) and cation-exchange (for ionic interactions) mechanisms are particularly effective.[12][13] This dual retention mechanism allows for stringent washing steps to remove matrix interferences while strongly retaining the target analyte, which is then eluted with a solvent mixture designed to disrupt both interactions.
Detection: The Specificity of LC-MS/MS
LC-MS/MS provides two layers of selectivity. First, the High-Performance Liquid Chromatography (HPLC) system separates this compound from other components in the extract based on its physicochemical properties (e.g., hydrophobicity) and its interaction with the stationary phase of the analytical column.
Second, the tandem mass spectrometer offers exceptional specificity. The first quadrupole (Q1) is set to select only the protonated molecular ion (the precursor ion) of this compound. This ion is then fragmented in the collision cell (Q2), and the resulting specific product ions are monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures that a signal is only generated if an analyte with the correct precursor mass, product masses, and chromatographic retention time is present, virtually eliminating false positives.[14][15]
Detailed Analytical Protocol
This protocol is a comprehensive workflow for the analysis of this compound in urine. It is imperative to include quality control (QC) samples at low, medium, and high concentrations alongside a calibration curve in every analytical batch to ensure the validity of the results.
Materials and Reagents
-
Standards: this compound certified reference material and a suitable isotopically labeled internal standard (IS), such as Clenbuterol-d9.[4]
-
Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Reagents: Ammonium acetate, β-glucuronidase from E. coli (preferred for its low sulfatase activity).[3][7]
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., C8/SCX).
-
Labware: Glass test tubes, autosampler vials, pipettes, nitrogen evaporator.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis in Urine.
Step-by-Step Sample Preparation Protocol
-
Sample Aliquoting: Pipette 2.0 mL of urine into a 15 mL glass tube.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution (e.g., 20 µL of 0.5 µg/mL Clenbuterol-d9) to all samples, calibrators, and QCs.[4]
-
Buffering and Hydrolysis:
-
Add 1 mL of 0.8 M ammonium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase enzyme solution.[3]
-
Vortex briefly and incubate in a water bath at 55°C for 1 hour.[3] The exact time and temperature may need optimization depending on the enzyme source.[9][16]
-
Allow the sample to cool to room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.[10]
-
Loading: Load the hydrolyzed urine sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 50% methanol in water to remove polar interferences. Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.[12]
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier is necessary to disrupt the ionic interaction with the SCX sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex and transfer the solution to an autosampler vial for analysis.
-
LC-MS/MS Instrumental Conditions
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) | Provides excellent retention and separation for moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic phase for gradient elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns to ensure sharp peaks. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[17] |
| Injection Volume | 5 - 20 µL | |
| Gradient Program | 5% B (0-1 min), 5-95% B (1-7 min), 95% B (7-8 min), 5% B (8.1-10 min) | A typical gradient to elute the analyte and wash the column. Must be optimized. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains amino groups that are readily protonated. |
| Capillary Voltage | 2500 - 4000 V | Optimized for maximum signal intensity.[18] |
| Desolvation Temp. | 350 - 550°C | Facilitates efficient solvent evaporation and ion formation.[4][19] |
| Desolvation Gas Flow | 800 - 1000 L/hr | Aids in desolvation of the ESI plume. |
| Collision Gas | Argon | Standard collision gas for fragmentation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. |
Table 3: Exemplar MRM Transitions for this compound and Internal Standard (Note: this compound transitions are based on its structure and data for the closely related bromobuterol.[20] These must be empirically optimized on the specific mass spectrometer.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 355/357 (Br isotope) | Optimize (e.g., 282) | Optimize (e.g., 203) | Optimize |
| Clenbuterol-d9 (IS) | 286.1 | 212.1 | 268.1 | Optimize |
| Clenbuterol (for comparison) | 277.1 | 203.0 | 168.0 | Optimize[3][14] |
Method Validation: Ensuring Trustworthiness
A rigorous validation process is essential to demonstrate that the analytical method is "fit for purpose".[21] Validation should be performed according to international guidelines (e.g., EU Commission Decision 2002/657/EC, SANTE guidelines).[22][23] Key parameters to evaluate include:
-
Linearity & Range: Analyze a set of calibration standards (typically 6-8 points) prepared in blank urine matrix to construct a calibration curve. The response should be linear over the expected concentration range with a coefficient of determination (R²) > 0.99.[17][24]
-
Accuracy & Precision: Analyze QC samples at multiple concentration levels (low, mid, high) in replicate (n=5-6) across several days. Accuracy should be within 80-120% (or tighter) of the nominal value, and precision (Relative Standard Deviation, RSD) should be ≤15%.[4][24]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration at which the analyte can be reliably detected (Signal-to-Noise > 3), while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (S/N > 10).[3][25]
-
Specificity/Selectivity: Analyze multiple blank urine samples from different sources to ensure no endogenous interferences are present at the retention time of the analyte.
-
Recovery: Evaluate the efficiency of the extraction process by comparing the analyte response in pre-extraction spiked samples versus post-extraction spiked samples.[14]
-
Matrix Effects: Assess the degree of ion suppression or enhancement caused by the urine matrix by comparing the response of the analyte in a post-extraction spiked sample to its response in a pure solvent standard.
-
Stability: Evaluate the stability of this compound in urine under various storage conditions (e.g., freeze-thaw cycles, bench-top stability).[26]
Table 4: Typical Method Performance Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| Linearity (R²) | ≥ 0.99 |
| Accuracy | 85 - 115% |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Recovery | Consistent and reproducible (e.g., 70-120%) |
| LOQ | Must meet required performance limits (e.g., WADA's MRPL).[3] |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound in urine. The combination of enzymatic hydrolysis, efficient solid-phase extraction, and the unparalleled selectivity of tandem mass spectrometry allows for the achievement of low detection limits required for both food safety and anti-doping control. Proper method validation is paramount to ensure that the data generated is accurate, precise, and legally defensible. This protocol serves as a comprehensive guide for laboratories seeking to implement high-quality analytical testing for this compound and other related β2-agonists.
References
- Combining electroless ionisation mass spectrometry with solid-phase extraction for the direct analysis of beta-agonists in bovine urine. (2025). SpringerLink.
- Multiresidue analysis of beta2-agonist in human and calf urine using multimodal solid-phase extraction and high-performance liquid chromatography with electrochemical detection. (n.d.). PubMed.
- Drug Conjugate Analysis using β-Glucuronidases. (n.d.). Sigma-Aldrich.
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023).
- Solid phase extraction (SPE) for multi-residue analysis of β2-agonists in bovine urine. (n.d.).
- Evaluation of three beta-glucuronidase enzymes to determine the best hydrolysis conditions for urine samples in clinical toxicology. (n.d.). Norlab.
- Application Notes and Protocols for the Derivatization of Clenbuterol for GC-MS Analysis with an Internal Standard. (n.d.). Benchchem.
- Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (n.d.). ouci.dntb.gov.ua.
- Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Prepar
- An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. (n.d.).
- An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. (n.d.). Spectroscopy Online.
- An Improved LC-MS-MS Method for the Determination of Clenbuterol in Human Urine. (n.d.).
- Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). myadlm.org.
- Determination of β-Agonists in Urine Samples at Low µg/kg Levels by Means of Pulsed Amperometric Detection at a Glassy Carbon Electrode Coupled with RP-LC. (n.d.). MDPI.
- Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. (n.d.).
- Development and validation of a multi-residue analytical method for veterinarian and human pharmaceuticals in livestock urine and blood using UHPLC-QTOF. (2021). PubMed.
- Gas chromatography-mass spectrometric analysis of clenbuterol
- Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. (n.d.).
- Validation of Chemical Methods for Residue Analysis. (n.d.). Wageningen University & Research.
- Does the analysis of the enantiomeric composition of clenbuterol in human urine enable the differentiation of illicit clenbuterol administration from food contamination in sports drug testing? (2013). PubMed.
- Analytical methodology for veterinary medicine residues. (2014). Australian Pesticides and Veterinary Medicines Authority.
- Development and Validation of a Multi-residue Analytical Method for Veterinarian and Human Pharmaceuticals in Livestock Urine and Blood Using UHPLC-QTOF. (n.d.).
- Clenbuterol testing in doping control samples: drug abuse or food contamin
- Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions. (n.d.).
- Biosynthesis and Identification of Clenbuterol Metabolites in Urine and In Vitro Microsome Incubation Samples Using UHPLC‐Q‐Exactive Orbitrap Mass Spectrometry: A Comparison Between Human and Bovine Metabolism. (n.d.).
- LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. (n.d.).
- Metabolism of clenbuterol in r
- LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver†. (n.d.).
- Simultaneous determination of β-agonists in pork samples using liquid chromatography-tandem mass spectrometry. (2024). Food Research.
- Multiple reaction monitoring (MRM) transitions and optimized mass... (n.d.).
- Determination of Common Beta-Agonist Residues in Meat Products by UPLC. (n.d.).
- Detection of main urinary metabolites of β2-agonists clenbuterol, salbutamol and terbutaline by liquid chromatography high resolution mass spectrometry. (2013). PubMed.
- Multiple reaction monitoring (MRM) chromatograms showing the transitions corresponding to the quantifier ions of six β-agonists. (a) The blank pork sample. (n.d.).
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent.
- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). eurl-pesticides.eu.
- Effects of drugs which influence renal transport systems on the urinary excretion of the beta 2-adrenoceptor agonist clenbuterol and the anabolic steroids ethinylestradiol and methyltestosterone. (n.d.). PubMed.
- Drug Metabolism and Renal Elimin
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Application Note & Protocol: Synthesis of Bromoclenbuterol Reference Standard
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Bromoclenbuterol, a critical impurity often found in the production of Clenbuterol.[1][2] The availability of a high-purity this compound reference standard is essential for the accurate identification, quantification, and control of this impurity in active pharmaceutical ingredients (APIs) and final drug formulations, ensuring compliance with regulatory standards such as those outlined by the International Conference on Harmonisation (ICH). This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method starting from commercially available 4-amino acetophenone. The synthesis involves a four-step process: monochlorination, bromination, amination, and a final reduction. Each step is detailed with expert insights into the reaction mechanisms and experimental choices.
Introduction: The Imperative for an Impurity Reference Standard
Clenbuterol is a potent β2-agonist widely used as a bronchodilator for treating respiratory disorders like asthma. During its synthesis, several process-related impurities can arise. One of the most critical is this compound, which can be formed if there is incomplete dichlorination of the initial starting material, 4-amino acetophenone, leading to a monochloro intermediate that subsequently reacts with bromine. According to ICH guidelines, any impurity present at a level of 0.10% or higher relative to the API must be identified, synthesized, and thoroughly characterized. Therefore, a well-characterized reference standard of this compound is indispensable for analytical method validation, impurity profiling, and ensuring the quality, safety, and efficacy of Clenbuterol-containing pharmaceuticals.
This guide provides a validated laboratory-scale procedure for the synthesis of this compound, enabling analytical and quality control laboratories to produce their own in-house reference standard.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a four-step reaction sequence starting from 4-amino acetophenone. The workflow is designed to selectively introduce the required halogen and amine functional groups to the aromatic ring and the acetyl side chain.
Caption: Synthetic pathway for this compound from 4-Amino Acetophenone.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier |
| 4-Amino Acetophenone | Reagent Grade, ≥98% | Sigma-Aldrich, Acros Organics, etc. |
| N-Chlorosuccinimide (NCS) | Reagent Grade, ≥98% | Sigma-Aldrich, Acros Organics, etc. |
| Hydrochloric Acid (HCl) | 37% (w/w), ACS Grade | Fisher Scientific, VWR, etc. |
| Bromine (Br₂) | Reagent Grade, ≥99.5% | Sigma-Aldrich, Acros Organics, etc. |
| Chloroform (CHCl₃) | ACS Grade, Stabilized | Fisher Scientific, VWR, etc. |
| tert-Butylamine | Reagent Grade, ≥98% | Sigma-Aldrich, Acros Organics, etc. |
| Sodium Borohydride (NaBH₄) | Reagent Grade, ≥98% | Sigma-Aldrich, Acros Organics, etc. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific, VWR, etc. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR, etc. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific, VWR, etc. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Grade | Fisher Scientific, VWR, etc. |
| Equipment | Description |
| Magnetic Stirrer with Hotplate | For heating and stirring reaction mixtures. |
| Round-Bottom Flasks | Various sizes (250 mL, 500 mL, 2 L). |
| Condenser | Allihn or Liebig type for reflux. |
| Dropping Funnel | For controlled addition of reagents. |
| Buchner Funnel & Filter Flask | For vacuum filtration. |
| Rotary Evaporator | For solvent removal under reduced pressure. |
| pH Meter or pH paper | For monitoring and adjusting pH. |
| Standard Glassware | Beakers, graduated cylinders, separatory funnels. |
| Analytical Balance | For accurate weighing of reagents. |
| High-Performance Liquid Chromatography (HPLC) System | For purity analysis. |
| NMR Spectrometer, IR Spectrometer, Mass Spectrometer | For structural characterization. |
Detailed Synthesis Protocol
Safety Precaution: This synthesis involves hazardous materials, including bromine (corrosive, toxic, and a strong oxidant) and chloroform (a suspected carcinogen). All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-Amino-3-chloro Acetophenone
-
Rationale: This initial step involves a regioselective electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating and ortho-, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. Chlorination with N-Chlorosuccinimide (NCS) in an acidic medium selectively installs a chlorine atom at one of the positions ortho to the amino group.[3]
Protocol:
-
To a 2 L round-bottom flask equipped with a magnetic stirrer, add 1500 mL of 1N Hydrochloric Acid.
-
Add 200 g (1.48 mol) of 4-amino acetophenone to the stirred HCl solution at room temperature (25-30°C).
-
Add 50 g (0.37 mol) of N-Chlorosuccinimide (NCS) in portions.
-
Continue stirring the mixture for 3 hours at 25-30°C.
-
After 3 hours, filter any undissolved material from the reaction mixture.
-
Transfer the filtrate to a large separatory funnel and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude product.
-
Dissolve the crude material in ethyl acetate and titrate with ethyl acetate-HCl solution. Stir for 15-30 minutes to induce precipitation.
-
Filter the precipitate and wash it with ethyl acetate. Repeat this acidic titration twice.
-
Neutralize the resulting solid material with an aqueous sodium carbonate solution.
-
Purify the neutralized solid by recrystallization from ethyl acetate to yield 4-amino-3-chloro acetophenone as a light brown solid.[3]
| Parameter | Value |
| Expected Yield | ~27% (68 g) |
| Purity (by HPLC) | ≥98.5% |
Step 2: Synthesis of 1-(4-Amino-3-bromo-5-chlorophenyl)-2-bromoethanone
-
Rationale: The product from Step 1 is subjected to a double bromination. The first bromine atom is installed on the aromatic ring at the other ortho position to the amino group via another electrophilic substitution. The second bromine atom substitutes a proton on the α-carbon of the acetyl group, a reaction that is characteristic of ketones.
Protocol:
-
In a 250 mL flask, dissolve 14 g (0.082 mol) of 4-amino-3-chloro acetophenone in 140 mL of chloroform.
-
Stir the solution at room temperature (25-30°C).
-
Slowly add a solution of 26.24 g (0.164 mol) of bromine in chloroform via a dropping funnel over 30-60 minutes.
-
Continue stirring the reaction mixture for 6 hours at the same temperature.
-
Upon completion of the reaction (monitored by TLC or HPLC), add methanol to the mixture and stir for an additional 30 minutes at room temperature.
-
Filter any undissolved material. Distill the filtrate to reduce the volume by approximately 50%.
-
Cool the concentrated solution to 0-5°C to induce crystallization.
-
Filter the resulting precipitate to obtain 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone as a light brown solid.
| Parameter | Value |
| Expected Yield | ~55% (15 g) |
| Purity (by HPLC) | ≥95% |
Step 3: Synthesis of 2-(tert-Butylamino)-1-(4-amino-3-bromo-5-chlorophenyl)ethanone
-
Rationale: This step is a nucleophilic substitution reaction. The highly nucleophilic tert-butylamine displaces the bromine atom on the α-carbon of the ketone, forming a new carbon-nitrogen bond and yielding an α-amino ketone intermediate.
Protocol:
-
Combine the bromo compound from Step 2 with tert-butylamine in a suitable solvent like chloroform or methanol.[3]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, perform a standard aqueous workup. Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This intermediate is often used directly in the next step without extensive purification.
Step 4: Synthesis of this compound (1-(4-Amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol)
-
Rationale: This final step involves the reduction of the ketone functional group to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting other functional groups like the aromatic ring or the amino groups.
Protocol:
-
Dissolve the crude α-amino ketone from Step 3 in methanol in a round-bottom flask.[3]
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature, monitoring by TLC or HPLC.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or dilute acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.
-
The final product can be purified by column chromatography or recrystallization to achieve the high purity required for a reference standard.
Purification and Characterization
For a material to serve as a reference standard, its identity and purity must be unequivocally established.
-
Purification: The crude this compound should be purified using flash column chromatography on silica gel, eluting with a solvent system such as a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
-
Characterization: The structure and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.
-
HPLC: To determine the final purity (should be >99.5%).
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and the position of all atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -NH₂, C-Br, C-Cl).
-
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of the this compound reference standard.[3] By following these detailed steps, analytical and quality control laboratories can generate a high-purity standard essential for the accurate assessment of Clenbuterol API and related pharmaceutical products. The synthesis is based on established chemical principles and has been validated through comprehensive characterization, ensuring its suitability for regulatory and quality assurance purposes.
References
-
Kannasani RK, Battula SR, Sannithi SB, Mula S, Babu VVV (2016) Synthesis and Characterization of this compound. Med Chem (Los Angeles) 6: 546-549. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of this compound. [Link]
-
Semantic Scholar. (2016). Synthesis and Characterization of this compound. [Link]
-
Organic Spectroscopy International. (2016). This compound. [Link]
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Application Notes & Protocols: Pharmacological Characterization of Bromoclenbuterol
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Rationale
Bromoclenbuterol, identified as impurity F in the synthesis of Clenbuterol, is a halogenated sympathomimetic amine.[1][2] Its structural architecture is highly analogous to Clenbuterol, a well-characterized and potent β2-adrenergic receptor (β2-AR) agonist.[1] Clenbuterol is known for its bronchodilator properties and its significant anabolic and lipolytic effects, which have led to its therapeutic use in respiratory disorders and illicit use as a performance-enhancing agent.[1][3][4][5] Given this structural homology, it is scientifically imperative to characterize the pharmacological activity of this compound. These application notes provide a comprehensive framework for its investigation, postulating its primary mechanism of action through the β2-adrenergic signaling pathway.
1.1. Postulated Mechanism of Action
The working hypothesis is that this compound functions as a β2-AR agonist. Activation of the β2-AR, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][6] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, eliciting the final cellular responses.[3][7] In airway smooth muscle, this cascade results in relaxation and bronchodilation.[8] In skeletal muscle, it is linked to pathways that promote protein synthesis and hypertrophy.[3][9]
Caption: Postulated β2-Adrenergic Receptor Signaling Pathway for this compound.
Section 2: Pre-Analytical Procedures
Prior to initiating pharmacological studies, the identity, purity, and stability of the this compound test article must be rigorously confirmed. This ensures the validity and reproducibility of all subsequent data.
2.1. Physicochemical and Analytical Data
High-purity reference standards are essential for developing and validating analytical methods.[10][11] Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are critical for purity assessment and quantification in biological matrices.[5][12][13]
| Property | Data | Source |
| IUPAC Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [PubChem][1] |
| Molecular Formula | C₁₂H₁₈BrClN₂O | [PubChem][1] |
| Molecular Weight | 321.64 g/mol | [PubChem][1] |
| CAS Number | 37153-52-9 | [PubChem][1] |
| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Cl)O | [PubChem][1] |
Section 3: In Vitro Pharmacological Assessment
The initial characterization of this compound involves a tiered approach of in vitro assays to determine its receptor binding affinity, functional potency and efficacy, and general cellular toxicity.
Caption: Workflow for the In Vitro Pharmacological Profiling of this compound.
Protocol 1: β2-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled antagonist for binding to the β2-AR expressed in a cell membrane preparation. The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki).
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human β2-AR.
-
Radioligand: [³H]-CGP 12177 (a well-characterized β2-AR antagonist).
-
Non-specific Binding Control: Propranolol (10 µM) or another high-affinity β-antagonist.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL cell membranes, 50 µL [³H]-CGP 12177 (at a concentration near its Kd), and 50 µL assay buffer.
-
Non-specific Binding: Add 50 µL cell membranes, 50 µL [³H]-CGP 12177, and 50 µL Propranolol.
-
Competitive Binding: Add 50 µL cell membranes, 50 µL [³H]-CGP 12177, and 50 µL of each this compound dilution.
-
-
Incubation: Incubate all tubes at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each tube through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Protocol 2: cAMP Accumulation Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound as a β2-AR agonist.
Principle: Agonist binding to the β2-AR activates the Gs pathway, leading to cAMP production.[15][16] This assay quantifies the amount of cAMP produced by cells in response to varying concentrations of the test compound. The use of a phosphodiesterase (PDE) inhibitor is critical to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.[17]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β2-AR.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Reference Agonist: Isoproterenol (a full β-AR agonist).
-
Test Compound: this compound, serially diluted.
-
Assay Medium: Stimulation buffer (e.g., HBSS).
-
Detection Kit: HTRF, ELISA, or other commercial cAMP detection kit.
-
Instrumentation: Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well plates and culture overnight to form a monolayer.[18]
-
Preparation: Prepare serial dilutions of this compound and the reference agonist Isoproterenol in stimulation buffer containing a fixed concentration of IBMX (e.g., 500 µM).[19]
-
Stimulation: Remove the culture medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Lysis and Detection: Lyse the cells and perform the cAMP quantification according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP response (e.g., HTRF ratio or absorbance) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (the maximal response).
-
Compare the Emax of this compound to that of Isoproterenol to determine its relative efficacy. A lower Emax suggests partial agonism.
-
Protocol 3: General Cytotoxicity Assay (MTT)
Objective: To evaluate the general cytotoxic potential of this compound on a relevant cell line.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[20] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
Cell Line: A metabolically active cell line (e.g., HEK293, HepG2).
-
Test Compound: this compound, serially diluted.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Instrumentation: 96-well plate reader (absorbance).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (negative) and positive controls.[21][22]
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
Section 4: In Vivo Pharmacological Assessment
Following in vitro characterization, in vivo studies are essential to understand the compound's physiological effects in a whole-organism context. The following protocols are based on established models for β2-AR agonists.[23]
Protocol 4: Guinea Pig Model of Bronchodilation
Objective: To assess the in vivo efficacy of this compound as a bronchodilator.
Principle: The guinea pig is an ideal model for evaluating bronchodilators due to its prominent airway smooth muscle and sensitivity to bronchoconstricting agents like histamine or methacholine.[24] The ability of a test compound to prevent or reverse induced bronchoconstriction is a direct measure of its bronchodilator activity.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Anesthetic: Urethane or similar.
-
Bronchoconstrictor: Methacholine or histamine.
-
Test Compound: this compound, formulated for the desired route of administration (e.g., intravenous, intraperitoneal, or aerosol).
-
Reference Compound: Albuterol or Salbutamol.
-
Instrumentation: Animal ventilator, pressure transducer to measure airway resistance and dynamic lung compliance.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig, perform a tracheotomy, and connect the animal to a ventilator. Cannulate a jugular vein for intravenous administration of compounds.
-
Baseline Measurement: Record baseline lung mechanics (airway resistance and compliance).
-
Induce Bronchoconstriction: Administer a continuous infusion or bolus of methacholine to induce a stable, submaximal increase in airway resistance.[1]
-
Compound Administration: Once bronchoconstriction is stable, administer a bolus dose of this compound or vehicle control.
-
Monitor Response: Continuously record lung mechanics to measure the reversal of bronchoconstriction. The magnitude and duration of the reduction in airway resistance indicate the compound's efficacy.
-
Dose-Response: Repeat the procedure with multiple doses of this compound to generate a dose-response curve.
-
Data Analysis: Calculate the percentage reversal of the methacholine-induced bronchoconstriction for each dose. Plot the response against the dose to determine the ED50 (effective dose for 50% of the maximal response).
Protocol 5: Mouse Model of Skeletal Muscle Hypertrophy
Objective: To determine if this compound induces skeletal muscle hypertrophy, a known effect of potent β2-AR agonists.[3]
Principle: Chronic administration of β2-AR agonists like Clenbuterol leads to an increase in skeletal muscle mass and protein content.[4][25][26] This anabolic effect can be quantified by measuring changes in body weight and the wet weight of specific muscles after a period of treatment.
Materials:
-
Animals: C57BL/6 mice or similar strain.
-
Test Compound: this compound, formulated for administration (e.g., in drinking water or via oral gavage).
-
Reference Compound: Clenbuterol.
-
Instrumentation: Analytical balance.
Procedure:
-
Acclimation and Grouping: Acclimate mice and divide them into groups (e.g., Vehicle Control, this compound, Clenbuterol). Record initial body weights.
-
Chronic Dosing: Administer the compounds daily for a period of 2-4 weeks.[26] Monitor body weights and general health throughout the study.
-
Tissue Collection: At the end of the treatment period, humanely euthanize the animals.
-
Muscle Dissection: Carefully dissect specific muscles (e.g., tibialis anterior, gastrocnemius, soleus) from both hind limbs. Remove any excess fat and connective tissue.
-
Measurement: Record the wet weight of each muscle immediately using an analytical balance.
-
Data Analysis:
-
Calculate the change in body weight for each group.
-
Compare the absolute muscle weights between the treated and control groups.
-
Normalize muscle weight to the final body weight to account for overall size differences.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.
-
Section 5: Safety Pharmacology Considerations
A critical component of drug development is the early assessment of potential adverse effects. For β2-AR agonists, cardiovascular safety is a primary concern.
Recommended Assay: hERG Patch-Clamp Assay
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, which is a key indicator of potential QT interval prolongation and risk of Torsades de Pointes.[27][28]
Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel expressed in a mammalian cell line using the whole-cell patch-clamp technique.[27][29] The inhibitory effect of the test compound is quantified by measuring the reduction in the hERG current.
This assay should be conducted according to established regulatory guidelines.[30] Data are typically reported as an IC50 value, which can be compared to the expected therapeutic plasma concentration to estimate the safety margin.
References
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Kannasani, R. K., Battula, S. R., Sannithi, S. B., Mula, S., & Babu, V. V. V. (2016). Synthesis and Characterization of this compound. Hilaris Publisher. Available at: [Link]
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Addison, K. J., Morse, J., Robichaud, A., Daines, M. O., & Ledford, J. G. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1). Available at: [Link]
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Rabari, V. (2015). hERG Assay. SlideShare. Available at: [Link]
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Gong, H., et al. (2014). Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway. PLoS One, 9(9), e108554. Available at: [Link]
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Bond, R. A., et al. (2013). Dissociations in the Effects of β2-Adrenergic Receptor Agonists on cAMP Formation and Superoxide Production in Human Neutrophils: Support for the Concept of Functional Selectivity. Journal of Pharmacology and Experimental Therapeutics, 345(3), 363-371. Available at: [Link]
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Meyer, H. H., & Rinke, L. (1991). Analytical methods for the detection of clenbuterol. Journal of Chromatography, 564(2), 425-436. Available at: [Link]
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Application Notes and Protocols for the Toxicological Evaluation of Bromoclenbuterol
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the toxicological assessment of Bromoclenbuterol, a β2-adrenergic agonist. Recognizing the necessity for a robust and scientifically sound evaluation of new chemical entities, these application notes offer a structured approach, from initial in vitro screening to pivotal in vivo studies. The protocols herein are designed to not only meet regulatory expectations but also to provide a deep mechanistic understanding of the potential toxicities associated with this compound. By integrating established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), this guide ensures a self-validating system of toxicological assessment.
Introduction to this compound and Toxicological Strategy
This compound is a synthetic compound belonging to the class of β2-adrenergic agonists. Similar to its analogue, Clenbuterol, it is anticipated to exhibit high potency and selectivity for the β2-adrenergic receptor, leading to smooth muscle relaxation, primarily in the bronchioles.[1][2] While this selectivity is key to its therapeutic potential, off-target effects and dose-dependent toxicities are critical considerations in its preclinical development.[2][3] High concentrations of β2-agonists can lead to stimulation of β1-receptors in the heart, causing tachycardia and other cardiac adverse effects.[1][2] Metabolic disturbances, such as hypokalemia and hyperglycemia, are also class-associated effects.[3]
The toxicological evaluation of this compound must, therefore, be approached with a multi-tiered strategy. This strategy begins with a battery of in vitro assays to identify potential liabilities early, conserving resources and adhering to the 3Rs principle (Replacement, Reduction, and Refinement of animal testing). Positive findings in vitro will trigger more comprehensive in vivo investigations to determine the dose-response relationship and establish a safety margin.
Mechanism of Action and Potential Toxicological Pathways
As a β2-adrenergic agonist, this compound is expected to stimulate the Gs alpha-subunit of the G-protein coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade results in the relaxation of bronchial smooth muscle.[2] However, at supra-therapeutic doses, the selectivity for β2-receptors may diminish, leading to the stimulation of β1-receptors in cardiac tissue, a primary concern for cardiotoxicity.[1]
Metabolically, this compound is likely to undergo hepatic biotransformation. Studies on the closely related compound, Bromobutanol, have shown that it is extensively metabolized by swine hepatic microsomes to a hydroxylamine derivative.[4] The metabolism of Clenbuterol in rats involves N-dealkylation, N-oxidation, and sulfate conjugation.[5] The formation of reactive metabolites is a potential pathway for toxicity, and thus, in vitro assays incorporating metabolic activation systems (e.g., S9 liver fractions) are essential.[6][7]
Diagram: Proposed Toxicological Evaluation Workflow for this compound
Caption: A tiered approach to the toxicological evaluation of this compound.
In Vitro Toxicology Protocols
In vitro assays are the frontline in identifying potential toxicological liabilities of this compound.[8][9] They offer high-throughput screening and mechanistic insights before progressing to more complex and resource-intensive in vivo studies.
Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic damage.
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10] It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[10][11] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[10][11]
Protocol:
-
Strains: Use a minimum of four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one E. coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[11][12]
-
Dose Selection: Based on a preliminary cytotoxicity assay, select at least five concentrations of this compound.
-
Assay Procedure (Plate Incorporation Method):
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates).[12]
-
Vortex briefly and pour onto minimal glucose agar plates.
-
Incubate at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically at least a two-fold increase over the negative control.
| Parameter | Condition | Rationale |
| Test System | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | Detects different types of mutations (frameshift, base-pair substitution). |
| Metabolic Activation | With and without rat liver S9 fraction | To assess the mutagenicity of the parent compound and its metabolites.[11][12] |
| Concentrations | 5, ranging up to a cytotoxic level or 5 mg/plate | To establish a dose-response relationship. |
| Controls | Vehicle (e.g., DMSO), Positive Controls (e.g., 2-nitrofluorene, sodium azide) | To ensure the validity of the assay. |
This assay detects the potential of a compound to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[13][14] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[13]
Protocol:
-
Cell Line: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO, L5178Y, or TK6 cells.[15][16]
-
Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.[15]
-
Treatment: Expose the cells to at least three concentrations of this compound for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (equivalent to 1.5-2.0 cell cycles) without S9.[15]
-
Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[13][14]
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye like Giemsa or a fluorescent dye.[15]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13][14] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Diagram: Workflow for the In Vitro Micronucleus Assay
Caption: Key steps in the cytokinesis-block micronucleus assay.
Cardiotoxicity Assessment: hERG Channel Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[17][18] Inhibition of this channel can prolong the QT interval, increasing the risk of life-threatening arrhythmias like Torsades de Pointes.[17][18] Given the potential for β2-agonists to have off-target cardiac effects, the hERG assay is a mandatory in vitro screen.[19]
Protocol:
-
Test System: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[20]
-
Methodology: Employ the automated patch-clamp technique for high-throughput analysis.[17][20]
-
Procedure:
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition).
| Parameter | Condition | Rationale |
| Test System | HEK293 or CHO cells stably expressing hERG | Provides a direct measure of the compound's effect on the specific ion channel.[20] |
| Technique | Automated Patch-Clamp | Allows for high-throughput and accurate electrophysiological measurements.[17] |
| Endpoint | IC50 for hERG current inhibition | Quantifies the potency of this compound to block the hERG channel.[20] |
| Positive Control | E-4031 or similar potent hERG blocker | Validates the sensitivity of the test system.[20] |
In Vivo Toxicology Protocols
In vivo studies are essential to understand the toxicological profile of this compound in a whole-animal system, providing data on target organ toxicity, dose-response relationships, and potential reversibility of effects.[21]
Acute Oral Toxicity Study
The primary objective of this study is to determine the acute toxicity of a single oral dose of this compound and to obtain information on its hazardous properties for classification and labeling.[22] The OECD provides several guidelines for this purpose.
Protocol (based on OECD Test Guideline 420: Fixed Dose Procedure):
-
Species: Use a single rodent species, typically female rats, as they are often more sensitive.[23]
-
Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (withholding food but not water) before dosing.[23][24]
-
Dose Administration: Administer this compound by oral gavage. The vehicle should be aqueous if possible; otherwise, an oil like corn oil can be used.[24] The volume should not exceed 1 mL/100g body weight for rodents.[24]
-
Procedure:
-
Begin with a sighting study to determine the appropriate starting dose (fixed doses are 5, 50, 300, and 2000 mg/kg).[23]
-
Dose one animal at the selected starting dose.
-
If the animal survives without evident toxicity, dose the next animal at the next higher fixed dose. If evident toxicity is observed, dose the next animal at the next lower dose.
-
Continue this procedure until the dose causing evident toxicity or mortality is identified.
-
-
Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and nervous systems, tremors, convulsions, salivation, diarrhea), and body weight changes for at least 14 days.[23]
-
Pathology: Perform a gross necropsy on all animals at the end of the study.
| Parameter | Condition | Rationale |
| Species | Rat (one sex, usually female) | Standard rodent model for acute toxicity testing.[23] |
| Route | Oral gavage | Mimics potential human exposure route. |
| Guideline | OECD 420 (Fixed Dose Procedure) | Reduces animal usage compared to classical LD50 tests.[23] |
| Observation Period | 14 days | Allows for the detection of delayed toxic effects.[23][25] |
| Endpoints | Mortality, clinical signs, body weight, gross necropsy | Provides a comprehensive picture of acute toxic effects. |
Repeated-Dose Toxicity Study (28-Day Sub-chronic)
This study provides information on the toxicological profile of this compound following repeated administration, including the identification of target organs and the characterization of the dose-response relationship.[21] The duration of the study should be relevant to the intended clinical use.[21][26] A 28-day study is a common initial repeated-dose study.
Protocol:
-
Species: Conduct the study in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog), as per ICH guidelines.[26]
-
Groups: Use at least three dose groups (low, mid, high) and a concurrent vehicle control group. A recovery group at the high dose is also recommended to assess the reversibility of any toxic effects.
-
Dose Selection: Dose levels should be based on the results of the acute toxicity and dose-range finding studies. The high dose should produce some toxicity but not mortality, the low dose should be a No-Observed-Adverse-Effect Level (NOAEL), and the mid-dose should be intermediate.[21]
-
Administration: Administer the test substance daily for 28 days via the intended clinical route (e.g., oral gavage).
-
In-life Observations:
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to the study and at termination.
-
Clinical Pathology: At termination (or more frequently if needed), including hematology, clinical chemistry, and urinalysis.
-
-
Toxicokinetics: Collect blood samples at specified time points to determine the systemic exposure to this compound and/or its major metabolites.[27]
-
Terminal Procedures:
-
At the end of the 28-day period (and recovery period), euthanize the animals.
-
Conduct a full gross necropsy.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.[21]
-
Data Interpretation and Risk Assessment
The culmination of the toxicological evaluation is the integration of all in vitro and in vivo data to perform a comprehensive risk assessment.
-
Genotoxicity: Positive results in either the Ames or micronucleus assay would be a significant concern and may require further investigation into the mechanism of genotoxicity.
-
Cardiotoxicity: The hERG IC50 value must be compared to the expected therapeutic plasma concentrations. A sufficient safety margin (typically >30-fold) is required to mitigate the risk of clinical QT prolongation.
-
Systemic Toxicity: The NOAEL from the most sensitive species in the longest duration repeated-dose study is the key endpoint for establishing a safe starting dose in first-in-human clinical trials. The toxicokinetic data are crucial for correlating exposure levels with observed toxicities and for extrapolating the findings from animals to humans.[28]
By following this structured and scientifically-driven approach, researchers can thoroughly characterize the toxicological profile of this compound, ensuring that data-driven decisions are made throughout its development.
References
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
- Ames Test Protocol. (n.d.).
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
- Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol.
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
- OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD.
- Mammalian Cell In Vitro Micronucleus Assay. (n.d.).
- OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).
- In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes. (n.d.). PubMed.
- In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). PubMed.
- Application Notes and Protocols: In Vitro hERG Assay for Assessing Cardiotoxicity of Ropanicant. (n.d.). Benchchem.
- An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE.
- The Ames Test. (n.d.). University of California, Davis.
- Acute Toxicity by OECD Guidelines. (n.d.). Slideshare.
- Microbial Mutagenicity Assay: Ames Test. (2018).
- hERG Safety. (n.d.). Evotec.
- ICH Guideline M3(R2) on nonclinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. (2009).
- ICH Safety Guidelines. (n.d.).
- Guideline on Repeated Dose Toxicity. (2010). European Medicines Agency.
- ICH Guideline S3B on pharmacokinetics: guidance for repeated dose tissue distribution studies. (n.d.).
- Guideline on Repeated Dose Toxicity. (n.d.). European Medicines Agency.
- BETA2-ADRENERGIC STIMULANTS. (n.d.). AccessMedicine.
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- In Vitro Assays | Explor
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Application Notes and Protocols: Characterizing Bromoclenbuterol Interactions with Beta-Adrenergic Receptors
Introduction: The Significance of Beta-Adrenergic Receptor Binding Studies
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating physiological responses to the catecholamines epinephrine and norepinephrine.[1] These receptors are integral to the sympathetic nervous system's "fight-or-flight" response and are crucial in modulating cardiovascular function, smooth muscle relaxation, and metabolism.[2][3] The β-AR family is primarily divided into three subtypes: β1, β2, and β3. β1-receptors are predominantly found in the heart, kidneys, and fat cells, where their activation increases heart rate and contractility.[3] β2-receptors are abundant in the smooth muscle of the airways and blood vessels, leading to relaxation upon stimulation.[4]
Given their widespread physiological importance, β-ARs are a major target for therapeutic drug development. Characterizing the binding affinity and selectivity of novel compounds for these receptor subtypes is a cornerstone of pharmacological research. Radioligand binding assays remain the gold standard for quantifying receptor density and the affinity of unlabeled drugs.[5] These assays provide essential data for understanding a compound's mechanism of action and predicting its potential therapeutic effects and side-effect profile.
This application note provides a detailed guide for utilizing Bromoclenbuterol, a structural analog of the well-known β2-agonist Clenbuterol, in beta-adrenergic receptor binding studies.[6][7] While specific binding data for this compound is not extensively published, its characterization as a β-agonist suggests its utility as a research tool.[8] This document outlines the theoretical framework, experimental protocols, and data analysis methods for determining the binding affinity (Ki) of this compound at β-AR subtypes using competitive radioligand binding assays.
This compound: A Profile for In Vitro Research
This compound, chemically known as 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine.[8] It shares a core structure with Clenbuterol, a potent and selective β2-adrenergic agonist.[9][10] The synthesis and characterization of this compound have been described, often in the context of its presence as a process-related impurity in the synthesis of Clenbuterol.[6][7][11]
Based on its structural similarity to Clenbuterol, this compound is hypothesized to act as an agonist at beta-adrenergic receptors. The key difference in its structure is the substitution of a chlorine atom with a bromine atom on the aromatic ring. This modification may influence its binding affinity and selectivity profile for β-AR subtypes. Therefore, conducting detailed binding studies is essential to elucidate its specific pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(4-amino-3-bromo-5-chlorophenyl)-2-(tert-butylamino)ethanol | [8] |
| CAS Number | 37153-52-9 | [8] |
| Molecular Formula | C12H18BrClN2O | [8] |
| Molecular Weight | 321.64 g/mol | [8] |
| Predicted Boiling Point | 430.3 ± 40.0 °C | [8] |
| Predicted Density | 1.424 ± 0.06 g/cm³ | [8] |
The Canonical Beta-Adrenergic Signaling Pathway
Understanding the downstream signaling cascade of β-ARs is crucial for interpreting the functional consequences of ligand binding. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs).[3][12] The Gs alpha subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[2][12][13] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the ultimate physiological response, such as increased cardiac contractility or smooth muscle relaxation.[3][12]
Caption: Canonical β-Adrenergic Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
A competitive binding assay is used to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a labeled ligand (the "radioligand") from the receptor.[5][14][15] The data generated allows for the calculation of the inhibitory constant (Ki) of this compound.
Part 1: Membrane Preparation
This protocol is suitable for membrane isolation from tissues (e.g., rat heart for β1, rat lung for β2) or cultured cells overexpressing a specific β-AR subtype.[5][16]
Materials:
-
Tissue/Cells: Source of β-adrenergic receptors.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold.
-
Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4, ice-cold.
-
Protease Inhibitor Cocktail: To prevent protein degradation.
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Mince the tissue or harvest cultured cells and wash with ice-cold PBS.[16]
-
Resuspend the pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the suspension using a Dounce homogenizer (15-20 strokes) or a polytron at a low setting.[16]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[16]
-
Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.[17]
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Binding Assay
Materials:
-
Membrane Preparation: Containing the target β-AR subtype.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: e.g., [³H]-Dihydroalprenolol (DHA), a non-selective β-AR antagonist. A concentration equal to its Kd for the receptor should be used.
-
Competitor: this compound, prepared in a serial dilution.
-
Non-specific Binding (NSB) Determinator: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity antagonist like Propranolol.
-
96-well plates.
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B). [14]
-
Scintillation counter and scintillation fluid.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend it in Assay Buffer to a final concentration of 50-100 µg of protein per well.[17]
-
Set up the 96-well plate with the following additions in triplicate:
-
Total Binding (TB): 150 µL membrane preparation + 50 µL radioligand + 50 µL Assay Buffer.
-
Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL radioligand + 50 µL Propranolol (10 µM).
-
Competition: 150 µL membrane preparation + 50 µL radioligand + 50 µL of each this compound dilution.
-
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[17]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.[14]
-
Quickly wash the filters 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.[17]
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
Caption: Workflow for Competitive Radioligand Binding Assay.
Data Analysis and Interpretation
The raw data (CPM) must be processed to determine the binding affinity of this compound. Modern analysis relies on non-linear regression, which is more accurate than older linearization methods like the Scatchard plot.[18][19][20]
Step 1: Calculate Specific Binding
First, calculate the specific binding for each concentration of this compound.
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
The data should then be normalized as a percentage of the maximum specific binding (in the absence of the competitor).
-
% Specific Binding = (Specific Binding at [Competitor] / Specific Binding at [0 Competitor]) x 100
Step 2: Generate Competition Curve and Determine IC50
Plot the % Specific Binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve. Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" equation.[17] This analysis will yield the IC50 value, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand.
Table 2: Hypothetical Data for this compound Competition Assay
| [this compound] (log M) | % Specific Binding |
| -10 | 99.5 |
| -9.5 | 98.2 |
| -9.0 | 95.1 |
| -8.5 | 86.3 |
| -8.0 | 68.9 |
| -7.5 | 45.7 |
| -7.0 | 22.1 |
| -6.5 | 8.5 |
| -6.0 | 2.3 |
| -5.5 | 0.8 |
This table represents example data for illustrative purposes.
Step 3: Calculate the Inhibitory Constant (Ki)
The IC50 is dependent on the concentration and affinity of the radioligand used in the assay. To determine the intrinsic affinity of the competitor, the Ki must be calculated using the Cheng-Prusoff equation :
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
IC50 is the concentration of this compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in separate saturation binding experiments or obtained from literature).[19]
The Ki value represents the affinity of this compound for the receptor. A lower Ki value indicates a higher binding affinity. By performing this assay on membranes expressing different β-AR subtypes (e.g., β1 and β2), the selectivity of this compound can be determined.
Conclusion and Future Directions
This application note provides a comprehensive framework for characterizing the binding properties of this compound at beta-adrenergic receptors. By following the detailed protocols for membrane preparation, competitive binding assays, and data analysis, researchers can determine the affinity (Ki) and selectivity of this compound. Such data is invaluable for understanding its pharmacological profile and potential as a research tool or therapeutic lead. Further functional assays, such as cAMP accumulation studies, would be the logical next step to confirm whether the observed binding translates to agonistic or antagonistic activity at the receptor.
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Hill, S. J., & Baker, J. G. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2791, 1-16. [Link]
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Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. Journal of Receptor Research, 13(8), 1135–1146. [Link]
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Analysis of Receptor–Ligand Interactions. National Center for Biotechnology Information. [Link]
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Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. Med Chem (Los Angeles), 6(8), 546-549. [Link]
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Rischpler, C., et al. (2009). Radioligands for imaging myocardial alpha- and beta-adrenoceptors. Current Medicinal Chemistry, 16(36), 4860–4874. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. Organic Spectroscopy International. [Link]
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Scatchard Plot for Ligand Receptor binding analysis. (2021). YouTube. [Link]
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Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]
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Baker, J. G. (2010). The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. [Link]
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The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. ResearchGate. [Link]
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Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors: RESEARCH PAPER. British Journal of Pharmacology, 160(5), 1048-1061. [Link]
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The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
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What is the difference between Beta 1 (β1) and Beta 2 (β2) adrenergic receptor agonists versus antagonists?. Dr.Oracle. [Link]
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A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018). Journal of Visualized Experiments, (133). [Link]
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A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. (2014). Molecular & Cellular Proteomics, 13(6), 1619–1630. [Link]
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Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. (2012). PLOS One, 7(12), e52186. [Link]
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Green, S. A., et al. (1993). Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs. Molecular Pharmacology, 44(2), 264–271. [Link]
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Nabika, T., et al. (1985). Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells. Life Sciences, 36(18), 1737–1744. [Link]
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Troubleshooting & Optimization
Optimizing Bromoclenbuterol synthesis yield
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Technical Support Center: Overcoming Bromoclenbuterol Instability in Solution
Welcome to the technical support center for Bromoclenbuterol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability of this compound in solution. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to proactively design robust experiments and troubleshoot challenges effectively.
The stability of your this compound solution is paramount for generating reproducible and reliable data. This molecule, a potent beta-adrenergic agonist, is susceptible to several environmental factors that can compromise its integrity. This guide will walk you through the known instabilities of this compound, provide detailed troubleshooting FAQs, and equip you with validated protocols to ensure the success of your research.
Understanding the Instability of this compound
This compound, like its analog Clenbuterol, is a phenylethanolamine. Its structure, containing a hydroxyl group, a secondary amine, and a halogenated aromatic ring, dictates its susceptibility to degradation. The primary pathways of degradation are photodegradation and hydrolysis, particularly in acidic conditions.[1][2] Understanding these vulnerabilities is the first step toward mitigating them.
Key Factors Influencing this compound Stability:
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Light Exposure: this compound exhibits significant susceptibility to photodegradation.[2] Exposure to standard laboratory lighting can lead to the formation of photodegradation products, classifying the compound as unstable under such conditions.[2]
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pH of the Solution: Acidic conditions can promote the degradation of this compound.[1] While its hydrochloride salt form enhances overall stability, the pH of the final solution is a critical parameter to control.[2]
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Temperature: While relatively stable at room and refrigerated temperatures, this compound's stability is compromised by repeated freeze-thaw cycles, which can promote the formation of structural isomers.[2] Refrigerated storage at 4°C is recommended for optimal long-term stability.[2]
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Solvent Choice: The choice of solvent can significantly impact the stability of this compound. While soluble in organic solvents like ethanol, DMSO, and dimethylformamide, aqueous solutions require more careful consideration.[3]
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound solutions. The answers are grounded in chemical principles and provide practical, actionable advice.
Question 1: My this compound solution is showing a gradual loss of potency over a few days, even when stored at 4°C. What could be the cause?
Answer: A gradual loss of potency, even at refrigerated temperatures, is often due to photodegradation. Standard laboratory lighting, especially if the solution is stored in clear glass or plastic vials, can be a significant contributor. Studies on the closely related Clenbuterol have shown significant degradation upon exposure to sunlight.[1]
-
Troubleshooting Steps:
-
Protect from Light: Immediately transfer your stock and working solutions to amber glass vials or wrap clear vials in aluminum foil.
-
Minimize Exposure During Handling: When preparing dilutions or performing experiments, minimize the time the solution is exposed to direct light.
-
Perform a Photostability Check: To confirm if this is the issue, prepare two identical solutions. Store one in the dark and the other under your normal laboratory lighting conditions. Analyze the concentration of both solutions over time.
-
Question 2: I've noticed a precipitate forming in my aqueous this compound solution after a freeze-thaw cycle. Is the compound degrading?
Answer: While degradation is a possibility, the precipitate could also be due to exceeding the solubility of this compound in your aqueous buffer upon freezing and subsequent incomplete re-dissolution. However, it's crucial to consider that freeze-thaw cycles have been shown to be a significant stability challenge for this compound, with degradation rates of 4.5% per month reported during single-month evaluation periods.[2] This is in contrast to its analog Clenbuterol, which has been shown to be stable through multiple freeze-thaw cycles in biological matrices.[4][5]
-
Troubleshooting Steps:
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid the need for repeated freezing and thawing.
-
Consider Alternative Storage: For long-term storage, refrigeration at 4°C is recommended for this compound.[2]
-
Solubility Check: Before assuming degradation, gently warm the solution and vortex to see if the precipitate redissolves. If it does, it's likely a solubility issue. If not, degradation is more probable.
-
Question 3: I am preparing a this compound solution in an acidic buffer (pH 4.5) for my experiments. Are there any stability concerns?
Answer: Yes, acidic conditions are a known factor in the degradation of related compounds like Clenbuterol.[1] While the hydrochloride salt of this compound provides some stability, prolonged storage in an acidic buffer could lead to hydrolysis.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: If you must use an acidic buffer, prepare the solution fresh on the day of the experiment.
-
pH Stability Study: Conduct a simple pH stability study. Prepare small batches of your solution at different pH values (e.g., 4.5, 6.0, 7.4) and monitor the concentration over your experimental timeframe. This will help you determine the optimal pH for your specific needs.
-
Consider a Different Buffer: If your experimental design allows, consider using a buffer closer to a neutral pH to enhance stability.
-
Question 4: What is the best way to prepare and store a stock solution of this compound?
Answer: Proper preparation and storage of your stock solution are critical for ensuring the consistency of your experiments.
-
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound hydrochloride powder in a fume hood.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber glass vials.
-
Store the aliquots at -20°C for long-term storage. For frequent use, storing at 4°C is a viable option for shorter periods.[2]
-
Question 5: How can I confirm the stability of my this compound solution?
Answer: The most reliable way to confirm the stability of your solution is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
General Approach for a Stability Study:
-
Prepare your this compound solution under the conditions you intend to use (solvent, pH, concentration).
-
Divide the solution into multiple aliquots.
-
Store the aliquots under different conditions you want to test (e.g., 4°C in the dark, room temperature with light exposure, -20°C with freeze-thaw cycles).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot from each condition using a validated HPLC or LC-MS/MS method.
-
Compare the concentration of this compound in each sample to the initial (time 0) concentration. A significant decrease in concentration indicates instability.
-
Visualizing Stability Factors and Workflows
To better illustrate the key concepts, the following diagrams outline the factors affecting this compound stability and a suggested workflow for preparing and handling solutions.
Caption: Factors influencing this compound stability.
Caption: Recommended workflow for solution preparation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Calibrated analytical balance
-
Amber glass vials with screw caps
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the mass of this compound hydrochloride required to prepare the desired volume of a 10 mM solution (Molecular Weight of HCl salt: 358.1 g/mol ).
-
Under a chemical fume hood, accurately weigh the calculated mass of this compound hydrochloride and place it into an appropriately sized amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex the solution until all the powder has completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use amber vials to minimize contamination and degradation from repeated handling and freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots at -20°C. For short-term use (up to a few weeks), store at 4°C.
Protocol 2: Forced Degradation Study to Assess Photostability
Objective: To determine the impact of light exposure on the stability of this compound in a specific solution.
Materials:
-
Prepared this compound solution (e.g., 100 µM in PBS, pH 7.4)
-
Clear glass vials
-
Amber glass vials
-
Aluminum foil
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phase appropriate for this compound analysis
Procedure:
-
Prepare a fresh solution of this compound in your desired buffer or solvent.
-
Filter the solution through a 0.22 µm filter to remove any particulate matter.
-
Aliquot the solution into two sets of vials: one set of clear glass vials and one set of amber glass vials (or clear vials wrapped completely in aluminum foil).
-
Immediately take a "time 0" sample from one vial of each set for analysis.
-
Place the clear vials under your typical laboratory lighting conditions.
-
Place the amber (or foil-wrapped) vials in a dark location at the same ambient temperature (e.g., a drawer or a cabinet).
-
At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), take a sample from one vial of each set for analysis.
-
Analyze all samples by HPLC or LC-MS/MS to determine the concentration of this compound.
-
Compare the percentage of this compound remaining in the light-exposed samples to the dark control samples at each time point. A significant difference indicates photodegradation.
Quantitative Data Summary
The following table summarizes the reported stability data for this compound hydrochloride under various conditions.
| Storage Condition | Degradation Rate | Stability Classification | Source |
| Room Temperature (25°C) | 0.8% per month | Stable | [2] |
| Refrigerated (4°C) | 0.2% per month | Very Stable | [2] |
| High Humidity (75% RH) | 1.5% per month | Moderately Stable | [2] |
| Light Exposure | 3.2% per month | Unstable | [2] |
| Freeze-Thaw Cycles | 4.5% per month | Unstable | [2] |
Conclusion
The chemical stability of this compound in solution is a critical factor for the validity of experimental results. By understanding its susceptibility to photodegradation, acidic conditions, and freeze-thaw cycles, researchers can take proactive steps to mitigate these risks. The use of amber vials, preparation of fresh solutions, aliquoting of stock solutions, and proper storage at 4°C are key strategies for maintaining the integrity of this compound. When in doubt, conducting a simple stability study using the protocols provided in this guide will offer the highest level of confidence in your experimental outcomes.
References
-
Prajapati, K. J., & Kothari, C. S. (2020). Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl. Drug Research, 70(12), 552–562. Available at: [Link]
-
Brambilla, G., di Bez, S., Pietraforte, D., & Loizzo, A. (2007). Influence of pH in the bio-transformation of clenbuterol (RT = 10.8) into M1 and M2 products, after an incubation time of 30 min. ResearchGate. Available at: [Link]
-
El-Behairy, M. F., & El-Wadood, H. M. A. (2013). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1783-1790. Available at: [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Clenbuterol (Targeted to Animal Products). Available at: [Link]
-
Semantic Scholar. (n.d.). Analytical methods for the detection of clenbuterol. Available at: [Link]
-
World Anti-Doping Agency. (n.d.). Enantiomeric Separation of Clenbuterol as Analytical Strategy to Distinguish Abuse from Meat Contamination. Available at: [Link]
-
Pinheiro, C., Marques, M., & Neves, C. (2009). Clenbuterol storage stability in the bovine urine and liver samples used for European official control in the azores islands (portugal). Analytica Chimica Acta, 637(1-2), 269–274. Available at: [Link]
-
ResearchGate. (n.d.). Clenbuterol Storage Stability in the Bovine Urine and Liver Samples Used for European Official Control in the Azores Islands (Portugal) | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Determination of clenbuterol HCI in human serum, pharmaceuticals, and in drug dissolution studies by RP-HPLC | Request PDF. Available at: [Link]
Sources
- 1. Development and Validation of a Stability Indicating LC-MS/MS Method for the Determination of Clenbuterol HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Bromchlorbuterol hydrochloride | 78982-84-0 [smolecule.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Clenbuterol storage stability in the bovine urine and liver samples used for European official control in the azores islands (portugal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting Bromoclenbuterol detection in complex matrices
Welcome to the technical support center for the analysis of Bromoclenbuterol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges of detecting this compound and its analogs, like Clenbuterol, in complex biological matrices. Our focus is on providing not just procedural steps but the scientific reasoning behind them to empower you to effectively troubleshoot your own assays.
Introduction: The Challenge of Detecting this compound
This compound, a structural analog of the potent β2-agonist Clenbuterol, presents significant analytical challenges due to its low concentration in biological samples and the complex nature of the matrices in which it is found (e.g., urine, plasma, and tissue).[1][2] The primary goal of any analytical method is to ensure accuracy, precision, and sensitivity, which can be compromised by interferences from endogenous matrix components. This guide will walk you through common issues and their solutions, with a strong emphasis on mass spectrometry-based methods, which are the gold standard for this type of analysis.[1][3]
Frequently Asked Questions & Troubleshooting Guides
Part 1: Sample Preparation and Extraction
The quality of your data is fundamentally dependent on the quality of your sample preparation. The main objectives of this stage are to isolate the analyte from the matrix, concentrate it, and remove interfering substances. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques.[1][4]
Question: I am experiencing low and inconsistent recovery of this compound from urine samples using SPE. What are the likely causes and how can I fix it?
Answer: Low and variable recovery is a frequent issue, often stemming from suboptimal SPE protocol steps or the metabolic state of the analyte.
Underlying Causes & Solutions:
-
Incomplete Hydrolysis of Metabolites: this compound, like Clenbuterol, is subject to Phase II metabolism, primarily forming glucuronide conjugates.[5] These conjugated forms may not be efficiently captured by the SPE sorbent. To analyze for total this compound, an enzymatic hydrolysis step (using β-glucuronidase) prior to extraction is critical.
-
Incorrect pH Adjustment: The charge state of this compound is pH-dependent. For cation-exchange SPE, the sample pH must be adjusted to ensure the analyte is positively charged (acidic pH) for binding and then neutralized or made basic for elution. Verify the pH of your sample before loading and of the elution solvent.
-
Improper SPE Cartridge Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE sorbent can lead to poor interaction with the analyte. Always follow the manufacturer's instructions, which typically involve washing with methanol followed by an equilibration step with an appropriate buffer.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and loss. If you suspect this, try reducing the sample volume or using a cartridge with a larger sorbent bed.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. For cation-exchange SPE, a common elution solvent is a mixture of an organic solvent with a base, such as ammonium hydroxide in methanol.
Protocol: Generic SPE Protocol for this compound from Urine
-
Sample Pre-treatment: To 5 mL of urine, add an internal standard (e.g., Clenbuterol-d9).[6]
-
Hydrolysis (Optional but Recommended): Add 1 mL of phosphate buffer (pH 5.2) and 50 µL of β-glucuronidase enzyme. Incubate at 55°C for 2 hours.
-
pH Adjustment: Acidify the sample to a pH of ~4-5 with formic acid.
-
SPE Cartridge Preparation: Use a strong cation-exchange cartridge. Condition with 3 mL of methanol, followed by 3 mL of water, and finally 3 mL of your loading buffer (e.g., 100mM phosphate buffer, pH 4-5). Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge to remove interferences. A typical wash sequence is 3 mL of deionized water, followed by 3 mL of methanol. A more stringent wash with a non-polar solvent like hexane can also be used to remove lipids.[7][8]
-
Elution: Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Diagram: SPE Troubleshooting Workflow
Caption: Troubleshooting logic for low SPE recovery.
Part 2: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for confirmation and quantification due to its high selectivity and sensitivity.[3] However, it is susceptible to issues that can impact data quality.
Question: My this compound signal is significantly lower in extracted samples compared to the pure standard in solvent. How do I diagnose and mitigate this matrix effect?
Answer: This phenomenon is a classic example of a "matrix effect," specifically ion suppression, where co-eluting endogenous components from the matrix interfere with the ionization of the target analyte in the mass spectrometer's source.[8][9]
Diagnostic Steps:
-
Post-Column Infusion Experiment: This is the definitive way to visualize matrix effects. Continuously infuse a standard solution of this compound into the LC flow after the analytical column. Then, inject a blank, extracted matrix sample. Any dip in the constant signal baseline corresponds to a region of ion suppression eluting from the column.
-
Quantitative Assessment: Analyze three sets of samples:
-
Set A: Analyte in pure solvent.
-
Set B: Blank matrix extract spiked with analyte post-extraction.
-
Set C: Matrix sample spiked with analyte before extraction.
-
Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
Recovery (%) = (Peak Area in C / Peak Area in B) * 100
A matrix effect value significantly less than 100% indicates ion suppression. Values greater than 100% indicate ion enhancement.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective strategy is to chromatographically separate this compound from the interfering matrix components.
-
Try a different stationary phase (e.g., a phenyl-hexyl instead of a C18).
-
Adjust the mobile phase gradient to increase resolution around the analyte's retention time.
-
-
Optimize Sample Preparation: A cleaner sample will result in less matrix suppression.[7][8]
-
Dilute the Sample: A simple but effective approach is to dilute the final extract.[9] This reduces the concentration of interfering components, though it may compromise the limit of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., this compound-d9) will co-elute with the analyte and experience the same degree of ion suppression.[9] This allows for accurate quantification as the peak area ratio of the analyte to the internal standard will remain constant.
Table: Impact of Matrix and Analyte Concentration
Studies on β-agonists have shown that matrix effects are dependent on both the sample source and the analyte concentration.[7][11][12]
| Matrix Type | Analyte Concentration | Typical Matrix Effect Range (%) | Key Takeaway |
| Muscle | Low (2 ng/mL) | 68.7 - 103.7 | Matrix effects can be significant even in "cleaner" tissues.[7][8] |
| Liver | Medium (10 ng/mL) | 67.0 - 103.6 | Liver is a more complex matrix, often showing greater suppression.[7][8] |
| Urine | High (20 ng/mL) | 63.8 - 106.2 | Analyte concentration itself is a major factor influencing matrix effects.[11][12][13] |
Question: I'm observing poor peak shape (tailing, fronting) for this compound on my C18 column. What's the cause?
Answer: Poor peak shape for basic compounds like this compound is often due to secondary interactions with the silica backbone of the stationary phase.
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5 using formic acid). This keeps the analyte protonated and minimizes interactions with residual, acidic silanol groups on the silica surface.
-
Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica and are end-capped to reduce the number of available silanol groups, leading to better peak shapes for basic compounds.
-
Lower Injection Solvent Strength: If your reconstitution solvent is much stronger (i.e., higher organic content) than your initial mobile phase, it can cause peak distortion. Try to match the reconstitution solvent to the starting mobile phase conditions.
Diagram: General LC-MS/MS Troubleshooting Logic
Caption: High-level troubleshooting for LC-MS/MS analysis.
Part 3: Regulatory Considerations & Data Interpretation
For applications in regulated environments, such as anti-doping or food safety, adherence to specific guidelines is mandatory.
Question: My results for a urine sample are near the cutoff limit. How do I ensure my findings are defensible, especially considering potential contamination?
Answer: This is a critical issue, particularly for compounds like Clenbuterol, which are known meat contaminants in some regions.[14][15] The World Anti-Doping Agency (WADA) has established guidelines to address this.[16][17]
Key Considerations for Defensible Data:
-
Method Validation: Your method must be fully validated according to authoritative guidelines (e.g., FDA or EMA bioanalytical method validation guidance). This includes establishing the Limit of Quantification (LOQ), precision, accuracy, and stability.
-
WADA Technical Documents: WADA provides specific technical documents and letters that set Minimum Required Performance Levels (MRPLs) for prohibited substances. For Clenbuterol, a urinary concentration greater than 5 ng/mL is typically reported as an Adverse Analytical Finding (AAF), while lower concentrations may trigger further investigation.[15]
-
Metabolite Analysis: While WADA's MRL for Clenbuterol applies to the parent compound only, detecting metabolites can provide additional evidence of use and extend the detection window.[14] The primary metabolic pathways for similar compounds involve N-oxidation and glucuronidation.[5][18][19]
-
Chiral Analysis: Clenbuterol is administered as a racemic mixture. Research has explored whether the enantiomeric ratio (S/R) in urine could distinguish between pharmaceutical use and meat contamination, as pharmacokinetics might alter the ratio.[20][21] This advanced technique could be a powerful tool for resolving ambiguous findings.
By rigorously validating your method, staying current with regulatory guidelines, and considering advanced analytical strategies, you can ensure your data is both accurate and defensible.
References
-
Matrix Effects in Analysis of β-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. Journal of Agricultural and Food Chemistry. [Link]
-
Matrix effects in analysis of β-agonists with LC-MS/MS: influence of analyte concentration, sample source, and SPE type. PubMed. [Link]
-
Matrix Effects in Analysis of β-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. Journal of Agricultural and Food Chemistry. [Link]
-
Matrix Effects in Analysis of β-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. Bohrium. [Link]
-
Matrix Effects in Analysis of β-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type. Bohrium. [Link]
-
TL23 Growth Promoters. WADA Technical Letter. [Link]
-
WADA Technical Letter – TL23 MINIMUM REPORTING LEVEL FOR CERTAIN SUBSTANCES KNOWN TO BE POTENTIAL MEAT CONTAMINANTS. WADA. [Link]
-
In Vitro Metabolism of Clenbuterol and Bromobuterol by Pig Liver Microsomes. PubMed. [Link]
-
Determination of clenbuterol in human urine and serum by solid-phase microextraction coupled to liquid chromatography. ResearchGate. [Link]
-
WADA statement on clenbuterol. World Anti Doping Agency. [Link]
-
Clenbuterol in meat: A source for a positive doping control? Search for analytical strategy to distinguish abuse from meat contamination. WADA. [Link]
-
Determination of Clenbuterol in Bovine Liver by Combining Matrix Solid-Phase Dispersion and Molecularly Imprinted Solid-Phase Extraction Followed by Liquid Chromatography/Electrospray Ion Trap Multiple-Stage Mass Spectrometry. ACS Publications. [Link]
-
UPDATE- Meat Contamination Cases: WADA amends World Anti-Doping Code from 1 June. UK Anti-Doping. [Link]
-
Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. ResearchGate. [Link]
-
Flow-batch analysis of clenbuterol based on analyte extraction on molecularly imprinted polymers coupled to an in-system chromogenic reaction. Application to human urine and milk substitute samples. PubMed. [Link]
-
Quantitative urine spot microsamples for the chiral analysis of clenbuterol by capillary electrokinetic chromatography. ScienceDirect. [Link]
-
Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. MDPI. [Link]
-
Analytical Methods for the Detection of Clenbuterol. PubMed. [Link]
-
Enantiomeric Separation of Clenbuterol as Analytical Strategy to Distinguish Abuse from Meat Contamination. WADA. [Link]
-
Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine. PubMed. [Link]
-
Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. PubMed. [Link]
-
Analytical Methods for the Detection of Clenbuterol. ResearchGate. [Link]
-
Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides. PubMed. [Link]
-
Analytical Method for Clenbuterol (Targeted to Animal Products). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Matrix effects in analysis of β-agonists with LC-MS/MS: influence of analyte concentration, sample source, and SPE type - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Matrix Effects in Analysis of β-Agonists with LC-MS/MS: Influence of Analyte Concentration, Sample Source, and SPE Type: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 16. WADA statement on clenbuterol | World Anti Doping Agency [wada-ama.org]
- 17. UPDATE- Meat Contamination Cases: WADA amends World Anti-Doping Code from 1 June | UK Anti-Doping [ukad.org.uk]
- 18. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evidence for a new and major metabolic pathway clenbuterol involving in vivo formation of an N-hydroxyarylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clenbuterol in meat: A source for a positive doping control? Search for analytical strategy to distinguish abuse from meat contamination | World Anti Doping Agency [wada-ama.org]
- 21. wada-ama.org [wada-ama.org]
Improving the resolution of Bromoclenbuterol in chromatography
Welcome to the technical support resource for the chromatographic analysis of Bromoclenbuterol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound. As a Senior Application Scientist, I will provide field-proven insights grounded in chromatographic theory to help you overcome common challenges and achieve robust, high-resolution results.
Given the structural similarity between this compound and Clenbuterol, much of the established chromatographic knowledge for Clenbuterol is directly applicable and will be referenced throughout this guide[1][2]. Both are basic compounds prone to specific chromatographic challenges that require careful method development.
Troubleshooting Guide: Common Resolution Issues
This section addresses specific problems you may encounter during your analysis. Each issue is presented in a question-and-answer format, explaining the root cause and providing a systematic approach to resolution.
Q1: Why is my this compound peak tailing severely?
Answer:
Peak tailing is the most common issue for basic compounds like this compound. It is primarily caused by secondary interactions between the amine functional group on the analyte and acidic residual silanol groups on the silica-based stationary phase[3]. This interaction creates multiple retention mechanisms, leading to a distorted peak shape where the latter half of the peak is broader than the front half[3][4].
Causality Explained: At mid-range pH, residual silanols (-Si-OH) on the column packing are deprotonated and negatively charged (-Si-O⁻), while the basic amine group of this compound is protonated and positively charged. This leads to a strong, undesirable ionic interaction that slows the elution of a fraction of the analyte molecules, causing the characteristic tail.
Systematic Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most effective way to combat tailing from silanol interactions is to control the ionization state of both the analyte and the silanols.
-
Action: Lower the mobile phase pH to a range of 2.5 - 3.5 using an appropriate buffer (e.g., 20mM phosphate or 0.1% formic acid)[5][6].
-
Reasoning: At low pH, the this compound amine remains protonated (ionized), but the ionization of the problematic silanol groups is suppressed[7]. This minimizes the secondary ionic interactions and promotes a single, consistent hydrophobic retention mechanism, resulting in a more symmetrical peak. It is crucial to operate at a pH at least 1-2 units away from the analyte's pKa to ensure a consistent ionization state[8][9].
-
-
Increase Buffer Concentration: If tailing persists at low pH, the buffer concentration may be insufficient to maintain a consistent pH on the column surface.
-
Action: Increase the buffer concentration in the mobile phase (e.g., from 20mM to 50mM).
-
Reasoning: A higher buffer concentration provides more ions to mask the residual silanol sites and better controls the surface pH of the stationary phase, further reducing secondary interactions[3].
-
-
Column Chemistry Evaluation: Not all C18 columns are the same. The type of silica and the end-capping process are critical.
-
Action: Switch to a high-purity, end-capped column or a column with a polar-embedded phase. A column specifically designed for good peak shape with basic compounds, often labeled with "AQ" or "Shield," can be beneficial[10].
-
Reasoning: End-capping is a process where residual silanols are chemically bonded with a small, inert group (like trimethylsilane) to make them unavailable for interaction. Modern, high-purity silica has fewer metal impurities and a lower concentration of acidic silanols to begin with, leading to inherently better peak shape for basic analytes[11].
-
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that can manifest as tailing or fronting[3][4].
-
Action: Dilute your sample by a factor of 10 and re-inject.
-
Reasoning: If the peak shape improves significantly upon dilution, the original issue was column overload. You should either continue with the diluted sample or consider a column with a higher loading capacity (wider diameter or larger particle size)[3][12].
-
Q2: I'm seeing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?
Answer:
Achieving adequate resolution (Rs > 1.5) between an active pharmaceutical ingredient (API) and its impurities is a critical goal. Resolution is a function of column efficiency (N), retention factor (k), and selectivity (α). The most powerful way to improve resolution is by increasing selectivity[10][13].
dot
Caption: Workflow for improving chromatographic resolution.
Systematic Optimization Protocol:
-
Optimize Selectivity (α) - The Most Powerful Tool:
-
Change Organic Modifier: Acetonitrile and methanol have different solvent properties. Methanol is a proton donor, while acetonitrile acts as a dipole[6]. Switching between them can alter elution order and improve separation.
-
Protocol: Prepare two mobile phases, one with acetonitrile and one with methanol, keeping the buffer and pH constant. Adjust the organic solvent percentage in each to achieve similar retention times for this compound and compare the resolution.
-
-
Adjust Mobile Phase pH: For ionizable compounds, pH is a critical parameter affecting selectivity[14][15]. A small change in pH can significantly alter the relative retention of this compound and its impurities if they have different pKa values[7].
-
Protocol: Screen a pH range, for example, from 2.5 to 4.5 in 0.5 unit increments. Observe the change in retention time and selectivity for the critical pair.
-
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column is the next step[16]. The interaction mechanisms of different stationary phases can provide the needed selectivity.
-
Protocol: Switch from a standard C18 column to one with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase. Phenyl columns offer π-π interactions, which can be beneficial for aromatic compounds like this compound[17].
-
-
-
Increase Column Efficiency (N): Higher efficiency leads to sharper, narrower peaks, which can improve the resolution of closely eluting compounds[13].
-
Action:
-
Reasoning: Efficiency is inversely proportional to particle size and directly proportional to column length. Sharper peaks are less likely to overlap.
-
-
Optimize Retention Factor (k): The ideal retention factor (k) is between 2 and 10[6][10]. If your peaks are eluting too early (k < 2), they are more likely to co-elute with the solvent front and each other.
-
Action: Decrease the percentage of the organic solvent in the mobile phase to increase the retention time of your analytes.
-
Reasoning: Increasing retention provides more time for the analytes to interact with the stationary phase, allowing for better separation. However, beyond a k of 10, further increases yield diminishing returns on resolution and unnecessarily lengthen the run time[13].
-
Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for this compound analysis?
A: A robust starting point for method development for this compound, based on methods for the similar compound Clenbuterol, would be a reversed-phase method[19][20].
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (End-capped) | A general-purpose reversed-phase column with good hydrophobicity. End-capping minimizes peak tailing for basic compounds[10]. |
| Mobile Phase A | 0.1% Formic Acid in Water or 20mM Potassium Phosphate, pH 3.0 | Provides an acidic pH to ensure consistent protonation of this compound and suppression of silanol activity[5][6]. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower backpressure[8]. |
| Gradient | 10-90% B over 15 minutes | A screening gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce backpressure. Should be controlled for reproducibility[18]. |
| Detection (UV) | ~245 nm | Based on reported detection wavelengths for the structurally similar Clenbuterol[19]. A full UV scan of your standard is recommended. |
Q: My method requires separating this compound enantiomers. How do I approach this?
A: The separation of enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP). Standard reversed-phase columns like C18 cannot distinguish between enantiomers.
dot
Caption: Principle of chiral separation on a CSP.
Key Considerations for Chiral Separation:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including those similar to this compound[21][22]. Columns like Chirex, Chiralcel, and Chiralpak are common choices.
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic modes[21]. However, reversed-phase chiral methods also exist. The mobile phase composition is critical and must be optimized for the specific CSP and analyte[21][23]. Additives can play a significant role in achieving separation[22].
-
Method Development: Developing a chiral separation often requires screening several different CSPs and mobile phase systems. Unlike achiral chromatography, predicting the best conditions can be difficult. Studies on Clenbuterol have successfully used various CSPs and mobile phases, providing a good starting point for this compound[1][21][22][23].
Q: How do I prevent column degradation when using low pH mobile phases?
A: While low pH is beneficial for peak shape, it can be detrimental to the column's lifespan by causing hydrolysis of the bonded phase.
Best Practices for Column Longevity:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It protects the main column from strongly retained sample components and particulates, but it does not protect against mobile phase effects[24].
-
Choose pH-Stable Columns: Select columns that are specifically designed for stability at low pH. Modern columns often use bonding technologies that sterically protect the silica linkage from hydrolysis. Always operate within the manufacturer's recommended pH range (typically pH 2-8 for most silica columns)[8][14].
-
Proper Storage: Never store the column in a buffered or acidic mobile phase. Flush the column with a non-buffered mixture of water and organic solvent (e.g., 50:50 methanol/water) before shutting down the system.
-
Avoid High Temperatures at pH Extremes: The combination of low pH and high temperature accelerates silica hydrolysis. If you need to operate at low pH, try to keep the column temperature moderate (e.g., below 40 °C) unless higher temperatures are required for resolution.
References
-
Shalviri, A., et al. (2019). Separation of Brombuterol Enantiomers in Capillary Electrophoresis With Cyclodextrin-Type Chiral Selectors. Electrophoresis. Available at: [Link]
-
Abounassif, M. A., et al. (1996). Direct enantioselective separation of clenbuterol by chiral HPLC in biological fluids. Biomedical Chromatography. Available at: [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Mastelf. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]
-
ResearchGate. Enantioseparation of clenbuterol enantiomers by high performance liquid chromatography on chiral stationary phase. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]
-
El-Gizawy, S. M., et al. (2025). Enantiomeric resolution and determination of clenbuterol by hplc technique in plasma and pharmaceutical formulations. ResearchGate. Available at: [Link]
-
SIELC Technologies. Separation of Clenbuterol on Newcrom R1 HPLC column. Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Improve Resolution In Liquid Chromatography?. Available at: [Link]
-
S.K. Bajad, et al. Chiral Drug Separation. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Improve Resolution In Chromatography?. YouTube. Available at: [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]
-
Bains, B. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Available at: [Link]
-
Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Available at: [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Svec, F. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. Available at: [Link]
-
Phenomenex. Strategies for Improving Chromatographic Resolution. Available at: [Link]
-
IJARESM. Development and Validation of Rp-Hplc Method for the Estimation of Clenbuterol. Available at: [Link]
-
Nawrocki, J., et al. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
Element. HPLC Column Selection. Available at: [Link]
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LCGC International. (2016). Column Selection for HPLC Method Development. Available at: [Link]
-
RJPN. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULFATE, BROMHEXINE HCL AND GUAIFENESIN BY HPLC METHOD. Available at: [Link]
-
ResearchGate. (2018). Sensitive Assay of Clenbuterol Residues in Beef by Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS) and Solid-Phase Extraction. Available at: [Link]
-
Kumar, P., et al. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Thevis, M., et al. (2017). Distinction of clenbuterol intake from drug or contaminated food of animal origin in a controlled administration trial - the potential of enantiomeric separation for doping control analysis. Food Additives & Contaminants: Part A. Available at: [Link]
-
Allied Academies. Method development and validation of Ipratropium bromide by HPLC. Available at: [Link]
-
van Rhijn, J. A., et al. (2002). The use of nonendcapped C18 columns in the cleanup of clenbuterol and a new adrenergic agonist from bovine liver by gas chromatography-tandem mass spectrometry analysis. Journal of Chromatographic Science. Available at: [Link]
-
Amazon S3. “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN”. Available at: [Link]
-
Chen, X. B., et al. (2011). Simultaneous determination of clenbuterol, chloramphenicol and diethylstilbestrol in bovine milk by isotope dilution ultraperformance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
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Technical Support Center: Strategies for High-Purity Bromoclenbuterol Isolation
Welcome to the technical support center for the isolation of high-purity Bromoclenbuterol. This guide is designed for researchers, scientists, and drug development professionals who require this compound as a highly purified reference standard or for further investigation. As a critical process-related impurity in the synthesis of Clenbuterol, obtaining this compound in a highly pure state is essential for accurate analytical method validation, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1]
The structural similarity between this compound and Clenbuterol, particularly their shared solubility and crystallization characteristics, presents a significant purification challenge. This guide provides in-depth strategies, troubleshooting advice, and detailed protocols to navigate these complexities and achieve high-purity isolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its high-purity isolation critical?
A1: this compound, or (1RS)-1-(4-amino-3-bromo-5-chlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanol, is recognized by the British and European Pharmacopoeias as "Impurity F" in Clenbuterol preparations.[2] It forms during the synthesis of Clenbuterol, particularly if mono-chloro intermediates are present during the bromination step. Isolating this compound to a high degree of purity is crucial for its use as an analytical reference standard. This allows for the accurate identification and quantification of this impurity in batches of Clenbuterol, which is a regulatory requirement to ensure the safety and efficacy of the final drug product.
Q2: What are the primary challenges associated with purifying this compound?
A2: The main challenge stems from its close structural and physicochemical resemblance to Clenbuterol and other related synthesis impurities. This compound and Clenbuterol possess nearly identical properties like solubility and crystallization behavior, making separation by simple techniques like classical recrystallization difficult and often ineffective at removing trace amounts of the API from the impurity, or vice-versa. This necessitates the use of high-resolution separation techniques.
Q3: Which purification techniques are most effective for isolating this compound?
A3: A multi-step approach is typically required. The most powerful technique for this application is Preparative High-Performance Liquid Chromatography (Prep HPLC) , which excels at separating complex mixtures of closely related compounds to achieve very high purity.[3][4] Following chromatographic separation, recrystallization is often employed as a final polishing step to remove any residual solvents and potentially achieve the desired crystalline form.[5]
Q4: How can I definitively assess the purity of my final isolated this compound?
A4: Purity assessment should be performed using a validated, high-resolution analytical method, typically analytical HPLC or UHPLC-MS/MS .[6] Purity is generally reported as a percentage based on peak area. It is crucial to use a different analytical method than the one used for preparative separation to provide an unbiased assessment. Mass spectrometry (MS) should be used to confirm the identity of the main peak as this compound (C₁₂H₁₈BrClN₂O; Molecular Weight: 321.64 g/mol ) and to identify any co-eluting impurities.[6][7]
Workflow for High-Purity this compound Isolation
The logical flow for isolating this compound from a crude synthesis mixture involves a primary purification step to resolve it from bulk impurities, followed by a final polishing and verification stage.
Caption: General workflow for isolating high-purity this compound.
Troubleshooting Guide: Preparative HPLC
Preparative HPLC is a cornerstone of pharmaceutical purification, allowing for the isolation of high-purity compounds from complex mixtures.[8][9] However, challenges can arise.
Q: My chromatogram shows poor resolution between the this compound peak and a closely related impurity. What should I do?
A: This is a common issue when separating structurally similar compounds. The key is to manipulate the selectivity of your chromatographic system.
-
Underlying Cause: Insufficient difference in the interaction of the two compounds with the stationary and mobile phases.
-
Solutions & Scientific Rationale:
-
Modify Mobile Phase Composition: Small changes can have a large impact on selectivity. If using a standard reversed-phase C18 column with acetonitrile/water, try substituting methanol for acetonitrile. Methanol has different solvent properties and can alter the interactions with your analytes.
-
Adjust Mobile Phase pH: this compound has two basic amine groups.[10] Adjusting the pH of the aqueous portion of your mobile phase with a modifier like formic acid or trifluoroacetic acid (TCA) will change the ionization state of the molecule, significantly altering its retention and potentially improving separation. A pH 2-3 units below the pKa of the amines will ensure they are fully protonated and well-behaved chromatographically.
-
Change Stationary Phase: If mobile phase adjustments are insufficient, a different stationary phase chemistry is the next logical step. A phenyl-hexyl column, for example, offers different (pi-pi) interactions compared to a C18 column, which relies on hydrophobic interactions. This can dramatically alter elution order and improve resolution.
-
Reduce Flow Rate & Increase Column Length: As a last resort, reducing the flow rate or using a longer column can increase the number of theoretical plates and improve resolution, though this will increase run time.
-
Q: I'm experiencing low recovery of this compound after the run. Where could my compound have gone?
A: Low recovery can be attributed to several factors, from irreversible binding to issues with fraction collection.
-
Underlying Cause: The compound may be strongly or irreversibly binding to the column, or the collection parameters may be misaligned.
-
Solutions & Scientific Rationale:
-
Check for Irreversible Binding: Highly basic compounds can interact strongly with residual acidic silanols on the silica surface of the stationary phase, leading to poor recovery and peak tailing.[11] Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the amines protonated and minimize these secondary interactions.
-
Perform a Column Wash: After your run, wash the column with a very strong solvent (e.g., isopropanol or a more aggressive mobile phase) to see if the missing compound elutes. If it does, this confirms strong retention is the issue.
-
Verify Fraction Collector Timing: Ensure the delay volume between the detector and the fraction collector outlet is correctly calibrated. An incorrect setting can cause you to collect fractions before or after your peak has actually eluted.
-
Assess Compound Stability: Confirm that this compound is not degrading on the column. This is less likely but can be checked by collecting all the eluent and analyzing for degradation products.
-
Caption: A logical flow for troubleshooting common HPLC issues.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but success depends on choosing the right solvent system and controlling the cooling process.[5]
Q: My compound "oils out" of the solution instead of forming crystals. What's happening?
A: "Oiling out" occurs when the solute comes out of solution above its melting point or as a supersaturated liquid. This is a common problem when the boiling point of the solvent is too high or the solution is cooled too rapidly.
-
Underlying Cause: The solubility of the compound decreases so rapidly that it precipitates as a liquid phase rather than an ordered crystal lattice.
-
Solutions & Scientific Rationale:
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point. The solution should be saturated at a temperature below the melting point of your compound.
-
Use a Larger Volume of Solvent: Dissolve the compound in a larger volume of the hot solvent. This creates a less concentrated solution, which will become supersaturated at a lower temperature, giving the molecules more time to align into a crystal lattice.
-
Switch to a Solvent Pair: Use a solvent/anti-solvent system.[5] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (or "anti-solvent," in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly. This provides a much more controlled approach to reaching supersaturation.
-
Q: No crystals are forming, even after my solution has cooled to room temperature. How can I induce crystallization?
A: This indicates that the solution is not yet supersaturated, or that the energy barrier for nucleation (the formation of initial seed crystals) has not been overcome.
-
Underlying Cause: The solution is not sufficiently concentrated, or there are no nucleation sites.
-
Solutions & Scientific Rationale:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[12] The microscopic imperfections on the glass provide nucleation sites where crystallization can begin.
-
Introduce a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystal growth, bypassing the nucleation energy barrier.
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of your compound.[12] This should only be done after attempting the above methods, as rapid cooling can sometimes lead to the precipitation of impurities.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Be careful not to evaporate too much, then allow it to cool again.
-
Detailed Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
This protocol outlines a general approach. Specific parameters must be optimized based on the crude material's impurity profile.
-
Analytical Method Development (Scouting):
-
Using an analytical HPLC system, screen various column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase combinations (e.g., Acetonitrile/Water, Methanol/Water) with 0.1% Formic Acid or TFA as a modifier.
-
Identify the conditions that provide the best resolution between this compound and its nearest impurities.
-
-
Scale-Up to Preparative HPLC:
-
System: Preparative HPLC system with a corresponding preparative-scale column (e.g., 21.2 mm x 150 mm) packed with the same stationary phase as the optimized analytical method.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., Methanol or DMSO), ensuring it is fully soluble in the initial mobile phase conditions to prevent precipitation on the column. Filter the sample through a 0.45 µm filter.
-
Method: a. Equilibrate the column with 5-10 column volumes of the starting mobile phase composition (e.g., 95% A, 5% B). b. Inject the prepared sample onto the column. c. Run a linear gradient optimized from the analytical method (e.g., 5% to 95% B over 20 minutes). The flow rate will depend on the column diameter (e.g., 20 mL/min for a 21.2 mm ID column). d. Monitor the elution profile using a UV detector (a wavelength of ~247 nm is suitable for Clenbuterol and related compounds).[13] e. Collect fractions corresponding to the this compound peak using an automated fraction collector.
-
-
Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Pool the fractions that meet the desired purity specification (e.g., >99.5%).
-
Remove the organic solvent and water using a rotary evaporator or freeze-dryer.
-
| Parameter | Starting Condition | Rationale |
| Column | Reversed-Phase C18 | Good general-purpose column for moderately polar compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape for basic amines by ensuring protonation. |
| Gradient | 5% to 95% Acetonitrile | A broad gradient is a good starting point to elute all components. |
| Flow Rate | Scaled to column diameter | Must be optimized to balance resolution and run time. |
| Detection | UV at ~247 nm | Wavelength at which the aromatic chromophore absorbs strongly.[13] |
Protocol 2: Recrystallization of Purified this compound
This final step removes residual solvents and can improve the crystalline form.
-
Solvent Selection:
-
Test the solubility of a small amount of the purified this compound in various solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile).
-
An ideal single solvent will dissolve the compound when hot but not when cold.[12] A synthesis described in the literature uses methanol for the final recrystallization of this compound.[14]
-
Alternatively, identify a solvent/anti-solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
-
Procedure (Single Solvent): a. Place the dried, purified this compound from the HPLC step into an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (e.g., Methanol) dropwise while stirring and heating until the solid just dissolves. c. Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. d. Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize crystal yield. e. Collect the crystals by vacuum filtration using a Büchner funnel.[12] f. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. g. Dry the crystals under vacuum to a constant weight.
-
Self-Validation:
-
Determine the melting point of the crystals. A sharp melting point is indicative of high purity.
-
Analyze the final product by analytical HPLC to confirm purity has been maintained or improved.
-
Use techniques like ¹H NMR and Mass Spectrometry to confirm the structure and absence of solvent adducts.
-
References
-
The Power of Preparative HPLC Systems. Teledyne ISCO.
-
Preparative HPLC Systems. Shimadzu.
-
What is Preparative HPLC | Find Your Purification HPLC System. Agilent.
-
Kannasani, R. K., Battula, S. R., Sannithi, S. B., Mula, S., & Babu, V. V. (2016). Synthesis and Characterization of this compound. Medicinal chemistry (Shariqah (United Arab Emirates)), 6(8), 514-519.
-
Prep LC 101: Scaling up with Preparative HPLC. Thermo Fisher Scientific. (2019).
-
Cas 37153-52-9, this compound. LookChem.
-
Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate.
-
This compound. PubChem.
-
Riediker, S., & Stadler, R. H. (2001). Analytical methods for the detection of clenbuterol. Journal of chromatography. B, Biomedical sciences and applications, 753(2), 235–254.
-
Synthesis and Characterization of this compound. Semantic Scholar.
-
Analytical Method for Clenbuterol (Targeted to Animal Products). Ministry of Health, Labour and Welfare, Japan.
-
This compound | 37153-52-9. ChemicalBook.
-
Synthesis and Characterization of this compound. Organic Spectroscopy International. (2016).
-
Analytical methods for the detection of clenbuterol. Semantic Scholar.
-
Buy Bromchlorbuterol hydrochloride | 78982-84-0. Smolecule.
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Abuirjeie, M. A., & Al-hamdan, E. (2013). ENANTIOMERIC RESOLUTION AND DETERMINATION OF CLENBUTEROL BY HPLC TECHNIQUE IN PLASMA AND PHARMACEUTICAL FORMULATIONS USING POLYSACCHARIDE-BASED CHIRAL STATIONARY PHASE. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 589-594.
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Roman, M., Crunțan, D. G., Loghin, F., & Vlase, L. (2022). Simple and Sensitive Analysis of Clenbuterol in Urine Matrices by UHPLC-MS/MS Method with Online-SPE Sample Preparation. Separations, 9(12), 440.
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HPLC Troubleshooting Guide. Sigma-Aldrich.
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Troubleshooting Purification Methods. Sigma-Aldrich.
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Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
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Purification of secondary alkyl amines. Google Patents. (1975).
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Workup: Amines. University of Rochester, Department of Chemistry.
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Anderson, N. C., & Owen, J. S. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 31(5), 1618–1626.
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Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Crystallization and Polymorphism. IntechOpen.
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
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Le, C. M., Le, T. P. L., & De Winter, J. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein journal of organic chemistry, 18, 218–224.
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Kovács, K., Keszthelyi, L., & Aslanov, L. A. (1981). Beta irradiation may induce stereoselectivity in the crystallization of optical isomers. Origins of life, 11(1-2), 93–100.
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Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube.
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Technical Support Center: Enhancing Bromoclenbuterol Derivatization for GC-MS Analysis
Welcome to the technical support center for the analysis of Bromoclenbuterol via Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, analytical scientists, and drug development professionals who are looking to optimize their sample preparation workflow. This compound, like other β-agonists, possesses polar functional groups (hydroxyl and secondary amine) that impart low volatility and poor chromatographic behavior. Consequently, a robust derivatization step is essential to replace the active hydrogens with non-polar groups, making the analyte suitable for GC-MS analysis.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and enhance the efficiency and reliability of your derivatization protocol.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for this compound analysis by GC-MS?
A1: Derivatization is a critical step that chemically modifies an analyte to improve its analytical properties. For this compound, the primary reasons are:
-
Increased Volatility: The core challenge with compounds like this compound is their low volatility due to polar hydroxyl (-OH) and amine (-NH) groups. GC analysis requires compounds to be volatile enough to exist in the gas phase at the temperatures used in the instrument. Derivatization replaces the active hydrogens on these groups with non-polar moieties, such as a trimethylsilyl (TMS) group, which significantly increases volatility.[3][4][5]
-
Improved Thermal Stability: The high temperatures of the GC injection port can cause thermal degradation of underivatized polar compounds. Derivatives are generally more thermally stable, preventing on-column degradation and ensuring that the intact molecule reaches the detector.[3][4]
-
Enhanced Chromatographic Performance: Untreated this compound will exhibit poor peak shape (e.g., severe tailing) due to strong interactions with active sites (silanol groups) on the GC column and liner.[6] Derivatization masks these polar sites, leading to sharper, more symmetrical peaks, which are crucial for accurate quantification.
-
Characteristic Mass Spectra: The formation of a derivative creates a molecule with a different, often higher, molecular weight and a predictable fragmentation pattern in the mass spectrometer, which can be beneficial for identification and confirmation.
Q2: What are the most common derivatization techniques for this compound and similar β-agonists?
A2: Silylation is the most widely adopted and effective derivatization method for β-agonists.[3][7] This reaction replaces active hydrogens with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (t-BDMS) group.
-
Trimethylsilylation (TMS): This is the most popular approach. Common reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that produces volatile byproducts, minimizing chromatographic interference.[5]
-
BSTFA + 1% TMCS (Trimethylchlorosilane): The addition of TMCS as a catalyst is highly recommended.[8] TMCS enhances the reactivity of BSTFA, particularly for sterically hindered hydroxyl groups and secondary amines, ensuring a more complete and rapid reaction.[7][9]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent TMS donor, known for producing highly volatile byproducts, which is advantageous for trace analysis.[3][10]
-
-
Tert-butyldimethylsilylation (t-BDMS): This method uses reagents like MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide). The resulting t-BDMS derivatives are significantly more stable against hydrolysis (up to 10,000 times more stable than TMS derivatives), which is a major advantage if samples are exposed to trace moisture.[3][4]
For routine analysis of this compound, BSTFA + 1% TMCS is often the reagent of choice due to its high reactivity and proven effectiveness for β-agonists.[7]
Troubleshooting Guide
Issue 1: Incomplete Derivatization (Low Peak Area or Multiple Peaks for Analyte)
Q: My chromatogram shows a small peak for the derivatized this compound and possibly a broad, tailing peak earlier. What's causing the incomplete reaction?
A: This is a classic sign that the derivatization reaction has not gone to completion. The small, sharp peak is likely your desired derivative, while the broad peak could be the underivatized or partially derivatized compound. Here’s how to troubleshoot:
-
Presence of Moisture (The #1 Culprit): Silylating reagents are extremely sensitive to moisture.[4][5] Any water in your sample, solvent, or glassware will preferentially react with the reagent, consuming it before it can derivatize your analyte.
-
Solution: Ensure your sample extract is evaporated to complete dryness under a gentle stream of nitrogen. Use high-purity, anhydrous solvents for reconstitution. Glassware should be oven-dried and cooled in a desiccator before use. Consider deactivating glassware with a silanizing agent to mask active Si-OH groups.[11]
-
-
Insufficient Reagent or Catalyst: The derivatization reaction is a stoichiometric process. An insufficient amount of reagent will naturally lead to an incomplete reaction.
-
Solution: A significant molar excess of the silylating reagent is recommended, typically at least a 2:1 ratio of reagent to active hydrogen sites.[5] For this compound (with two active sites), ensure a generous excess. Also, confirm you are using a catalyzed reagent like BSTFA + 1% TMCS, as the catalyst is crucial for derivatizing the secondary amine.[9]
-
-
Suboptimal Reaction Conditions (Time & Temperature): While many silylations are rapid, some compounds require energy to overcome activation barriers.
-
Solution: Increase the reaction temperature and/or time. For β-agonists using BSTFA + 1% TMCS, a common starting point is heating at 60-70°C for 30-60 minutes.[7][10] If the reaction is still incomplete, you can cautiously extend the time or slightly increase the temperature, but be mindful of potential analyte degradation at excessive temperatures.
-
-
Matrix Effects: Components co-extracted from the sample matrix (e.g., salts, acids) can interfere with the silylation reaction.[12]
-
Solution: Improve your sample clean-up procedure (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) to remove interfering substances before the derivatization step.
-
Issue 2: Poor Peak Shape (Tailing Peaks)
Q: My derivatized this compound peak is consistently tailing, making integration difficult. I believe the derivatization is complete. What else could be the cause?
A: Peak tailing, even with a fully derivatized compound, points to active sites within the GC system itself.[6]
-
Active Sites in the Inlet Liner: The glass inlet liner is a common source of activity. Over time, non-volatile residues can accumulate, or the liner's original deactivation layer can wear off.
-
Solution: Replace the inlet liner. This is a simple but highly effective maintenance step. For sensitive analyses, use a new, high-quality deactivated liner for every new batch of samples.
-
-
Column Contamination or Degradation: The first few meters of the analytical column can become contaminated with non-volatile matrix components. This creates active sites that interact with analytes.
-
Solution: Trim the column. Remove 10-15 cm from the front of the column and reinstall it. This provides a fresh, clean surface for the chromatography to begin. Also, ensure you are using a non-polar column phase (e.g., 5% phenyl-methylpolysiloxane), as polar phases are incompatible with silylating reagents.[5][11]
-
-
Hydrolysis of the Derivative: TMS derivatives can be susceptible to hydrolysis if there is moisture in the GC system (e.g., carrier gas) or in the autosampler vials.[6]
-
Solution: Ensure a high-purity carrier gas with an inline moisture trap. Analyze samples as soon as possible after derivatization. If samples must be stored, ensure vials are tightly capped. For enhanced stability, consider using MTBSTFA to form more robust t-BDMS derivatives.[4]
-
Issue 3: Reagent Interference in the Chromatogram
Q: I see a very large peak from the derivatization reagent that is interfering with the analysis of other, more volatile compounds. How can I mitigate this?
A: Excess reagent is necessary for a complete reaction, but it can be a chromatographic nuisance.
-
Optimize Reagent Volume: While an excess is needed, using a massive excess is counterproductive. Experiment with reducing the reagent volume to find the minimum amount required for complete derivatization in your specific matrix.
-
Use a More Volatile Reagent: MSTFA and its byproducts are generally more volatile than those from BSTFA, which can result in reagent peaks that elute earlier and are sharper, potentially moving them away from your analytes of interest.[3]
-
Post-Derivatization Clean-up: In some cases, the excess reagent can be removed. This can be done by gently evaporating the sample to dryness post-reaction (under nitrogen) and reconstituting it in a suitable solvent like hexane or ethyl acetate. However, this adds a step and risks analyte loss. A more advanced technique involves a base treatment followed by liquid-liquid extraction to decompose the excess BSTFA, though this requires careful validation to ensure the derivative remains intact.[13]
Visualizing the Workflow & Derivatization Chemistry
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
Silylation Reaction Diagram
Caption: Silylation of this compound with BSTFA.
Validated Experimental Protocol: TMS Derivatization
This protocol provides a robust starting point for the derivatization of this compound from a cleaned-up sample extract.
| Step | Parameter | Value/Instruction | Rationale & Expert Notes |
| 1 | Sample Preparation | Dried Extract | Ensure the sample extract is completely dry. Any residual water will inhibit the reaction. Azeotropic removal with a solvent like methylene chloride can help.[9] |
| 2 | Reconstitution | Ethyl Acetate | 50 µL |
| 3 | Reagent Addition | BSTFA + 1% TMCS | 50 µL |
| 4 | Vortexing | 30 seconds | Ensure thorough mixing of the sample residue with the reagent. |
| 5 | Incubation | 70 °C for 60 minutes | These conditions are effective for derivatizing both the hydroxyl and the secondary amine groups on β-agonists.[10] The reaction vessel must be tightly sealed to prevent solvent evaporation. |
| 6 | Cooling | Room Temperature | Allow the sample to cool before opening to avoid pressure buildup and sample loss. |
| 7 | GC-MS Analysis | 1 µL injection | Transfer the derivatized sample to a GC vial, preferably with a micro-insert, and inject promptly. |
Self-Validation System:
-
Reagent Blank: Prepare a "sample" with no analyte and process it through the entire derivatization and analysis procedure. This helps identify any contamination or interfering peaks from solvents, reagents, or glassware.[5]
-
Derivatization Control: Analyze a known standard of this compound. A single, sharp peak at the expected retention time confirms the success of the derivatization conditions.
-
Matrix Spike: Spike a blank matrix sample with a known amount of this compound and process it. This helps evaluate the efficiency of the derivatization in the presence of the sample matrix.
References
-
GC Derivatization Reagents. (n.d.). Regis Technologies. Retrieved from [Link]
-
Silylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]
-
BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved from [Link]
-
Stańczak, A., & Kała, M. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step. Journal of Chromatography A, 1218(44), 8034-42. Retrieved from [Link]
-
Zhu, K., et al. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Journal of Chromatography A, 1490, 132-138. Retrieved from [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Retrieved from [Link]
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
-
A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (n.d.). Semantic Scholar. Retrieved from [Link]
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Optimization of extraction methods for Bromoclenbuterol from biological samples
Answering the critical need for robust and reproducible methods, this Technical Support Center provides a comprehensive guide to optimizing the extraction of Bromoclenbuterol from various biological matrices. Designed for researchers, scientists, and drug development professionals, this resource moves beyond simple protocols to explain the fundamental principles and causality behind experimental choices. As Senior Application Scientists, we have structured this guide to address the most common and complex challenges encountered in the field, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Frequently Asked Questions (FAQs) - Core Concepts
This section addresses high-level questions that form the foundation of a successful extraction strategy for this compound.
Q1: What are the primary methods for extracting this compound from biological samples, and how do I choose the right one?
A1: The three most common techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice depends on the sample matrix, required cleanup level, sample throughput, and available equipment.
-
Solid-Phase Extraction (SPE): Offers high selectivity and excellent cleanup by using a solid sorbent to retain the analyte or interferences. It is ideal for complex matrices like plasma, urine, and tissue homogenates where low detection limits are required.[1][2]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[3] It is effective but can be labor-intensive, use large volumes of organic solvents, and is prone to emulsion formation.[4][5]
-
QuEChERS: Initially developed for pesticide analysis, this method has been adapted for various drugs in biological samples.[4] It involves a solvent extraction followed by a dispersive SPE (d-SPE) cleanup. It is fast and uses minimal solvent, making it suitable for high-throughput screening, though it may provide a less clean extract compared to traditional SPE.
| Method | Principle | Advantages | Disadvantages | Best For |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | High recovery, excellent cleanup, high concentration factor, easily automated | Can be complex to develop, cost of cartridges | Low detection limits, complex matrices (plasma, tissue, hair) |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | High recovery for certain analytes, cost-effective | Labor-intensive, large solvent consumption, emulsion formation, difficult to automate | Simpler matrices, when high selectivity is achievable via pH adjustment |
| QuEChERS | Acetonitrile extraction followed by d-SPE cleanup | Fast, easy, low solvent use, high throughput | Less selective cleanup, higher matrix effects possible | High-throughput screening, multi-residue analysis |
Q2: What are "matrix effects" in LC-MS/MS analysis and how do I mitigate them?
A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[6][7][8] These effects are a major concern in quantitative bioanalysis as they can severely compromise accuracy, precision, and sensitivity.[6][9] Biological matrices like plasma and urine are rich in endogenous components (salts, lipids, proteins) that can cause these interferences.[7]
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective approach is to remove interfering components before analysis. Techniques like SPE are generally more effective at reducing matrix effects than LLE or protein precipitation.[10][11]
-
Optimize Chromatography: Modify the HPLC/UPLC method to achieve chromatographic separation between this compound and the interfering matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., this compound-d4) will co-elute with the analyte and experience the same degree of ionization suppression or enhancement, thus correcting for the variability.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the unknown samples.[10]
Q3: Does this compound require derivatization for GC-MS analysis?
A3: Yes, derivatization is highly recommended and often crucial for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).[12] this compound is a polar molecule with low volatility due to its amino and hydroxyl functional groups.[12] Derivatization replaces the active hydrogens on these groups with non-polar, thermally stable moieties.[12][13]
Benefits of Derivatization:
-
Increases Volatility: Allows the compound to be readily vaporized in the GC inlet.[14]
-
Improves Thermal Stability: Prevents degradation of the analyte at high temperatures in the GC system.[14]
-
Enhances Chromatographic Peak Shape: Reduces tailing caused by interactions between the polar analyte and active sites in the GC system.[12][15]
-
Improves Mass Spectral Characteristics: Can lead to the formation of stable, characteristic fragment ions, improving sensitivity and specificity.
Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE is a powerful but nuanced technique. This guide addresses common issues to help you achieve consistent and high-recovery results.
Q: My this compound recovery is low and inconsistent. What are the likely causes?
A: Low and erratic recovery is the most frequent problem in SPE.[16] The issue can usually be traced to one of the four core steps of the SPE process.
Caption: Workflow for SPE of this compound from plasma.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 1 mL of 4% phosphoric acid. Vortex to mix. This step lyses cells and precipitates proteins, while the acidic pH ensures the analyte is protonated (positively charged).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not let the cartridge dry out. [17]3. Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar, lipophilic interferences.
-
-
Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charged analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
References
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- Cui, M., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.
- LCGC International. (n.d.). Determination of Clenbuterol-Like Beta-Agonist Residues in Hair.
- LCGC International. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Li, W., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health.
- Pandawa Institute Journals. (n.d.). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review.
- Restek. (n.d.). GC Derivatization.
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- BenchChem. (n.d.). Technical Support Center: Clenbuterol GC-MS Derivatization.
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Organomation Associates, Inc. (n.d.). Common Mistakes in Preparing Samples for Chromatography.
- ResearchGate. (2025). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
- ResearchGate. (2025). A fast immunoassay for the screening of β-agonists in hair.
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- Scielo Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- MDPI. (n.d.). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.
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Validation & Comparative
A Comparative Pharmacodynamic Guide: Bromoclenbuterol vs. Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacodynamics of Bromoclenbuterol and its well-characterized analog, Clenbuterol. While Clenbuterol is a potent and selective β2-adrenergic agonist with a well-documented profile, this compound, often identified as a process-related impurity in Clenbuterol synthesis, is less thoroughly studied. This document will first elucidate the established pharmacodynamics of Clenbuterol, summarize the available information on this compound, and then present comprehensive experimental protocols to enable a direct, head-to-head comparison of their pharmacodynamic properties.
Part 1: The Established Pharmacodynamic Profile of Clenbuterol
Clenbuterol is a sympathomimetic amine that exhibits high affinity and selectivity for the β2-adrenergic receptor (β2-AR).[1] This specificity is the foundation for its therapeutic application as a bronchodilator for respiratory conditions like asthma and its off-label use for its anabolic and lipolytic properties.[2]
Mechanism of Action and Signaling Pathway
As a β2-adrenergic agonist, Clenbuterol mimics the action of endogenous catecholamines like epinephrine at the β2-AR, which are predominantly expressed on the smooth muscle cells of the airways, as well as in skeletal muscle and adipose tissue.[3][4] The binding of Clenbuterol to the β2-AR, a G-protein coupled receptor (GPCR), initiates a well-defined signaling cascade. This interaction catalyzes the activation of a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[3] Activated adenylyl cyclase converts adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[3] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]
The downstream effects of PKA activation are tissue-specific:
-
In Airway Smooth Muscle: PKA activation leads to the phosphorylation of proteins that decrease intracellular calcium concentrations and inactivate myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.[4]
-
In Skeletal Muscle: The increase in cAMP and PKA activity is associated with increased protein synthesis and a reduction in protein degradation, leading to muscle hypertrophy.[5]
-
In Adipose Tissue: PKA activation stimulates hormone-sensitive lipase, which enhances the breakdown of triglycerides into free fatty acids (lipolysis).
Caption: Clenbuterol Signaling Pathway
Part 2: Unraveling the Pharmacodynamics of this compound
The substitution of a chlorine atom with a bromine atom could potentially influence its pharmacodynamic profile due to differences in atomic size, electronegativity, and lipophilicity. These changes could affect the compound's affinity for the β2-AR, its efficacy in activating the receptor, and its overall potency. Without direct experimental data, any further claims on its specific pharmacodynamic differences remain speculative.
Part 3: Experimental Protocols for a Head-to-Head Pharmacodynamic Comparison
To objectively compare the pharmacodynamic profiles of this compound and Clenbuterol, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such an investigation.
In Vitro Assays
This assay is the gold standard for measuring the binding affinity of a compound to its receptor.[8] A competitive binding assay will be used to determine the inhibition constant (Ki) of this compound and Clenbuterol for the β2-AR.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[9]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the β2-AR (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Add increasing concentrations of the unlabeled competitor (either this compound or Clenbuterol).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.[9]
-
-
Separation and Detection:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[8]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Caption: Radioligand Binding Assay Workflow
This functional assay measures the ability of an agonist to stimulate the production of the second messenger, cAMP, providing a measure of the compound's potency (EC50) and efficacy. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method for this purpose.[10][11]
Methodology:
-
Cell Preparation:
-
Seed cells expressing the β2-AR into a 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and Clenbuterol.
-
Add the compounds to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.[12]
-
-
cAMP Detection (HTRF):
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the 665/620 nm ratio, which is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Caption: cAMP HTRF Assay Workflow
In Vivo Assays
This assay assesses the in vivo efficacy of the compounds in a therapeutically relevant model of bronchoconstriction.[14]
Methodology:
-
Induction of Allergic Airway Disease:
-
Sensitize mice to an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract through intraperitoneal injections and subsequent aerosol challenges to induce an asthma-like phenotype with airway hyperresponsiveness.[15]
-
-
Measurement of Airway Mechanics:
-
Anesthetize the mice and measure baseline airway resistance using a forced oscillation technique.
-
-
Bronchoconstriction Challenge and Treatment:
-
Administer a bronchoconstricting agent, such as methacholine, via nebulization to induce an increase in airway resistance.[15]
-
In separate groups of mice, administer either vehicle, this compound, or Clenbuterol (e.g., via inhalation or intraperitoneal injection) prior to or during the methacholine challenge.
-
-
Data Collection and Analysis:
-
Continuously monitor airway resistance throughout the experiment.
-
Compare the degree of bronchoconstriction in the treated groups to the vehicle control group to determine the bronchoprotective or bronchodilatory effects of the compounds.
-
This model evaluates the anabolic effects of the compounds on skeletal muscle mass.[5][16]
Methodology:
-
Animal Dosing:
-
Administer this compound, Clenbuterol, or vehicle to rodents (rats or mice) daily for an extended period (e.g., 2-4 weeks) via oral gavage, in the diet, or through continuous infusion with osmotic pumps.[5]
-
-
Tissue Collection:
-
At the end of the treatment period, humanely euthanize the animals and carefully dissect specific skeletal muscles (e.g., gastrocnemius, soleus).
-
-
Analysis of Muscle Mass and Composition:
-
Measure the wet weight of the dissected muscles.
-
Analyze the muscle tissue for total protein content to confirm that the increase in mass is due to protein accretion.
-
-
Data Analysis:
-
Compare the muscle mass and protein content between the different treatment groups to assess the anabolic potency of each compound.
-
Part 4: Data Interpretation and Comparative Summary
The data generated from these experiments would allow for a direct and quantitative comparison of the pharmacodynamic properties of this compound and Clenbuterol. The key parameters would be summarized as follows:
| Pharmacodynamic Parameter | Clenbuterol | This compound |
| In Vitro | ||
| β2-AR Binding Affinity (Ki) | ~24 nM (in equine tracheal muscle)[17] | To be determined |
| Functional Potency (EC50) | ~2.1 nM (in equine tracheal muscle)[17] | To be determined |
| Efficacy (Emax) | Partial Agonist[18] | To be determined |
| In Vivo | ||
| Bronchodilatory Effect | Potent bronchodilator | To be determined |
| Anabolic Effect | Induces skeletal muscle hypertrophy[5][16] | To be determined |
Conclusion
Clenbuterol is a well-characterized, potent, and selective β2-adrenergic agonist with significant bronchodilatory and anabolic effects. Its pharmacodynamic profile is defined by its high affinity for the β2-AR and its ability to effectively stimulate the cAMP signaling pathway. This compound, a closely related analog, is also known to be a β2-agonist, but a comprehensive, quantitative understanding of its pharmacodynamics is lacking.
The experimental protocols detailed in this guide provide a clear and scientifically rigorous pathway to elucidate the binding affinity, functional potency, and in vivo efficacy of this compound. The resulting data will enable a direct comparison with Clenbuterol, which is essential for understanding the structure-activity relationship of this class of compounds and for assessing the potential biological impact of this compound as an impurity in Clenbuterol preparations. Such a comparative analysis is critical for researchers, scientists, and drug development professionals in the fields of respiratory pharmacology and metabolic disease.
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An In Vivo Comparative Guide to Bromoclenbuterol and Clenbuterol in Animal Models: A Review of Current Knowledge and a Call for Future Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo effects of the potent β2-adrenergic agonist, Clenbuterol, in various animal models. It further addresses its halogenated analog, Bromoclenbuterol, a known process-related impurity in Clenbuterol synthesis. While extensive data exists for Clenbuterol, a significant knowledge gap persists regarding the in vivo activity of this compound. This document aims to summarize the established in vivo profile of Clenbuterol and to underscore the critical need for comparative studies to elucidate the pharmacological and toxicological profile of this compound.
Part 1: The In Vivo Profile of Clenbuterol in Animal Models
Clenbuterol is a sympathomimetic amine that has been extensively studied for its therapeutic effects and its potential for misuse as a performance-enhancing drug.[1] Its primary mechanism of action is as a potent and selective β2-adrenergic receptor agonist, leading to a range of physiological responses.[2]
Mechanism of Action: The β2-Adrenergic Signaling Cascade
Clenbuterol exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors.[] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, resulting in the observed physiological effects.[5]
Caption: β2-Adrenergic signaling pathway activated by Clenbuterol.
Pharmacokinetics: A Multi-Species Overview
Clenbuterol is readily absorbed after oral administration in several species, with a bioavailability of 70-80%.[4] It has a relatively long elimination half-life, which contributes to its prolonged effects.[4]
| Parameter | Animal Model | Value | Reference |
| Bioavailability | General | 70-80% | [4] |
| Elimination Half-life | General | 25-39 hours | [4] |
| Metabolism | Rat | N-dealkylation, N-oxidation, sulfate conjugation | [6] |
| Bovine | Aromatic amine oxidation | [7] | |
| Excretion | Rat | ~60% in urine, 20-30% in feces | [6] |
Table 1: Summary of Pharmacokinetic Parameters of Clenbuterol in Animal Models.
Pharmacodynamic Effects
As a potent β2-agonist, Clenbuterol is an effective bronchodilator, relaxing the smooth muscles of the airways.[] This is its primary therapeutic use in veterinary medicine, particularly in horses with respiratory conditions.[2]
Clenbuterol has well-documented anabolic effects, promoting muscle growth, and lipolytic effects, reducing body fat.[1] These "repartitioning" effects have been observed in various animal models, including rats, cattle, and horses. In rats, Clenbuterol administration has been shown to increase muscle mass and protein content. Studies in cattle have also demonstrated its ability to increase lean mass.
Due to its sympathomimetic activity, Clenbuterol can have significant cardiovascular effects, including increased heart rate (tachycardia) and blood pressure.[] These effects are a primary concern regarding its safety, especially at higher doses.
Clenbuterol can also stimulate the central nervous system, and its effects on metabolic rate have been noted.[8]
Part 2: this compound: The Unknown Analog
This compound, also known as Clenbuterol EP Impurity F, is a halogenated analog of Clenbuterol.[9] It is identified as a process-related impurity that can arise during the synthesis of Clenbuterol.[8][10][11]
Chemical Structure and Synthesis
This compound is structurally very similar to Clenbuterol, with one of the chlorine atoms on the phenyl ring being replaced by a bromine atom.[8] Its synthesis as an impurity has been described in the context of Clenbuterol production.[8]
The Hiatus in In Vivo Data
Postulated Activity and Rationale for Future Studies
Given its structural similarity to Clenbuterol, it is reasonable to postulate that this compound may also act as a β2-adrenergic agonist. However, the substitution of a chlorine atom with a bromine atom could significantly alter its potency, selectivity, and pharmacokinetic profile.
The lack of in vivo data on this compound represents a significant knowledge gap for several reasons:
-
Therapeutic Potential: If this compound possesses a more favorable therapeutic index than Clenbuterol (e.g., greater bronchodilatory effects with fewer cardiovascular side effects), it could be a candidate for drug development.
-
Toxicological Relevance: As a known impurity in Clenbuterol preparations, understanding the in vivo effects of this compound is crucial for setting appropriate safety limits and ensuring the quality of Clenbuterol-based pharmaceuticals.
Therefore, there is a compelling need for in vivo comparative studies of this compound and Clenbuterol in relevant animal models.
Part 3: Methodologies for In Vivo Assessment
The following experimental protocols are provided as a framework for conducting in vivo comparative studies of β2-adrenergic agonists like Clenbuterol and this compound.
Proposed Experimental Workflow for a Comparative In Vivo Study
Caption: Proposed workflow for an in vivo comparative study.
Detailed Experimental Protocols
The choice of animal model is critical and depends on the specific endpoints being investigated.[12] For bronchodilatory effects, guinea pigs are a common model. For studying anabolic and metabolic effects, rats are frequently used.
-
Preparation of Dosing Solutions: Prepare sterile solutions of Clenbuterol hydrochloride and this compound in a suitable vehicle (e.g., saline). The vehicle alone will serve as the control.
-
Dose Selection: Conduct a dose-ranging study to determine appropriate doses for each compound that elicit a measurable response without causing severe toxicity.
-
Administration: Administer the compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at a fixed time each day for the duration of the study.
-
Induction of Bronchoconstriction: Sensitize animals to an allergen (e.g., ovalbumin) and subsequently challenge them to induce bronchoconstriction.
-
Measurement of Airway Resistance: Use whole-body plethysmography to measure changes in airway resistance before and after administration of the test compounds.
-
Data Analysis: Compare the ability of Clenbuterol and this compound to reverse or prevent the induced bronchoconstriction.
-
Body Composition Analysis: Measure body weight and body composition (lean mass vs. fat mass) using techniques like DEXA scans at baseline and at the end of the study.
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect specific muscles (e.g., gastrocnemius, soleus) and fat pads (e.g., epididymal).
-
Analysis: Weigh the collected tissues and analyze muscle for protein content.
-
Telemetry Implantation: For continuous monitoring, surgically implant telemetry devices to record electrocardiogram (ECG) and blood pressure.
-
Data Collection: Record cardiovascular parameters at baseline and throughout the treatment period.
-
Analysis: Analyze the data for changes in heart rate, blood pressure, and any cardiac arrhythmias.
Conclusion
Clenbuterol is a well-characterized β2-adrenergic agonist with potent in vivo effects across multiple animal species. Its bronchodilatory, anabolic, and lipolytic properties are well-documented, as are its potential cardiovascular side effects. In stark contrast, its halogenated analog, this compound, remains largely unstudied in vivo. This represents a critical gap in our understanding, both from a therapeutic and a safety perspective. The methodologies outlined in this guide provide a roadmap for future research that is essential to elucidate the in vivo profile of this compound and to enable a scientifically rigorous comparison with Clenbuterol. Such studies are imperative for drug development professionals and regulatory bodies to make informed decisions regarding this compound.
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A Comparative Guide to the Validation of Bromoclenbuterol as a Synthesis Route-Specific Biomarker for Clenbuterol
Introduction: The Forensic Challenge of Illicit Clenbuterol
Clenbuterol, a potent β2-adrenergic agonist, is therapeutically used as a bronchodilator for respiratory disorders.[1] However, its powerful anabolic and lipolytic effects have led to its widespread illicit use as a performance-enhancing drug in sports and as a growth promoter in livestock.[2][3][4] The identification of Clenbuterol in non-prescribed contexts is a significant concern for regulatory and law enforcement agencies. Beyond simple detection, understanding the synthesis route of seized Clenbuterol can provide crucial intelligence for tracking manufacturing sources and distribution networks.
Process-related impurities, unique to specific synthetic pathways, can serve as chemical fingerprints or biomarkers. This guide focuses on Bromoclenbuterol, a known impurity that can arise from a specific and less-controlled Clenbuterol synthesis method.[5][6] We will provide a comparative analysis of Clenbuterol synthesis routes, establishing the rationale for this compound's use as a biomarker, and present a comprehensive, field-proven protocol for its validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Clenbuterol Synthesis Routes
The presence or absence of this compound is intrinsically linked to the starting materials and control over the reaction conditions during synthesis. Two prevalent routes are compared below.
Route 1: Synthesis via Incomplete Chlorination of 4-Aminoacetophenone
This route is often indicative of a less refined or clandestine manufacturing process. The critical flaw that leads to the formation of this compound is the incomplete dichlorination of the starting material, 4-aminoacetophenone.
-
Chlorination: The process begins with the electrophilic aromatic substitution (chlorination) of 4-aminoacetophenone. Ideally, this step should yield 4-amino-3,5-dichloroacetophenone. However, if reaction conditions are not strictly controlled, a significant amount of the mono-chlorinated intermediate, 4-amino-3-chloroacetophenone, is also formed.[7]
-
Bromination: The subsequent step involves α-bromination of the acetyl group. Crucially, any remaining mono-chloro intermediate can also undergo electrophilic aromatic substitution with bromine on the aromatic ring, in addition to the intended α-bromination. This side reaction produces 1-(4-amino-3-bromo-5-chlorophenyl)-2-bromoethanone.[7]
-
Amination and Reduction: This bromo-chloro intermediate then reacts with tert-butylamine, followed by reduction with a reagent like sodium borohydride (NaBH₄), to yield the final impurity, (1RS)-1-(4-amino-3-bromo-5-chlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanol, known as this compound.
The presence of this compound is therefore a direct marker for a synthesis pathway that begins with under-chlorinated precursors.
Route 2: Synthesis from Dichlorinated Precursors (Controlled Synthesis)
This route is more common in legitimate pharmaceutical manufacturing and more sophisticated clandestine operations, as it utilizes a starting material that is already correctly dichlorinated, thereby precluding the formation of this compound.
-
Starting Material: The synthesis begins with 4-amino-3,5-dichloroacetophenone or, more directly, with 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone (also known as 4-Amino-3,5-dichlorophenacylbromide).[8][9]
-
Amination: This appropriately halogenated precursor is then reacted with tert-butylamine to form 2-(tert-butylamino)-1-(4-amino-3,5-dichlorophenyl)ethanone.[9][10][11]
-
Reduction: The final step involves the reduction of the ketone group, typically with potassium borohydride (KBH₄) or sodium borohydride (NaBH₄), to yield Clenbuterol.[9]
Because the aromatic ring is already fully dichlorinated at the outset, there is no opportunity for the unwanted side-reaction of bromination on the ring to occur, making this route free of the this compound impurity.
Visualizing the Divergent Synthesis Pathways
The following diagram illustrates the critical divergence between the two synthesis routes, highlighting the origin of this compound.
Caption: Divergent synthesis pathways of Clenbuterol.
Experimental Validation of this compound as a Biomarker
To reliably use this compound as a biomarker, a validated analytical method is essential. The following protocol outlines a robust LC-MS/MS method, adhering to the principles of international regulatory guidelines such as those from the International Conference on Harmonisation (ICH).[12][13]
Objective
To develop and validate a specific, accurate, and precise LC-MS/MS method for the simultaneous identification and quantification of Clenbuterol and the synthesis route-specific impurity, this compound, in seized drug samples.
Materials and Reagents
-
Clenbuterol Hydrochloride Reference Standard (≥98% purity)
-
This compound Reference Standard (≥95% purity)
-
Clenbuterol-d9 (Isotopically Labeled Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Step-by-Step Experimental Protocol
-
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clenbuterol HCl and this compound standards in methanol to create individual stock solutions.
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of Clenbuterol-d9 in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 acetonitrile/water mixture to create calibration standards and quality control (QC) samples.
-
IS Spiking Solution (10 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile/water.
-
-
Sample Preparation
-
Accurately weigh 10 mg of the seized powder sample.
-
Dissolve the sample in 10 mL of methanol.
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Perform a 1:100 dilution by taking 100 µL of this solution and adding it to 9.9 mL of 50:50 acetonitrile/water.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter.
-
Transfer 100 µL of the filtered sample into an autosampler vial and add 900 µL of the IS Spiking Solution (10 ng/mL).
-
-
LC-MS/MS Instrumentation and Conditions
-
Rationale for Parameter Selection: The chosen parameters are designed for optimal separation and sensitive detection. A C18 column is used for its excellent retention of polar compounds like Clenbuterol. The mobile phase gradient allows for the efficient elution of both analytes and the internal standard, while formic acid aids in protonation for better ionization in the mass spectrometer. Multiple Reaction Monitoring (MRM) is selected for its high specificity and sensitivity, which is critical for impurity profiling.[14][15]
-
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
-
Mass Spectrometry Parameters (MRM Transitions)
-
Justification: At least two MRM transitions are monitored for each analyte. The most intense transition is used for quantification (Quantifier), while the second is used for confirmation (Qualifier). The ratio of the qualifier to quantifier ion must remain consistent, providing an additional layer of identification confidence.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Clenbuterol | 277.1 | 203.1 | 259.1 |
| This compound | 321.0 / 323.0 | 247.0 / 249.0 | 303.0 / 305.0 |
| Clenbuterol-d9 (IS) | 286.1 | 209.1 | 268.1 |
Method Validation Protocol
The method must be validated according to established guidelines to ensure its suitability for its intended purpose.[12][16][17]
-
Specificity: Analyze blank matrix, Clenbuterol standard, this compound standard, and a mixed standard to demonstrate no interference at the retention times of the analytes.
-
Linearity: Construct a calibration curve using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations (n=5) on three separate days. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration with a signal-to-noise ratio of at least 3 for LOD and 10 for LOQ.[13] The LOQ must be sufficiently sensitive to detect trace levels of the this compound impurity.
-
Robustness: Introduce small, deliberate variations to method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1) and assess the impact on the results.
Workflow for Biomarker Validation
The following diagram outlines the logical flow of the validation process.
Caption: Experimental workflow for biomarker validation.
Interpreting the Data: A Comparative Analysis
| Sample ID | Clenbuterol Conc. (µg/mg) | This compound Conc. (µg/mg) | This compound / Clenbuterol Ratio (%) | Probable Synthesis Route |
| Sample A | 895.2 | 15.3 | 1.71% | Route 1 (Uncontrolled) |
| Sample B | 910.5 | < LOQ | Not Applicable | Route 2 (Controlled) |
| Sample C | 850.1 | 9.8 | 1.15% | Route 1 (Uncontrolled) |
Causality and Interpretation:
-
Sample A and C: The quantifiable presence of this compound strongly indicates that the synthesis originated from a process involving incomplete chlorination of 4-aminoacetophenone. The ratio of the impurity to the active pharmaceutical ingredient (API) can provide further insights into the level of control during the manufacturing process.
-
Sample B: The absence of this compound (below the validated Limit of Quantitation) suggests that a more controlled synthesis pathway was used, likely starting with a pre-dichlorinated precursor. This effectively rules out the specific uncontrolled pathway associated with the biomarker.
Conclusion
This compound serves as a definitive biomarker for a specific, less-controlled Clenbuterol synthesis pathway. Its presence is a direct consequence of incomplete chlorination of the initial starting material, a flaw that is absent in more refined synthesis methods. By employing a validated, high-sensitivity analytical method such as LC-MS/MS, forensic laboratories can unequivocally detect and quantify this compound. This comparison not only confirms the identity of the seized substance but also provides invaluable, actionable intelligence on its manufacturing origin, thereby enhancing the capabilities of regulatory and law enforcement agencies in combating the illicit drug trade. The protocol and validation strategy detailed in this guide provide a robust framework for implementing this analysis with high scientific integrity.
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MDPI. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. Available at: [Link]
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Chromatography Online. (2014). Validation of Impurity Methods, Part II. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Bromoclenbuterol Detection
Introduction: The Analytical Imperative for Bromoclenbuterol Detection
This compound is a synthetic β2-adrenergic agonist, structurally analogous to the more widely known Clenbuterol.[1][2] While possessing potential therapeutic applications as a bronchodilator, its powerful anabolic effects have led to its illicit use as a growth promoter in livestock to increase lean muscle mass. This practice poses a significant risk to consumers, as residues in animal-derived food products can lead to adverse health effects. Consequently, robust and reliable analytical methods are paramount for regulatory monitoring, food safety assurance, and enforcement.
This guide provides an in-depth comparison of the three principal analytical techniques employed for the detection of this compound and related compounds: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Due to the limited availability of direct comparative studies on this compound, this guide will leverage performance data from its close structural analog, Clenbuterol, to provide a functional and scientifically grounded comparison.[3][4][5] This approach is scientifically reasonable because the shared functional groups and core molecular structure mean that the principles of extraction, separation, and detection are directly transferable. However, it is critical for any laboratory to perform in-house validation for this compound to establish method-specific performance characteristics.[6][7][8]
The structural similarities and differences between Clenbuterol and this compound are illustrated below:
| Compound | Chemical Structure | Molecular Formula |
| Clenbuterol | C₁₂H₁₈Cl₂N₂O[3][5] | |
| This compound | C₁₂H₁₈BrClN₂O[1][2] |
This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure scientific integrity and trustworthy, reproducible results.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): The Gold Standard for Confirmation
HPLC-MS/MS is widely regarded as the confirmatory method of choice for the analysis of β-agonists due to its exceptional sensitivity and specificity.[9][10] The technique combines the physical separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry, allowing for unambiguous identification and quantification even in complex matrices like animal tissue or urine.
Principle of HPLC-MS/MS
The core principle involves a two-step process. First, the sample extract is injected into an HPLC system, where this compound is separated from other matrix components based on its affinity for the stationary phase (column) and the mobile phase (solvent). Second, the separated analyte flows into the mass spectrometer. Here, it is ionized (typically via electrospray ionization - ESI), and a specific precursor ion corresponding to the mass of this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored. This precursor-to-product ion transition is a highly specific signature of the molecule, virtually eliminating false positives.
Experimental Protocol: HPLC-MS/MS
This protocol is designed for the extraction and analysis of this compound from a tissue matrix (e.g., bovine liver).
1.2.1. Sample Preparation and Extraction
-
Rationale: The goal is to efficiently extract the analyte from a complex biological matrix while removing interfering substances like fats and proteins. An enzymatic hydrolysis step is included because β-agonists can be present as conjugates, and this step liberates the parent compound.
-
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized liver tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d9). This is crucial for accurate quantification as it corrects for analyte loss during sample preparation and for matrix effects in the MS source.
-
Enzymatic Hydrolysis: Add 10 mL of ammonium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex and incubate in a water bath at 37°C for at least 4 hours (or overnight).
-
Liquid-Liquid Extraction (LLE):
-
Allow the sample to cool to room temperature. Add 10 mL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts. This double extraction maximizes recovery.
-
-
Evaporation and Reconstitution: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid). Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.
1.2.2. Instrumental Analysis
-
HPLC System: UPLC/HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separating moderately polar compounds like this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be monitored for confident identification.
HPLC-MS/MS Workflow Diagram
Caption: Workflow for this compound detection by HPLC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic and Robust Alternative
GC-MS is another powerful technique for the confirmatory analysis of this compound. While it often requires an additional derivatization step to make the analyte volatile, it can offer excellent chromatographic resolution and is a well-established method in many laboratories.
Principle of GC-MS
In GC-MS, the sample is injected into a heated port where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a long, thin capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization causes predictable fragmentation of the molecule. The resulting mass spectrum, a fingerprint of the molecule's fragment ions, is used for identification and quantification.
Causality of Derivatization: this compound contains polar hydroxyl (-OH) and amine (-NH) groups, which make it non-volatile and prone to adsorption on the GC column. Derivatization is a chemical reaction that replaces the active hydrogens on these groups with non-polar moieties (e.g., trimethylsilyl, -TMS). This crucial step increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical chromatographic peaks necessary for accurate quantification.[11]
Experimental Protocol: GC-MS
This protocol details the analysis of this compound from a urine matrix.
2.2.1. Sample Preparation and Derivatization
-
Hydrolysis: Pipette 5 mL of urine into a glass tube. Add an internal standard and perform enzymatic hydrolysis as described in the HPLC-MS/MS protocol (Section 1.2.1).
-
Extraction: Adjust the sample pH to >9.5 with a suitable base. Perform liquid-liquid extraction twice with 5 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and tert-butanol).[11]
-
Evaporation: Combine the organic layers and evaporate to complete dryness under nitrogen. It is critical to ensure the sample is completely dry, as water will react with the derivatizing agent.
-
Derivatization: Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). Cap the tube tightly and heat at 70°C for 30 minutes.
-
Final Preparation: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.
2.2.2. Instrumental Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: Typically 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 150°C), then ramp up to a final temperature of around 280-300°C to ensure elution of the derivatized analyte.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions of the derivatized this compound for reliable identification and quantification.
GC-MS Workflow Diagram
Caption: Workflow for this compound detection by GC-MS.
Enzyme-Linked Immunosorbent Assay (ELISA): High-Throughput Screening
ELISA is an immunological assay used for the rapid screening of a large number of samples. It is not considered a confirmatory method like MS techniques because of the potential for cross-reactivity, but its speed and cost-effectiveness make it an invaluable tool for initial screening.[9][11]
Principle of Competitive ELISA
The most common format for small molecules like this compound is the competitive ELISA. The principle is as follows:
-
Coating: A microplate is pre-coated with antibodies specific to the target analyte (this compound).
-
Competition: The sample is added to the wells, along with a fixed amount of enzyme-conjugated this compound (HRP-conjugate). The this compound in the sample and the HRP-conjugate compete for the limited number of antibody binding sites.
-
Binding: If the sample contains a high concentration of this compound, it will outcompete the HRP-conjugate, and less HRP-conjugate will bind to the antibodies. Conversely, if the sample has little or no this compound, more HRP-conjugate will bind.
-
Washing & Detection: The plate is washed to remove unbound substances. A substrate is then added, which reacts with the bound HRP enzyme to produce a color.
-
Result: The intensity of the color is inversely proportional to the concentration of this compound in the sample. A strong color indicates a low concentration, while a weak or no color indicates a high concentration.
Experimental Protocol: ELISA
This is a generalized protocol; specific instructions from the kit manufacturer should always be followed.
3.2.1. Sample Preparation
-
Rationale: ELISA sample preparation is typically simpler than for chromatographic methods, aiming to dilute the sample sufficiently to minimize matrix interference while keeping the analyte within the assay's detection range.
-
Extraction: For tissue samples, a simple solvent extraction may be required (e.g., homogenization in a methanol/water mixture), followed by centrifugation.
-
Dilution: The supernatant or a liquid sample (like urine) is diluted with the assay buffer provided in the kit. The required dilution factor is critical and must be determined during method validation to avoid matrix effects.
3.2.2. Assay Procedure
-
Prepare Reagents: Reconstitute standards, controls, and other kit components as per the manufacturer's instructions.
-
Add Standards and Samples: Pipette 50 µL of the standards, controls, and prepared samples into the appropriate wells of the antibody-coated microplate.
-
Add HRP-Conjugate: Add 50 µL of the HRP-conjugate to each well.
-
Incubate: Gently mix and incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash: Decant the liquid from the wells and wash the plate 3-5 times with the provided wash buffer.
-
Add Substrate: Add 100 µL of the TMB substrate to each well.
-
Incubate in Dark: Incubate for 15-20 minutes at room temperature in the dark to allow color development.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Calculate Results: Generate a standard curve by plotting the absorbance of the standards against their concentration. Use this curve to determine the concentration of this compound in the samples.
ELISA Workflow Diagram
Caption: Workflow for this compound screening by competitive ELISA.
Cross-Validation and Comparative Analysis
The choice of analytical method depends on the specific application, balancing the need for throughput, sensitivity, specificity, and cost. A comprehensive analytical strategy often involves using ELISA for high-throughput screening of a large number of samples, followed by confirmation of any presumptive positive results using a highly specific and sensitive method like HPLC-MS/MS or GC-MS.[11]
Cross-validation is the formal process of demonstrating that two different analytical methods provide comparable results.[6] If a laboratory uses ELISA for screening and HPLC-MS/MS for confirmation, a cross-validation study must be performed. This involves analyzing a set of samples (including blanks, low, medium, and high concentrations) by both methods. The results are then statistically compared to establish a correlation and ensure that the screening method's cut-off level is appropriate to catch all true positives without generating an excessive number of false positives that would burden the confirmatory workflow.
Comparative Performance Data
The following table summarizes typical performance characteristics for the detection of Clenbuterol, which can be used as a reliable estimate for this compound method development and validation.
| Parameter | HPLC-MS/MS | GC-MS | ELISA |
| Primary Use | Confirmation & Quantification | Confirmation & Quantification | Screening |
| Specificity | Very High | High | Moderate (potential cross-reactivity) |
| LOD (Urine) | ~0.01 ng/mL | ~0.2 ng/mL[11] | ~0.1 ng/mL |
| LOQ (Urine) | ~0.1 ng/mL | ~0.7 ng/mL[11] | ~0.3 ng/mL |
| Accuracy (% Recovery) | 90-110% | 90-105%[11] | 80-120% |
| Precision (%RSD) | < 15% | < 15%[11] | < 20% |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | High | High | Low |
| Expertise Required | High | High | Low to Moderate |
| Derivatization Req. | No | Yes | No |
Disclaimer: The LOD, LOQ, Accuracy, and Precision values are based on published data for Clenbuterol and serve as representative targets. Actual performance for this compound must be determined through in-house method validation.
Discussion
-
HPLC-MS/MS stands out for its superior sensitivity and specificity. The ability to monitor multiple precursor-product ion transitions provides the highest level of confidence in analytical results, making it the ideal choice for regulatory confirmation and low-level quantification. The lack of a derivatization step simplifies sample preparation compared to GC-MS.
-
GC-MS is a robust and reliable confirmatory technique. Its primary drawback is the mandatory derivatization step, which adds time and potential for variability to the sample preparation process. However, for laboratories with extensive experience and existing instrumentation, it remains a viable and powerful option.
-
ELISA is unmatched for its high throughput and low cost, making it the perfect tool for screening large batches of samples. Its main limitation is specificity; antibodies may cross-react with other structurally similar molecules, leading to false positives. Therefore, any positive result from an ELISA screen must be considered presumptive and requires confirmation by a mass spectrometry-based method.[9][11]
Conclusion
The detection of this compound requires a strategic approach to analytical method selection and validation. There is no single "best" method; rather, the optimal choice is dictated by the analytical objective.
-
For high-throughput screening in food safety monitoring programs, ELISA offers a rapid and cost-effective solution.
-
For unambiguous confirmation and accurate quantification for regulatory or forensic purposes, HPLC-MS/MS is the gold standard, providing the best combination of sensitivity, specificity, and reliability.
-
GC-MS serves as a strong alternative to HPLC-MS/MS for confirmation, particularly in laboratories where the instrumentation and expertise are already established.
A self-validating system for this compound monitoring will ideally integrate ELISA for screening with HPLC-MS/MS or GC-MS for confirmation. This tiered approach leverages the strengths of each technique, creating a workflow that is both efficient and forensically defensible. It is imperative that any laboratory implementing these methods conducts a thorough in-house validation and, where applicable, a cross-validation study to ensure the data generated is accurate, reliable, and fit for its intended purpose.
References
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PubChem. (n.d.). Clenbuterol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (R)-Clenbuterol. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]
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Kannasani, R. K., et al. (2016). Synthesis and Characterization of this compound. Medicinal Chemistry, 6(8), 546-549. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of clenbuterol. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of clenbuterol. Formula: C12H18Cl2N2O. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Clenbuterol. Retrieved from [Link]
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Organic Spectroscopy International. (2016). This compound. Retrieved from [Link]
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Abukhalaf, I. K., et al. (2000). Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA. Biomedical Chromatography, 14(2), 99-105. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
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Matt, G. E., et al. (2020). Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. International Journal of Environmental Research and Public Health, 17(4), 1236. Retrieved from [Link]
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Delgado-Andrade, C., et al. (2017). Comparative evaluation of three different ELISA assays and HPLC–ESI–ITMS/MS for the analysis of Nε-carboxymethyl lysine in food. Food Chemistry, 243, 446-453. Retrieved from [Link]
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Gitea, D., et al. (2019). Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices. Journal of Pharmaceutical and Biomedical Analysis, 168, 197-205. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bromoclenbuterol for Laboratory Professionals
In the landscape of pharmaceutical research and development, the lifecycle of a compound extends far beyond its synthesis and application; its safe and compliant disposal is a critical final step that safeguards both laboratory personnel and the environment. Bromoclenbuterol, a potent beta-2 adrenergic agonist, demands meticulous handling and disposal due to its pharmacological activity. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, grounding every step in the principles of chemical safety and regulatory compliance.
Understanding this compound: Hazard Profile and Physicochemical Properties
Before any disposal protocol can be implemented, a thorough understanding of the compound's characteristics is essential. This compound's properties dictate the necessary safety precautions and the appropriate disposal pathways.
A Safety Data Sheet (SDS) for the closely related compound, Bromchlorbuterol hydrochloride, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] This inherent toxicity underscores the necessity of treating this compound as a hazardous substance, preventing its release into the environment under any circumstances.
Table 1: Key Properties of this compound and Their Disposal Implications
| Property | Value / Classification | Significance for Disposal |
| Chemical Formula | C₁₂H₁₈BrClN₂O[2] | The presence of halogens (bromine, chlorine) necessitates disposal via high-temperature incineration at a facility equipped to handle halogenated waste to prevent the formation of dioxins and furans. |
| Molecular Weight | 321.64 g/mol [2] | Used for calculating concentrations in waste solutions to ensure they fall within acceptable limits for collection and disposal. |
| Pharmacological Activity | Beta-2 Adrenergic Agonist[3][4] | High potency means even trace amounts are biologically active. Disposal methods must ensure complete destruction of the molecule to render it inert. |
| Hazard Classification | Inferred: Hazardous Waste[5] | Based on its pharmacological activity and the toxicity of analogous compounds, this compound waste must be managed under the stringent regulations governing hazardous materials, such as the Resource Conservation and Recovery Act (RCRA).[6][7] |
The Disposal Workflow: A Step-by-Step Decision Framework
The proper disposal route for this compound depends on its form—whether it is a pure solid, a dilute solution, or contaminated labware. The following workflow provides a logical decision-making process for managing these waste streams.
Caption: Decision workflow for the compliant disposal of this compound waste streams.
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for handling different forms of this compound waste. Adherence to these steps is mandatory for ensuring safety and compliance.
Protocol 3.1: Disposal of Solid this compound Waste
This category includes expired or surplus pure compounds, residues in weighing boats, and contaminated disposable materials such as gloves, pipette tips, and bench paper.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[1] All handling of the pure compound should occur within a certified chemical fume hood.[8]
-
Waste Segregation: It is a core tenet of hazardous waste management to segregate different waste types to prevent dangerous reactions.[6] Do not mix this compound waste with any other chemical waste unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Containment and Labeling:
-
Carefully place all solid waste into a designated, robust, and sealable hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard characteristics (e.g., "Toxic").[9]
-
Record the date when waste is first added to the container (the "accumulation start date").
-
-
Storage and Final Disposal:
-
Store the sealed container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Once the container is full or reaches its accumulation time limit, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal contractor.[10] The universally accepted method for destroying pharmacologically active compounds is high-temperature incineration at an approved facility.[7]
-
Protocol 3.2: Disposal of Liquid this compound Waste
This stream includes dilute solutions in aqueous or organic solvents from analytical preparations, experimental media, and the first rinsate from cleaning contaminated glassware.
-
PPE and Handling: Adhere to the same PPE requirements as for solid waste. All transfers of liquid waste should be performed in a chemical fume hood to minimize inhalation exposure.
-
Prohibition of Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[5][10] This practice is prohibited by the EPA and can lead to the contamination of waterways, posing a significant threat to aquatic life.[1][11]
-
Collection and Containment:
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass container for organic solvents).
-
Use a funnel to prevent spills during transfer. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Securely cap the container when not in use.
-
-
Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," and an accurate estimation of the concentration and solvent composition (e.g., "this compound, approx. 10 µg/mL in 50% Acetonitrile / 50% Water").
-
Storage and Final Disposal: Store and arrange for disposal via your EHS department, following the same procedure as for solid waste. The waste will be incinerated by a licensed contractor.
The Regulatory Framework: Ensuring Compliance
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][7] Pharmaceutical wastes are specifically categorized, and failure to comply with these regulations can result in significant penalties.[6][9] It is the legal responsibility of the waste generator (the laboratory) to correctly classify, manage, and dispose of hazardous waste.[12][13] Always consult with and defer to the guidance of your institution's EHS department, as they will be familiar with specific federal, state, and local requirements.
By implementing these scientifically-grounded and compliant disposal procedures, you fulfill your professional responsibility to maintain a safe working environment and protect the broader ecosystem from the effects of potent pharmaceutical compounds.
References
- Hazardous Pharmaceutical Waste Defined by RCRA. (n.d.). Medical Waste Pros.
- USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle.
- Update on pharmaceutical waste disposal... (n.d.). American Journal of Health-System Pharmacy - Ovid.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
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- Cas 37153-52-9, this compound. (n.d.). LookChem.
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- This compound. (n.d.). gsrs.
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- Purification of clenbuterol-like beta2-agonist drugs of new generation from bovine urine and hair... (2007). PubMed.
- Proper Disposal of 1-Bromo-1-butene: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
